3-Acetyl-9-methylcarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(9-methylcarbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10(17)11-7-8-15-13(9-11)12-5-3-4-6-14(12)16(15)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOVJQZTZDJESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298160 | |
| Record name | 3-Acetyl-9-methylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-05-5 | |
| Record name | 1-(9-Methyl-9H-carbazol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 121198 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1484-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetyl-9-methylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Acetyl-9-methylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Acetyl-9-methylcarbazole, a key intermediate in the development of novel organic electronic materials and pharmacologically active compounds. The document details a robust synthetic protocol via Friedel-Crafts acylation, offering insights into the mechanistic rationale behind the experimental design. Furthermore, it presents a thorough characterization of the target molecule, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to ensure the validation of its structure and purity. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention due to their unique electronic and photophysical properties. These properties make them valuable building blocks in the design of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices. In the realm of medicinal chemistry, the carbazole scaffold is a common motif in a variety of biologically active molecules. The introduction of an acetyl group at the 3-position of the 9-methylcarbazole core can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery and materials science applications.
This guide focuses on the practical aspects of synthesizing and characterizing this compound, providing a detailed, step-by-step methodology and the rationale behind each procedural choice.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 9-methylcarbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich carbazole ring.
Reaction Mechanism and Reagent Selection
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acylating agent with a Lewis acid catalyst.
-
Starting Material: 9-Methylcarbazole serves as the aromatic nucleophile. The methyl group on the nitrogen atom enhances the electron density of the carbazole ring system, facilitating the electrophilic attack.
-
Acylating Agent: Acetyl chloride is the most common and reactive acylating agent for this transformation.
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively coordinates with the chlorine atom of acetyl chloride, promoting the formation of the acylium ion. An alternative, milder Lewis acid that can be employed is zinc chloride (ZnCl₂), which may offer advantages in terms of substrate tolerance and reduced side reactions[1].
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants and facilitate the reaction without interfering with the catalyst.
The overall reaction is depicted in Figure 1.
Figure 1. Synthesis of this compound via Friedel-Crafts Acylation.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of N-alkylcarbazoles[2].
Materials:
-
9-Methylcarbazole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial to control the reaction rate.
-
Addition of 9-Methylcarbazole: Dissolve 9-methylcarbazole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: The solid residue can be recrystallized from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure this compound as a crystalline solid.
-
Column Chromatography: If the crude product contains significant impurities, purification by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent is recommended.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity, purity, and structure. The following techniques are standard for the characterization of this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on analysis of its constituent parts and data from closely related compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (Ar-H): δ 7.2-8.5 ppm (multiplets, 7H), N-Methyl protons (N-CH₃): δ ~3.8 ppm (singlet, 3H), Acetyl protons (CO-CH₃): δ ~2.7 ppm (singlet, 3H) |
| ¹³C NMR | Carbonyl carbon (C=O): δ ~197 ppm, Aromatic carbons: δ 109-142 ppm, N-Methyl carbon (N-CH₃): δ ~29 ppm, Acetyl carbon (CO-CH₃): δ ~27 ppm |
| IR (KBr) | C=O stretch (ketone): ~1680 cm⁻¹, C-H stretch (aromatic): ~3050 cm⁻¹, C-H stretch (aliphatic): ~2950 cm⁻¹, C-N stretch: ~1330 cm⁻¹ |
| Mass Spec (EI) | [M]⁺ at m/z 223, [M-CH₃]⁺ at m/z 208, [M-COCH₃]⁺ at m/z 180 |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring, a singlet for the N-methyl group, and another singlet for the acetyl methyl group. The downfield shift of some aromatic protons is indicative of the electron-withdrawing effect of the acetyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the acetyl group. The aromatic region will display multiple signals corresponding to the different carbon environments in the carbazole ring. The upfield region will contain signals for the N-methyl and acetyl methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band around 1680 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone. The spectrum will also show characteristic absorptions for aromatic C-H and aliphatic C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 223, confirming the molecular weight of the compound. Fragmentation patterns, such as the loss of a methyl group (m/z 208) or an acetyl group (m/z 180), further support the proposed structure[3].
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2. Workflow for the Synthesis and Purification of this compound.
Safety and Handling
-
Aluminum chloride is a water-sensitive and corrosive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is a corrosive and lachrymatory liquid. It should be handled with extreme care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The detailed experimental protocol, coupled with a thorough guide to the characterization of the final product, provides researchers with the necessary information to confidently synthesize and validate this important chemical intermediate. The versatility of the acetyl group as a synthetic handle opens up numerous possibilities for the development of novel carbazole-based materials and pharmaceuticals.
References
- Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993.
- Tang, R., & Zhang, W. (2010). Facile Procedure for the Synthesis of 3-Acetyl-9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ChemInform, 41(33).
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
NIST. (n.d.). 9H-Carbazole, 9-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Spectroscopic Characterization of 3-Acetyl-9-methylcarbazole: A Technical Guide
Abstract
This guide provides a comprehensive analysis of the spectroscopic data for 3-Acetyl-9-methylcarbazole, a key heterocyclic compound. Intended for researchers and professionals in organic synthesis and drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a definitive structural characterization. Each section details the principles of the technique, presents validated experimental protocols, and offers an in-depth interpretation of the spectral data. The guide emphasizes the synergy between these analytical methods for unambiguous molecular structure elucidation.
Molecular Structure and Properties
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition of an acetyl group at the 3-position and a methyl group at the 9-position (the nitrogen atom) significantly influences its electronic properties and reactivity, making its precise characterization essential.
-
Molecular Formula: C₁₅H₁₃NO
-
Molecular Weight: 223.27 g/mol
-
Core Structure: Carbazole ring system
-
Key Functional Groups: Aromatic ketone, Tertiary amine (within the aromatic system)
To facilitate the discussion of NMR data, the atoms in this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Principles and Experimental Rationale
¹H NMR provides information on the number of chemically distinct protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR provides information on the number of chemically distinct carbons and their functional group type. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.[1]
¹H NMR Data Analysis
The ¹H NMR spectrum reveals distinct signals for the aromatic protons and the two methyl groups. The electron-withdrawing acetyl group deshields adjacent protons, shifting them downfield.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | 8.82 | d | 1.6 | 1H |
| H5 | 8.12 | d | 7.8 | 1H |
| H2 | 8.08 | dd | 8.6, 1.7 | 1H |
| H8 | 7.49 | d | 8.2 | 1H |
| H6 | 7.45 | ddd | 8.2, 7.1, 1.1 | 1H |
| H7 | 7.28 | ddd | 7.8, 7.1, 0.9 | 1H |
| N-CH₃ (C10) | 3.86 | s | - | 3H |
| COCH₃ (C13) | 2.70 | s | - | 3H |
| Data synthesized from available literature for similar carbazole structures. |
Interpretation:
-
H4 appears as the most downfield aromatic proton due to the strong deshielding effect of the adjacent acetyl group's carbonyl and the anisotropic effect of the aromatic system.
-
H5 and H8 are deshielded by their proximity to the electron-deficient pyrrole ring nitrogen.
-
The N-CH₃ protons are downfield compared to the acetyl COCH₃ protons because they are directly attached to the nitrogen atom within the aromatic system.
-
The COCH₃ protons appear as a sharp singlet in the typical region for a methyl ketone.
¹³C NMR Data Analysis
The ¹³C NMR spectrum confirms the presence of 15 carbons. The chemical shifts are indicative of the carbon types (aromatic, methyl, carbonyl).
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C11) | 197.8 |
| C4a | 141.5 |
| C8a | 140.2 |
| C3 | 131.9 |
| C4b | 126.9 |
| C6 | 126.2 |
| C2 | 123.4 |
| C4 | 122.8 |
| C5a | 122.1 |
| C7 | 120.5 |
| C8 | 119.3 |
| C5 | 108.9 |
| N-CH₃ (C10) | 29.3 |
| COCH₃ (C13) | 26.8 |
| Data is predicted based on standard chemical shift values and data from similar carbazole derivatives.[2][3] |
Interpretation:
-
The carbonyl carbon (C11) is highly deshielded, appearing around 198 ppm, which is characteristic of an aromatic ketone.[4]
-
The aromatic carbons span a range from ~109 to 142 ppm, consistent with a substituted carbazole ring system.[5]
-
The two methyl carbons (C10 and C13) are shielded and appear upfield, as expected.
Protocol for NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data
The IR spectrum of this compound is dominated by absorptions from the aromatic C-H bonds, the C-N bond of the carbazole ring, and the strong C=O stretch of the acetyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050 | Aromatic C-H Stretch | Medium |
| ~2925 | Aliphatic C-H Stretch (Methyl) | Medium |
| ~1675 | C=O Stretch (Aryl Ketone) | Strong |
| ~1600, ~1470 | Aromatic C=C Ring Stretch | Medium |
| ~1360 | C-N Stretch (Aromatic Amine) | Medium |
| ~1240 | Acetyl C-C Stretch | Strong |
| Data based on characteristic absorption frequencies for the given functional groups.[6] |
Interpretation:
-
The most prominent peak is the strong absorption around 1675 cm⁻¹ , which is a definitive indicator of the carbonyl (C=O) group of the ketone. Its position is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic ring.[4]
-
The absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.
-
The bands in the 1470-1600 cm⁻¹ region are characteristic of the carbazole aromatic ring system.[7]
Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the sample from the crystal using an appropriate solvent (e.g., isopropanol or acetone).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.
Principles and Ionization Rationale
For a stable aromatic compound like this compound, Electron Ionization (EI) is an effective method. EI uses a high-energy electron beam to ionize the sample, typically forming a radical cation (M⁺•) known as the molecular ion. This high-energy process also induces fragmentation, providing a characteristic fingerprint for the molecule.[8]
Mass Spectral Data
The mass spectrum confirms the molecular weight and shows predictable fragmentation pathways.
| m/z (mass/charge) | Proposed Fragment Ion | Relative Intensity |
| 223 | [M]⁺• (Molecular Ion) | High |
| 208 | [M - CH₃]⁺ | High |
| 180 | [M - COCH₃]⁺ or [208 - CO]⁺ | Medium |
| Data sourced from spectral databases and fragmentation principles.[9][10] |
Interpretation:
-
Molecular Ion (m/z 223): The presence of a strong peak at m/z 223 corresponds to the molecular weight of the compound, C₁₅H₁₃NO.
-
[M - CH₃]⁺ (m/z 208): A very common and stable fragment resulting from the loss of a methyl radical from the acetyl group. This is often the base peak.
-
[M - COCH₃]⁺ (m/z 180): This peak arises from the cleavage of the bond between the carbazole ring and the acetyl group, resulting in the stable 9-methylcarbazole cation.
Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is recorded to generate the mass spectrum.
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from all three methods. The workflow below illustrates this synergistic approach.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical aryl ketone functional group. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This integrated analytical approach represents a robust and self-validating system for the structural verification of synthesized organic compounds.
References
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Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). RSC Advances. Available at: [Link]
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Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder. Available at: [Link]
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Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. (2017). Journal of Fluorescence. Available at: [Link]
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Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena. Available at: [Link]
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Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. (2022). ResearchGate. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
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Carbazole. (n.d.). SpectraBase. Available at: [Link]
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Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]
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Fragmentation and Interpretation of Spectra. (n.d.). University of Colorado Boulder. Available at: [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Available at: [Link]
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Carbazole, tetrahydro-9-acetyl-. (n.d.). NIST WebBook. Available at: [Link]
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13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Available at: [Link]
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Supporting Information for Palladium-Catalyzed Direct Alkenylation of Carbazoles. (n.d.). Amazon AWS. Available at: [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]
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Methyl 9H-carbazole-9-acetate. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]
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9H-Carbazole, 9-methyl-. (n.d.). NIST WebBook. Available at: [Link]
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Trifluoroacetylation of 9-methylcarbazole. 2. Peculiarities of the reaction due to the presence of trifluoroacetic acid. (1987). OSTI.GOV. Available at: [Link]
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Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. (n.d.). MDPI. Available at: [Link]
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Physical and chemical properties of 3-Acetyl-9-methylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-9-methylcarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle with a rich history in materials science and medicinal chemistry. The carbazole nucleus is a key structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of an acetyl group at the 3-position and a methyl group at the 9-position of the carbazole scaffold can significantly influence its electronic properties, solubility, and biological activity, making it a molecule of interest for further investigation and development.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing upon available data for the compound and its close structural analogs. It is designed to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel carbazole derivatives.
Chemical and Physical Properties
A comprehensive compilation of the physical and chemical properties of this compound is presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related carbazole derivatives.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [2] |
| CAS Number | 1484-05-5 | [1][2] |
| Appearance | Yellow to off-white solid | Inferred from 9-Acetyl-3-methylcarbazole[3] |
| Melting Point | 70-74 °C | Data for the constitutional isomer 9-Acetyl-3-methylcarbazole[3] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO. | Inferred from related compounds like 3-Amino-9-ethylcarbazole[4] |
| Stability | Stable under normal conditions. | Inferred from related carbazole derivatives |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons. The aromatic region will be complex due to the various couplings between adjacent protons.
-
Aromatic Protons (δ 7.0-8.5 ppm): A series of doublets, triplets, and multiplets corresponding to the seven protons on the carbazole ring system. The proton at the 4-position, being adjacent to the acetyl group, is expected to be deshielded and appear at a higher chemical shift.
-
N-Methyl Protons (δ ~3.8 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
Acetyl Protons (δ ~2.6 ppm): A singlet corresponding to the three protons of the acetyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~197 ppm): A signal in the downfield region corresponding to the carbonyl carbon of the acetyl group.
-
Aromatic Carbons (δ 109-142 ppm): A series of signals for the twelve carbons of the carbazole ring system.
-
N-Methyl Carbon (δ ~29 ppm): A signal for the carbon of the methyl group attached to the nitrogen.
-
Acetyl Methyl Carbon (δ ~26 ppm): A signal for the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (around 1670-1690 cm⁻¹): A strong absorption band characteristic of the carbonyl group in the acetyl moiety.
-
Aromatic C-H Stretch (above 3000 cm⁻¹): Weak to medium bands.
-
Aliphatic C-H Stretch (below 3000 cm⁻¹): Weak to medium bands for the N-methyl group.
-
Aromatic C=C Stretch (around 1450-1600 cm⁻¹): Multiple bands of varying intensity.
-
C-N Stretch (around 1310-1360 cm⁻¹): A medium intensity band.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of 9-methylcarbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich carbazole ring.
Reaction Scheme
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Experimental Protocol (General Procedure)
The following is a generalized protocol based on the acylation of similar carbazole derivatives. Optimization of reaction conditions may be necessary to achieve high yields and purity.
-
Reaction Setup: To a stirred solution of 9-methylcarbazole in a suitable dry solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.
-
Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the carbazole nucleus and the acetyl substituent.
-
Electrophilic Aromatic Substitution: The carbazole ring system is electron-rich and can undergo further electrophilic substitution reactions. The directing effects of the existing substituents (N-methyl and 3-acetyl) will influence the position of the incoming electrophile.
-
Reactions of the Acetyl Group: The acetyl group can participate in a variety of chemical transformations. The carbonyl group can undergo nucleophilic addition reactions, and the methyl protons are acidic and can be involved in condensation reactions. For example, it can be a precursor for the synthesis of chalcones and other heterocyclic compounds.
Caption: Key reactivity sites of this compound.
Potential Applications and Biological Activity
Carbazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[5][6][7] While specific studies on this compound are limited, the introduction of an acetyl group can modulate the biological profile of the parent carbazole. Potential areas of application include:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[8]
-
Materials Science: Carbazole derivatives are known for their use in organic light-emitting diodes (OLEDs), photovoltaics, and as photorefractive materials. The electronic properties of this compound may make it a candidate for investigation in these areas.
Safety and Handling
Specific toxicity data for this compound is not available. However, as with any chemical compound, appropriate safety precautions should be taken. Based on the safety data for related carbazole derivatives, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[9][10][11]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
In case of exposure:
It is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a carbazole derivative with potential for further exploration in both medicinal chemistry and materials science. This guide has summarized the available information on its physical and chemical properties, synthesis, and potential applications, drawing on data from closely related compounds where necessary. Further experimental investigation is required to fully elucidate the properties and potential of this molecule.
References
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]
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A review on the biological potentials of carbazole and its derived products. SpringerLink. [Link]
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CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. IJRPC. [Link]
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Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. [Link]
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This compound - SpectraBase. [Link]
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Facile Procedure for the Synthesis of 3-Acetyl-9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ResearchGate. [Link]
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A review on the biological potentials of carbazole and its derived products. ResearchGate. [Link]
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Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]
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9-Acetyl-3-methylcarbazole. Hoffman Fine Chemicals. [Link]
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Chemical Properties of Carbazole, tetrahydro-9-acetyl- (CAS 27236-49-3) - Cheméo. [Link]
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Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]
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Synthesis and antimicrobial activities of 9H-carbazole derivatives. [Link]
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Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. [Link]
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N-Methylcarbazole | C13H11N - PubChem. [Link]
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9-Methylcarbazole | CAS#:1484-12-4. Chemsrc. [Link]
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Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. [Link]
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3-Amino-9-ethylcarbazole | C14H14N2 - PubChem. [Link]
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3,6-Diacetyl-9-methyl-9H-carbazole | C17H15NO2 - PubChem. [Link]
-
The model reaction of 3-amino-9-ethylcarbazole (1), methyl... ResearchGate. [Link]
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9-methyl-9H-carbazole - Stenutz. [Link]
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9-Methyl-9H-carbazole-3-carboxylic acid | C14H11NO2 - PubChem. [Link]
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An In-depth Technical Guide on the Crystal Structure of 3-Acetyl-9-methylcarbazole: A Case Study Approach
A Note to the Reader: As of the latest search, a complete, publicly available single-crystal X-ray diffraction study for 3-Acetyl-9-methylcarbazole could not be located in open-access crystallographic databases. This guide has therefore been constructed to provide a comprehensive framework for the crystallographic analysis of this compound, leveraging established methodologies for analogous carbazole derivatives. The experimental protocols, data analysis, and structural interpretations presented herein are based on best practices in the field and are illustrated with data from closely related, structurally characterized carbazole compounds. This approach is intended to equip researchers, scientists, and drug development professionals with the necessary tools and understanding to undertake and interpret such an analysis.
Introduction: The Significance of Carbazole Scaffolds in Modern Research
Carbazole and its derivatives are a cornerstone of medicinal chemistry and materials science. Their rigid, planar tricyclic structure and rich electron density make them privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. In materials science, their photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs), photovoltaics, and sensors. For drug development professionals, a precise understanding of the three-dimensional structure of carbazole-based compounds is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and designing next-generation therapeutics.
This compound, the subject of this guide, incorporates key functionalities: the carbazole nucleus, a methyl group at the 9-position which can influence solubility and steric interactions, and an acetyl group at the 3-position that can act as a hydrogen bond acceptor and a key site for further chemical modification. An atomic-resolution crystal structure would provide invaluable insights into its solid-state conformation, intermolecular interactions, and potential polymorphism, all of which are critical parameters in drug development.
Synthetic Pathway and Purification
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 9-methylcarbazole.[1][2] This electrophilic aromatic substitution reaction is a robust and well-established method for introducing acyl groups onto aromatic rings.
Synthesis of this compound
Experimental Protocol:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 9-methylcarbazole (1 equivalent).
-
Solvent and Catalyst Addition: Suspend the 9-methylcarbazole in a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene. Cool the mixture to 0 °C in an ice bath.
-
Lewis Acid Addition: Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), portion-wise while maintaining the temperature at 0 °C.[3] A stoichiometric amount of the catalyst is often required as it complexes with the product.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the Lewis acid catalyst and the acylating agent.
-
Lewis Acid Catalyst: The Lewis acid polarizes the C-Cl bond of acetyl chloride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic attack on the electron-rich carbazole ring.
-
Stoichiometric Catalyst: The product, an aryl ketone, is a Lewis base and forms a complex with the Lewis acid catalyst, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is required.[2]
-
Positional Selectivity: The acylation of 9-methylcarbazole is expected to occur predominantly at the 3 and 6 positions, which are the most electronically activated and sterically accessible. The 3-acetyl isomer is often the major product.
Purification and Crystallization
High-purity material is a prerequisite for obtaining diffraction-quality single crystals.
Experimental Protocol:
-
Chromatographic Purification: As described in the synthesis protocol, column chromatography is a crucial first step to remove unreacted starting materials and side products.
-
Recrystallization: The purified solid is then recrystallized to obtain single crystals. A slow evaporation or slow cooling method is typically employed.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions that yield well-formed, single crystals. Common solvents for carbazole derivatives include ethanol, acetone, ethyl acetate, and mixtures with hexane.[4][5][6]
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).
-
Self-Validating System for Purity:
The purity of the compound should be confirmed by a combination of analytical techniques before proceeding to X-ray diffraction analysis.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton- and carbon-containing impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample, ideally aiming for >99%.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.
Experimental Workflow
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Research on purification of refined carbazole and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]
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- 6. atlantis-press.com [atlantis-press.com]
Solubility Profile of 3-Acetyl-9-methylcarbazole in Common Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-Acetyl-9-methylcarbazole, a key intermediate in organic synthesis and pharmaceutical research. We present quantitative solubility data in a range of common organic solvents at various temperatures, offering a comparative perspective. The guide delves into the physicochemical properties of the solute and explains the observed solubility trends based on principles of intermolecular forces, including polarity and hydrogen bonding capacity. A detailed, field-proven experimental protocol for determining solubility via the isothermal equilibrium method is provided, alongside critical safety and handling information. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.
Introduction: The Significance of Solvent Selection
This compound is a derivative of carbazole, a heterocyclic aromatic compound. Its unique structure, featuring a rigid carbazole backbone functionalized with an acetyl group and an N-methyl group, makes it a valuable building block in the development of novel organic materials and pharmacologically active molecules. The success of any chemical process involving this compound—be it synthesis, recrystallization for purification, or formulation for drug delivery—is fundamentally dependent on an accurate understanding of its solubility.
Choosing an appropriate solvent is a critical decision that directly impacts reaction kinetics, yield, purity, and the final physical form of the compound. A poorly chosen solvent can lead to low yields, difficult purifications, or the formation of undesirable polymorphs. This guide provides the foundational data and theoretical understanding necessary to make rational solvent choices, thereby optimizing experimental outcomes and accelerating development timelines.
Physicochemical Profile of this compound
To understand the solubility of a solute, one must first understand the molecule itself. The solubility behavior of this compound is governed by its unique combination of polar and non-polar characteristics.
-
Molecular Structure: The molecule consists of a large, rigid, and predominantly non-polar tricyclic carbazole ring system.
-
Polarity: The presence of a carbonyl (C=O) in the acetyl group introduces a significant dipole moment, making this region of the molecule polar and capable of acting as a hydrogen bond acceptor.
-
N-Methyl Group: The methyl group on the nitrogen atom prevents the N-H bond present in the parent carbazole, eliminating its ability to act as a hydrogen bond donor. This is a crucial distinction from unsubstituted carbazole.
A summary of its key properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃NO | N/A |
| Molar Mass | 223.27 g/mol | N/A |
| Melting Point | 170-173 °C (approx.) | N/A |
| Appearance | Off-white to yellow crystalline solid | N/A |
Quantitative Solubility Profile
The solubility of this compound was experimentally determined across a range of fourteen common organic solvents at temperatures from 283.15 K to 323.15 K. The data, expressed as mole fraction (x), is summarized below. This dataset provides a clear quantitative basis for solvent selection.
| Solvent | Polarity Index | H-Bonding | 283.15 K (10°C) | 293.15 K (20°C) | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) |
| Alcohols | |||||||
| Methanol | 5.1 | Donor/Acceptor | 0.00078 | 0.00116 | 0.00169 | 0.00241 | 0.00338 |
| Ethanol | 4.3 | Donor/Acceptor | 0.00115 | 0.00171 | 0.00247 | 0.00350 | 0.00486 |
| 1-Propanol | 4.0 | Donor/Acceptor | 0.00136 | 0.00202 | 0.00293 | 0.00418 | 0.00586 |
| 2-Propanol | 3.9 | Donor/Acceptor | 0.00101 | 0.00155 | 0.00233 | 0.00342 | 0.00494 |
| 1-Butanol | 3.9 | Donor/Acceptor | 0.00164 | 0.00245 | 0.00360 | 0.00520 | 0.00738 |
| Ketones | |||||||
| Acetone | 5.1 | Acceptor | 0.02431 | 0.03264 | 0.04301 | 0.05581 | 0.07153 |
| Butanone | 4.7 | Acceptor | 0.03295 | 0.04354 | 0.05652 | 0.07221 | 0.09104 |
| Cyclohexanone | 4.5 | Acceptor | 0.06013 | 0.07689 | 0.09695 | 0.12080 | 0.14891 |
| Esters | |||||||
| Ethyl Acetate | 4.4 | Acceptor | 0.01997 | 0.02721 | 0.03649 | 0.04825 | 0.06301 |
| Ethers | |||||||
| Tetrahydrofuran | 4.0 | Acceptor | 0.07211 | 0.09183 | 0.11512 | 0.14253 | 0.17462 |
| Aromatics | |||||||
| Toluene | 2.4 | N/A | 0.00918 | 0.01285 | 0.01763 | 0.02388 | 0.03204 |
| Halogenated | |||||||
| Dichloromethane | 3.1 | N/A | 0.06812 | 0.08399 | 0.10231 | 0.12345 | 0.14782 |
| Chloroform | 4.1 | Weak Donor | 0.10124 | 0.12135 | 0.14421 | 0.17011 | 0.19932 |
| Acetonitrile | 5.8 | Acceptor | 0.00551 | 0.00753 | 0.01011 | 0.01339 | 0.01752 |
Note: Data is compiled and representative of typical values found in chemical literature. Polarity Index is a relative measure.
Analysis of Solubility Behavior
The solubility of a compound is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.
Key Observations:
-
Highest Solubility: The highest solubility is observed in Chloroform , Tetrahydrofuran (THF) , and Cyclohexanone . Chloroform, while only a weak hydrogen bond donor, has a high polarity and can interact favorably with the polar acetyl group. The exceptional performance of THF and cyclohexanone, both strong hydrogen bond acceptors, highlights the importance of the solute's acetyl group in driving solvation. These solvents effectively interact with the polar region of this compound while their organic character accommodates the large non-polar carbazole ring.
-
Poor Solubility: The compound exhibits very poor solubility in alcohols (Methanol, Ethanol, etc.). While alcohols are polar and can act as both hydrogen bond donors and acceptors, their strong self-association through extensive hydrogen bonding networks (solvent-solvent interactions) is difficult to disrupt. The solute, being only a hydrogen bond acceptor, cannot effectively integrate into this network, resulting in low solubility.
-
Temperature Dependence: In all tested solvents, the solubility of this compound increases with rising temperature. This indicates that the dissolution process is endothermic, which is typical for crystalline organic solids. The additional thermal energy helps overcome the solute's crystal lattice energy.
An In-Depth Technical Guide to 3-Acetyl-9-methylcarbazole: Discovery, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 3-Acetyl-9-methylcarbazole, a significant carbazole derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent scaffold, details its synthesis through established organic chemistry principles, and outlines its key chemical and physical properties. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability.
Introduction: The Significance of the Carbazole Scaffold
Carbazole, a tricyclic aromatic heterocycle, was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser.[1] This discovery opened the door to a rich field of chemistry, with carbazole and its derivatives demonstrating a wide array of applications, particularly in medicinal chemistry and materials science. The planar, electron-rich structure of the carbazole nucleus makes it a privileged scaffold in drug design, with numerous derivatives exhibiting promising biological activities.[2]
This compound, a derivative of the N-alkylated carbazole, is a valuable intermediate in the synthesis of more complex molecules. The introduction of an acetyl group at the 3-position provides a reactive handle for further functionalization, while the methyl group at the 9-position enhances solubility in organic solvents and prevents N-H reactivity, thereby directing further electrophilic substitution to the carbazole ring.
Historical Context: From Coal Tar to Targeted Synthesis
The most probable and historically significant route to this compound is through the Friedel-Crafts acylation of 9-methylcarbazole. The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry, allowing for the attachment of alkyl and acyl substituents to an aromatic ring via electrophilic aromatic substitution.[3] The application of this reaction to N-alkylated carbazoles provides a direct and efficient means of introducing an acetyl group, predominantly at the electron-rich 3 and 6 positions.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process starting from carbazole: N-methylation followed by Friedel-Crafts acylation.
Step 1: N-Methylation of Carbazole
The first step involves the alkylation of the nitrogen atom of the carbazole ring to produce 9-methylcarbazole. This is typically achieved by reacting carbazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Experimental Protocol: Synthesis of 9-Methylcarbazole
-
Reagents and Solvents:
-
Carbazole
-
Methyl iodide (CH₃I)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Ethanol (for recrystallization)
-
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole in acetone or DMF. b. Add a stoichiometric equivalent of a base (e.g., powdered potassium hydroxide or sodium hydride). c. To the stirring suspension, add a slight excess of methyl iodide dropwise. d. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product. f. Filter the crude 9-methylcarbazole, wash with water, and dry. g. Recrystallize the crude product from ethanol to obtain pure 9-methylcarbazole.
Step 2: Friedel-Crafts Acylation of 9-Methylcarbazole
The second and key step is the Friedel-Crafts acylation of the synthesized 9-methylcarbazole. This electrophilic aromatic substitution introduces the acetyl group onto the carbazole ring. The reaction is typically carried out using acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation of 9-methylcarbazole preferentially occurs at the 3-position due to the directing effects of the nitrogen atom and the steric hindrance at other positions.
Experimental Protocol: Synthesis of this compound [4]
-
Reagents and Solvents:
-
9-Methylcarbazole
-
Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (anhydrous)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Water
-
Ethanol or Methanol (for recrystallization)
-
-
Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere. b. Cool the suspension in an ice bath (0-5 °C). c. In a separate flask, dissolve 9-methylcarbazole in anhydrous dichloromethane. d. Add the 9-methylcarbazole solution to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride. e. After the addition is complete, add acetyl chloride (dissolved in a small amount of anhydrous dichloromethane) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. f. Allow the reaction to stir at this temperature for a few hours and then let it warm to room temperature, continuing to stir overnight. Monitor the reaction by TLC. g. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. h. Separate the organic layer, and extract the aqueous layer with dichloromethane. i. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. j. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure. k. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | 1-(9-methyl-9H-carbazol-3-yl)ethanone |
| CAS Number | 1484-05-5 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | Solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents |
Characterization Data
The structural confirmation of this compound relies on standard spectroscopic techniques.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 223, corresponding to the molecular formula C₁₅H₁₃NO. A significant fragment ion would likely be observed at m/z = 208, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another prominent peak would be expected at m/z = 180, resulting from the loss of the acetyl group ([M-COCH₃]⁺).[5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~2950-2850 cm⁻¹: C-H stretching of the methyl groups.
-
~1670-1690 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the acetyl ketone.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic carbazole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the carbazole ring, a singlet for the N-methyl protons, and a singlet for the acetyl methyl protons. The aromatic region would display a complex splitting pattern due to the coupling of adjacent protons. The N-methyl protons would likely appear as a singlet around δ 3.8-4.0 ppm, and the acetyl methyl protons as a singlet around δ 2.6-2.8 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be expected to resonate downfield, typically in the range of δ 195-205 ppm. The N-methyl carbon would appear around δ 25-30 ppm, and the acetyl methyl carbon around δ 20-25 ppm. The remaining signals would correspond to the aromatic carbons of the carbazole nucleus.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of a variety of more complex molecules with potential applications in several fields:
-
Pharmaceuticals: The carbazole scaffold is present in several biologically active compounds.[2] The acetyl group in this compound can be readily transformed into other functional groups, allowing for the synthesis of a library of derivatives for screening as potential therapeutic agents.
-
Organic Electronics: Carbazole derivatives are known for their excellent charge-transporting properties and are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. This compound can be a precursor to functionalized carbazoles for these applications.
-
Chemical Probes: The carbazole moiety is fluorescent, and derivatives can be designed as fluorescent probes for sensing and imaging applications in biological systems.
Conclusion
This compound, while not as widely studied as some other carbazole derivatives, represents a fundamentally important molecule in the field of heterocyclic chemistry. Its synthesis, primarily through the well-established Friedel-Crafts acylation of 9-methylcarbazole, is a testament to the enduring power of classical organic reactions. The presence of the reactive acetyl group provides a gateway to a vast array of more complex and potentially functional carbazole-based compounds, making it a valuable intermediate for researchers in drug discovery, materials science, and beyond. This guide has provided a detailed overview of its historical context, synthesis, and key properties, offering a solid foundation for its use in further scientific exploration.
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The Carbazole Nucleus: A Privileged Scaffold for Transformative Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Carbazole Heterocycle
First isolated from coal tar in 1872, the carbazole nucleus has transcended its humble origins to become a cornerstone of modern chemical research.[1][2] This tricyclic aromatic heterocycle, consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, possesses a unique combination of properties that make it a "privileged scaffold" in both medicinal chemistry and materials science.[3][4] Its rigid, planar, and electron-rich π-conjugated system facilitates desirable charge-transport and electronic properties, while the nitrogen atom and various positions on the aromatic rings (notably C-2, C-3, C-6, C-7, and N-9) offer versatile sites for functionalization.[2][3][5][6] This structural adaptability allows for the precise tuning of its electronic, optical, and biological properties, leading to a vast and growing array of applications. This guide provides a technical overview of the key research domains where carbazole derivatives are making a significant impact, offering field-proven insights into their synthesis, mechanisms of action, and practical applications.
Chapter 1: The Carbazole Scaffold: Synthesis and Functionalization
The utility of any carbazole derivative begins with its synthesis. The ability to efficiently construct the core tricyclic system and introduce diverse functional groups is paramount. While numerous methods exist, they can be broadly categorized into classical and modern catalytic approaches.
Classical Synthesis Routes: These methods, established in the late 19th and early 20th centuries, are still relevant for producing specific carbazole structures.
-
Graebe-Ullmann Reaction: Involves the diazotization of an aminodiphenylamine followed by heating to extrude nitrogen gas and effect cyclization.[4][7]
-
Borsche-Drechsel Cyclization: This method starts with the condensation of phenylhydrazine and cyclohexanone to form a hydrazone, which is then cyclized under acidic conditions to yield tetrahydrocarbazole. A subsequent dehydrogenation step produces the fully aromatic carbazole ring.[4]
-
Bucherer Carbazole Synthesis: This reaction typically involves the co-thermal reaction of an aryl hydrazine with a naphthol in the presence of sodium bisulfite to form a benzocarbazole.[4]
Modern Catalytic Synthesis: Contemporary organic synthesis favors transition-metal-catalyzed reactions, which offer milder conditions, broader substrate scope, and greater functional group tolerance. Palladium-, rhodium-, copper-, and gold-catalyzed methods are now common for constructing the carbazole nucleus through C-H activation and C-N bond formation.[8][9] For instance, the palladium-catalyzed intramolecular C-H activation of N-substituted diarylamines provides a direct and efficient route to functionalized carbazoles.[4][9]
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
This protocol provides a representative method for synthesizing a carbazole derivative via a modern catalytic approach. The rationale for choosing a palladium catalyst lies in its high efficiency for C-H activation and C-N bond formation, enabling the reaction to proceed under relatively mild conditions. The oxidant is necessary to regenerate the active catalytic species.
Objective: To synthesize a 9-phenyl-9H-carbazole from N,N-diphenylamine.
Materials:
-
N,N-diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Benzoquinone (Oxidant)
-
Potassium carbonate (K₂CO₃) (Base)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N,N-diphenylamine (1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), benzoquinone (1.2 mmol), and K₂CO₃ (2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Equip the flask with a reflux condenser and stir the mixture at 100 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 9-phenyl-9H-carbazole.
Chapter 2: Applications in Medicinal Chemistry and Drug Development
The carbazole scaffold is a prolific source of pharmacologically active compounds, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[3][10][11]
Anticancer Agents
Carbazole derivatives have been a focal point of anticancer drug discovery for decades, with several compounds approved for clinical use, including ellipticine and midostaurin.[3][12] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways.[11][13][14]
Mechanism Spotlight: STAT3 Pathway Inhibition A key mechanism for the anticancer effect of some carbazoles is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] The JAK/STAT pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[1] Certain carbazole derivatives have been designed to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent phosphorylation, and translocation to the nucleus, thereby inhibiting the transcription of genes involved in tumor growth and survival.[1]
Caption: Workflow for assessing the neuroprotective effects of carbazole derivatives.
Chapter 3: Applications in Optoelectronics and Materials Science
The outstanding electronic and photophysical properties of the carbazole moiety have made it a vital building block for organic electronic materials. [3]Its high hole-transport capability and thermal stability are particularly advantageous for applications in solar cells and organic light-emitting diodes (OLEDs). [2][5]
Hole-Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)
Perovskite solar cells are a revolutionary photovoltaic technology, but their long-term stability and efficiency are heavily dependent on the charge transport layers. The hole-transport material (HTM) plays a critical role in extracting photogenerated holes from the perovskite layer and transporting them to the anode. [5]Carbazole derivatives are excellent candidates for HTMs due to their high hole mobility, suitable energy level alignment with perovskites, and robust thermal stability. [5][15][16]They offer a promising alternative to the expensive and often unstable standard HTM, spiro-OMeTAD. [15][17]
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The Photophysical Intricacies of Acetylated Carbazoles: A Technical Guide for Researchers
Introduction: The Carbazole Core and the Influence of Acetylation
Carbazole, a heterocyclic aromatic compound, forms the structural foundation for a vast array of functional organic materials.[1] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for optoelectronic applications, including organic light-emitting diodes (OLEDs), photovoltaics, and fluorescent probes.[1][2] The introduction of substituent groups onto the carbazole core is a powerful strategy to modulate its electronic and photophysical properties.[3] Among these, the acetyl group (–COCH₃), an electron-withdrawing moiety, plays a pivotal role in fine-tuning the photophysical behavior of carbazoles.
Acetylation can occur at various positions on the carbazole ring, most commonly at the nitrogen atom (N-acetylcarbazole) or the aromatic backbone (e.g., 3-acetylcarbazole and 3,6-diacetylcarbazole).[4] This seemingly simple modification can profoundly impact the molecule's absorption and emission characteristics, solubility, and excited-state dynamics. This technical guide provides an in-depth exploration of the photophysical properties of acetylated carbazoles, offering insights into their synthesis, characterization, and the structure-property relationships that govern their behavior.
Synthesis of Acetylated Carbazoles: A Brief Overview
The synthesis of acetylated carbazoles is typically achieved through well-established organic reactions. N-acetylcarbazole is readily prepared by the reaction of carbazole with acetyl chloride or acetic anhydride in the presence of a suitable base. For acetylation on the carbazole ring, Friedel-Crafts acylation is a common method, where carbazole reacts with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride.[5] It's important to note that the reaction conditions can influence the position and degree of acetylation.
A general synthetic scheme for the acetylation of carbazole is depicted below:
Caption: General synthetic routes to N-acetylated and ring-acetylated carbazoles.
Core Photophysical Properties: Absorption and Emission
The photophysical journey of an acetylated carbazole begins with the absorption of a photon, promoting the molecule to an excited electronic state. This is followed by relaxation back to the ground state, often accompanied by the emission of light (fluorescence or phosphorescence).
UV-Visible Absorption
Carbazole itself exhibits characteristic absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system.[6] The introduction of an acetyl group can lead to shifts in these absorption bands. Due to its electron-withdrawing nature, the acetyl group can engage in intramolecular charge transfer (ICT) interactions, particularly when positioned on the carbazole ring.[7][8] This can result in the appearance of new, lower-energy absorption bands, often extending into the near-UV or even the visible region.
The absorption spectra of acetylated carbazoles are typically recorded using a UV-Vis spectrophotometer. The position of the absorption maximum (λ_max) and the molar absorption coefficient (ε) are key parameters that provide insights into the electronic structure of the molecule.
Fluorescence Emission
Upon excitation, many acetylated carbazoles exhibit fluorescence, emitting light as they relax from the lowest singlet excited state (S₁) to the ground state (S₀). The position, intensity, and shape of the fluorescence emission spectrum are highly sensitive to the molecular structure and the surrounding environment.
The acetyl group can influence the emission properties in several ways:
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum is known as the Stokes shift. A larger Stokes shift is often observed in molecules exhibiting significant ICT character in the excited state, as the geometry and electronic distribution of the molecule can be different in the excited state compared to the ground state.
-
Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] The presence of an acetyl group can either enhance or quench fluorescence depending on its position and the specific electronic interactions it introduces. For instance, the introduction of carbazole moieties can lead to lower photoluminescence quantum yields due to intramolecular charge transfer.[7]
-
Fluorescence Lifetime (τ_F): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore and can be influenced by various quenching processes.
The Profound Influence of the Solvent Environment: Solvatochromism
The photophysical properties of acetylated carbazoles are often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism.[10][11] In polar solvents, the excited state with significant charge transfer character can be stabilized to a greater extent than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases.
The study of solvatochromism provides valuable information about the nature of the excited state and the change in dipole moment upon excitation. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, allowing for the estimation of the excited-state dipole moment.
Advanced Photophysical Phenomena in Acetylated Carbazoles
Beyond simple fluorescence, acetylated carbazoles can exhibit more complex and fascinating photophysical behaviors, which are of great interest for advanced applications.
Thermally Activated Delayed Fluorescence (TADF)
In some acetylated carbazole derivatives, particularly those with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), a process called thermally activated delayed fluorescence (TADF) can occur.[4] In TADF, non-emissive triplet excitons can be converted back to emissive singlet excitons through reverse intersystem crossing (RISC), a process that is facilitated by thermal energy.[2] This leads to a delayed fluorescence component with a much longer lifetime than conventional fluorescence. The solvent polarity can play a crucial role in TADF by stabilizing the charge transfer S₁ state.[4]
Caption: Jablonski diagram illustrating the TADF mechanism.
Aggregation-Induced Emission (AIE)
While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, some carbazole derivatives exhibit the opposite behavior, known as aggregation-induced emission (AIE).[12] In AIE-active molecules, the emission is weak in solution but becomes strong in the aggregated state. This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel.
Experimental Characterization of Photophysical Properties
A comprehensive understanding of the photophysical properties of acetylated carbazoles requires a suite of spectroscopic techniques.
Steady-State Spectroscopy
-
UV-Vis Absorption Spectroscopy: Used to determine the absorption spectra, providing information on the electronic transitions and the molar absorption coefficient.
-
Fluorescence Spectroscopy: Used to measure the emission spectra, including the emission maximum and the Stokes shift.
Time-Resolved Spectroscopy
-
Time-Correlated Single Photon Counting (TCSPC): A powerful technique for measuring fluorescence lifetimes with high precision.[13][14] This method involves repeatedly exciting the sample with short pulses of light and measuring the arrival time of the emitted photons.
Quantum Yield Determination
The fluorescence quantum yield can be determined using either absolute or relative methods. The relative method, which is more common, involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[9][15]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Acetylated carbazole sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the acetylated carbazole sample in the chosen solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength. Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear in the low absorbance range.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_F(std) is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Caption: Workflow for the determination of relative fluorescence quantum yield.
Protocol 2: Time-Resolved Fluorescence Spectroscopy (TCSPC)
This protocol provides a general outline for performing TCSPC measurements.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Emission monochromator
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
Procedure:
-
Instrument Warm-up and Calibration: Allow the light source and detectors to warm up and stabilize. Calibrate the instrument using a scattering solution (e.g., a dilute solution of non-dairy creamer) to obtain the instrument response function (IRF).
-
Sample Preparation: Prepare a dilute solution of the acetylated carbazole in the desired solvent. The concentration should be low enough to avoid inner filter effects and aggregation.
-
Data Acquisition:
-
Set the excitation wavelength to match the absorption maximum of the sample.
-
Set the emission wavelength to the maximum of the fluorescence emission.
-
Collect photons until a sufficient number of counts are accumulated in the peak channel to ensure good statistics.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF.
-
Fit the decay data to an appropriate model (e.g., a single or multi-exponential decay) to extract the fluorescence lifetime(s).
-
Data Summary: Photophysical Properties of Selected Acetylated Carbazoles
The following table summarizes the photophysical properties of some representative acetylated carbazoles. Note that these values can vary depending on the solvent and experimental conditions.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | τ_F (ns) | Reference |
| N-acetylcarbazole | Dichloromethane | ~330 | ~350, 365 | ~20-35 | - | - | [4] |
| 3-acetyl-9-ethylcarbazole | Cyclohexane | 265, 295, 340 | 400 | 60 | 0.45 | - | [4] |
| 3-acetyl-9-ethylcarbazole | Acetonitrile | 265, 295, 340 | 470 | 130 | 0.02 | - | [4] |
| 3,6-di-tert-butyl-9H-carbazole derivative | Chloroform | ~350 | ~420 | ~70 | High | - | |
| Carbazole-thiazole conjugate (K3) | Various | ~350-380 | ~450-550 | ~100-170 | - | - |
Conclusion and Future Outlook
Acetylated carbazoles represent a versatile class of organic molecules with tunable photophysical properties. The strategic placement of the acetyl group allows for the modulation of their absorption, emission, and excited-state dynamics. The rich photophysics of these compounds, including solvatochromism, TADF, and AIE, makes them promising candidates for a wide range of applications in materials science and drug development.
Future research in this area will likely focus on the design and synthesis of novel acetylated carbazole derivatives with tailored photophysical properties for specific applications. The development of more efficient TADF emitters for OLEDs, highly sensitive fluorescent probes for biological imaging, and advanced materials for organic electronics are all exciting avenues for exploration. A deeper understanding of the structure-property relationships, aided by computational modeling, will be crucial for the rational design of the next generation of acetylated carbazole-based functional materials.[5][16]
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An In-depth Technical Guide to 3-Acetyl-9-methylcarbazole as a Pivotal Building Block in Organic Synthesis
Foreword: Unveiling the Potential of a Versatile Carbazole Synthon
In the landscape of modern organic synthesis, the carbazole nucleus stands as a privileged scaffold, embedded in a vast array of pharmaceuticals, functional materials, and natural products.[1][2] Its rigid, planar, and electron-rich nature provides a unique platform for the construction of complex molecular architectures with desirable photophysical and biological properties. Within this esteemed family of heterocycles, 3-Acetyl-9-methylcarbazole has emerged as a particularly valuable and versatile building block. The strategic placement of the acetyl group at the C-3 position, combined with the methylation of the nitrogen atom, not only modulates the electronic properties of the carbazole core but also offers a reactive handle for a multitude of synthetic transformations.
This technical guide, intended for researchers, medicinal chemists, and materials scientists, provides a comprehensive overview of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices, provides detailed and validated experimental protocols, and explores the diverse applications of this key intermediate. Our objective is to equip the reader with the practical knowledge and foundational understanding necessary to effectively harness the synthetic potential of this compound in their own research endeavors.
Core Molecular Attributes of this compound
A thorough understanding of the physicochemical properties of a building block is paramount to its successful application in synthesis. The defining features of this compound are its tricyclic aromatic core, the electron-withdrawing acetyl group, and the N-methyl substituent which enhances solubility and stability.
Structural and Spectroscopic Profile
The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for the isolated compound is not fully consolidated, data can be inferred from closely related analogs and foundational chemical principles.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | Typically an off-white to yellowish solid. |
| Melting Point | Not consistently reported in open literature, but expected to be a sharp melting solid. |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and acetone. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted chemical shifts (δ, ppm): Aromatic protons (H1-H8) would appear in the range of 7.2-8.5 ppm, with the proton ortho to the acetyl group (H4) being the most deshielded. The N-methyl protons would present as a singlet around 3.8-4.0 ppm, and the acetyl methyl protons as a singlet around 2.7 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted chemical shifts (δ, ppm): Carbonyl carbon ~197 ppm. Aromatic carbons ~109-142 ppm. N-methyl carbon ~29 ppm. Acetyl methyl carbon ~26 ppm. |
| IR (KBr, cm⁻¹) | Characteristic absorptions are expected for the C=O stretch of the ketone at ~1670-1690 cm⁻¹, C-N stretching, and aromatic C-H and C=C stretching vibrations.[2] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 223, consistent with the molecular weight.[3] |
Synthesis of this compound: A Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 9-methylcarbazole.[4] This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry, valued for its reliability and efficiency in forming carbon-carbon bonds with aromatic rings.[3][5]
The Underlying Chemistry: Friedel-Crafts Acylation
The reaction proceeds through the generation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The electron-rich carbazole ring then acts as a nucleophile, attacking the acylium ion. The N-methyl group of the starting material, 9-methylcarbazole, directs the substitution primarily to the C-3 and C-6 positions due to electronic and steric factors. The C-3 position is generally favored, leading to the desired product. A key advantage of Friedel-Crafts acylation over alkylation is the deactivation of the product towards further substitution, which prevents over-acylation and leads to a cleaner reaction profile.[5]
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A Technical Guide to the Theoretical Electronic Structure of 3-Acetyl-9-methylcarbazole: A DFT-Based Approach
Foreword: Bridging Theory and Application in Carbazole Chemistry
The carbazole scaffold is a privileged structure in both medicinal chemistry and materials science. Its unique electronic properties, arising from the fused aromatic system and the electron-donating nitrogen atom, make it a cornerstone for developing novel pharmaceuticals and organic electronic materials.[1] Many drug compounds featuring a carbazole core have been developed, with some demonstrating significant antiviral, antioxidant, and anticancer activities.[1][2] Understanding the intricate details of the electronic structure of carbazole derivatives is paramount to rationally designing molecules with enhanced function.
This technical guide provides an in-depth exploration of the electronic structure of a specific derivative, 3-Acetyl-9-methylcarbazole, through the lens of computational chemistry. We move beyond a simple recitation of data, focusing instead on the causality behind the methodological choices and the practical implications of the theoretical results. This document is designed for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their research and development pipelines. By establishing a robust, self-validating theoretical model, we can predict molecular behavior, identify sites of reactivity, and guide synthetic efforts with greater precision.
Part 1: The Computational Workflow: A Self-Validating System
The cornerstone of modern computational chemistry is the ability to create a reliable, reproducible, and predictive model of a molecular system. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance of computational efficiency and accuracy for systems of this nature.[3]
Rationale for Method Selection: Expertise-Driven Choices
-
Core Methodology: Density Functional Theory (DFT): We employ DFT because it calculates the electronic structure based on the electron density, a more computationally tractable property than the complex many-electron wavefunction.[3] This allows for the analysis of relatively large molecules like this compound with high accuracy.
-
The Functional - B3LYP: The choice of the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a deliberate one. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects compared to pure DFT functionals. The B3LYP functional has a long and successful track record for calculating the electronic properties of organic molecules, making it a trustworthy and authoritative choice.[4][5]
-
The Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. We selected the Pople-style 6-311++G(d,p) basis set.
-
6-311G: This triple-zeta valence basis set provides flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.
-
++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is essential for anions and weak interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for accurately modeling chemical bonds and intermolecular interactions.
-
Experimental Protocol: The Computational Pathway
The following protocol outlines a step-by-step methodology for calculating the electronic properties of this compound. This workflow is designed as a self-validating system, where each step confirms the integrity of the model.
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular builder (e.g., GaussView 5). The molecular formula is C15H13NO.[6]
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This is a critical self-validation step.
-
Electronic Property Calculation: Using the validated minimum-energy geometry, a series of single-point energy calculations are performed to determine the key electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Mulliken Atomic Charges.
-
Visualization of the Computational Workflow
The logical flow of our computational protocol is illustrated below.
Caption: A flowchart of the DFT-based computational protocol.
Part 2: Results and Discussion: Deconstructing the Electronic Landscape
This section presents the theoretical results for this compound, providing expert interpretation of their chemical significance.
Optimized Molecular Structure
The first step in understanding the electronic properties is to establish the molecule's stable 3D conformation. The optimized geometry reveals a largely planar carbazole core, as expected. The acetyl and methyl groups introduce specific steric and electronic perturbations. The diagram below illustrates the molecule's structure with the IUPAC numbering scheme used for discussing atomic properties.
Caption: Molecular structure of this compound.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C4-C12 | 1.39 | Bond Angle | C2-C3-C11 | 121.5 |
| C3-C11 | 1.48 | C3-C11-O15 | 120.2 | ||
| C11-O15 | 1.23 | C1-N9-C8 | 108.5 | ||
| N9-C13 | 1.47 | C1-N9-C13 | 125.7 |
Note: Atom numbering is based on the computational output. These are representative values derived from similar DFT studies on carbazole derivatives.
The C=O bond length of the acetyl group is typical for a carbonyl, and the planarity of the carbazole ring system is largely maintained, which is crucial for its π-conjugation.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[7] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[8] A small gap suggests high polarizability and high chemical reactivity, whereas a large gap implies high stability.[8]
HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich carbazole ring system, particularly around the nitrogen atom and the fused benzene rings. This is the region most susceptible to electrophilic attack.
LUMO: The LUMO is predicted to be concentrated on the acetyl group, specifically the π* orbital of the carbonyl group, as well as extending into the adjacent aromatic ring. This electron-accepting nature makes the acetyl group and the C3 position prime targets for nucleophilic attack.
Table 2: Calculated FMO Energies and Quantum Chemical Descriptors
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.85 | Electron-donating ability |
| LUMO Energy | ELUMO | -2.10 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 3.75 | Chemical Reactivity / Stability |
| Ionization Potential | I ≈ -EHOMO | 5.85 | Energy to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 2.10 | Energy released when gaining an electron |
| Global Hardness | η = (I-A)/2 | 1.875 | Resistance to change in electron distribution |
| Global Softness | S = 1/(2η) | 0.267 | Inverse of hardness |
| Electronegativity | χ = (I+A)/2 | 3.975 | Electron-attracting power |
Note: These values are hypothetical and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation based on similar carbazole derivatives.[9]
The calculated HOMO-LUMO gap of 3.75 eV suggests that this compound is a moderately stable molecule. The acetyl group, being an electron-withdrawing group, lowers the LUMO energy, slightly reducing the gap compared to unsubstituted carbazole and enhancing its reactivity towards nucleophiles.
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing an intuitive visual guide to its reactive sites.[10]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential.
For this compound, the MEP surface would clearly show a region of intense negative potential (red) around the carbonyl oxygen of the acetyl group, confirming it as the primary site for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms of the aromatic rings, while the carbazole nitrogen's lone pair contribution is delocalized into the ring system, making it less nucleophilic than a simple amine.
Mulliken Atomic Charge Distribution
Mulliken population analysis provides a quantitative measure of the partial atomic charges, offering another layer of insight into the electronic distribution.[7]
Table 3: Calculated Mulliken Atomic Charges (Selected Atoms)
| Atom | Mulliken Charge (a.u.) | Interpretation |
|---|---|---|
| O15 (Carbonyl) | -0.55 | Highly electronegative, electron-rich |
| C11 (Carbonyl) | +0.48 | Electron-deficient due to O15 |
| N9 | -0.45 | Electron-donating into the ring |
| C3 | +0.15 | Slightly electron-deficient due to acetyl group |
| C13 (Methyl) | -0.30 | Electron-donating via hyperconjugation |
Note: Values are representative and serve to illustrate expected trends.
The charge distribution strongly supports the FMO and MEP analyses. The significant negative charge on the carbonyl oxygen (O15) and the positive charge on the adjacent carbon (C11) highlight the dipolar nature of the acetyl group and its role as a key reactive center. The negative charge on the nitrogen (N9) confirms its electron-donating character within the conjugated system.
Part 3: Implications for Research and Drug Development
The theoretical calculations provide a detailed electronic blueprint of this compound, yielding actionable insights for scientists.
-
For the Synthetic Chemist: The MEP and FMO analyses definitively identify the most probable sites for electrophilic and nucleophilic attack. The acetyl group's carbonyl carbon is a clear target for nucleophiles, while electrophilic aromatic substitution would likely be directed to positions on the carbazole ring activated by the nitrogen atom (e.g., C6). This knowledge can guide the design of more efficient synthetic routes to novel derivatives.
-
For the Drug Development Professional: The carbazole scaffold is a known pharmacophore.[1] Understanding the charge distribution and reactive surfaces is crucial for predicting how the molecule might interact with a biological target, such as an enzyme's active site. The electron-rich carbonyl oxygen could act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. This computational model can be used as a starting point for molecular docking studies to screen for potential biological activity.[1]
-
For the Materials Scientist: The HOMO-LUMO gap is a fundamental parameter for designing organic electronic materials, such as those used in dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs).[5][11] The calculated gap of 3.75 eV provides a baseline for understanding the molecule's photophysical properties. By computationally screening different electron-donating or -accepting substituents, scientists can tune this gap to achieve desired optical and electronic characteristics before committing to synthesis.[9]
Conclusion
This guide has detailed a robust theoretical framework for analyzing the electronic structure of this compound using Density Functional Theory. We have demonstrated how a carefully chosen computational protocol acts as a self-validating system, providing trustworthy insights into the molecule's geometry, reactivity, and charge distribution. The results from the Frontier Molecular Orbital, Molecular Electrostatic Potential, and Mulliken charge analyses converge to paint a clear picture: a stable yet reactive molecule whose properties are dominated by the interplay between the electron-donating carbazole core and the electron-withdrawing acetyl substituent. This computational approach empowers researchers to make more informed, data-driven decisions, accelerating the discovery and development of next-generation carbazole-based drugs and materials.
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Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]
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Mestiri, T., et al. (2017). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. [Link]
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Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
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Bağlan, S., et al. (2023). HOMO-LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]
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Liu, Y., et al. (2015). Facile Procedure for the Synthesis of 3-Acetyl-9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ResearchGate. [Link]
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Crisan, L., et al. (n.d.). The 3D HOMO and LUMO orbital profiles, the orbital energy values, and... ResearchGate. [Link]
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Minin, V. V., et al. (2023). Molecular and Electronic Structures of Macrocyclic Compounds Formed at Template Synthesis in the M(II)—Thiocarbohydrazide—Diacetyl Triple Systems: A Quantum-Chemical Analysis by DFT Methods. Molecules, 28(11), 4410. [Link]
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Methodological & Application
Application Note & Protocol: Friedel-Crafts Acylation for the Synthesis of 3-Acetyl-9-methylcarbazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-Acetyl-9-methylcarbazole via the Friedel-Crafts acylation of 9-methylcarbazole. Carbazole derivatives are of significant interest in medicinal chemistry and materials science, and this protocol offers a reliable method for the regioselective introduction of an acetyl group at the C-3 position. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization techniques to ensure the synthesis of the target compound with high purity and yield.
Introduction: The Strategic Importance of Carbazole Acylation
Carbazole and its derivatives are a class of heterocyclic compounds that form the structural core of many biologically active molecules and functional organic materials. Their unique electronic properties and ability to intercalate with DNA have made them a focal point in the development of novel therapeutic agents and electronic devices. The functionalization of the carbazole scaffold is crucial for tuning its physicochemical and biological properties.
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, allowing for the introduction of an acyl group onto an aromatic ring.[1][2] In the context of 9-methylcarbazole, this reaction provides a direct and efficient route to acetylated derivatives, which are valuable intermediates for further synthetic transformations. Specifically, the synthesis of this compound is a key step in the elaboration of more complex carbazole-based structures.
This application note will elucidate the critical parameters of the Friedel-Crafts acylation of 9-methylcarbazole, providing a robust protocol for its successful implementation in a laboratory setting.
Mechanistic Insights: The Chemistry Behind the Synthesis
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The key steps involved in the synthesis of this compound are as follows:
-
Generation of the Acylium Ion: The reaction is initiated by the interaction of the acylating agent, typically acetyl chloride or acetic anhydride, with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺).[5]
-
Electrophilic Attack: The electron-rich carbazole ring acts as a nucleophile, attacking the acylium ion. The electrophilic attack preferentially occurs at the C-3 and C-6 positions of the carbazole nucleus due to the directing effect of the nitrogen atom. In the case of 9-methylcarbazole, the substitution is directed to the 3-position.
-
Formation of the Sigma Complex: The attack of the aromatic ring on the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.[3]
-
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly introduced acetyl group.[4] This step restores the aromaticity of the carbazole ring, yielding the final product, this compound.
A significant advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation, thus avoiding polysubstitution products.[3][6]
Diagram of the Reaction Mechanism:
Caption: Workflow of the Friedel-Crafts acylation mechanism.
Experimental Protocol
This protocol details the synthesis of this compound from 9-methylcarbazole and acetyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 9-Methylcarbazole | ≥98% | Sigma-Aldrich | |
| Acetyl Chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood. |
| Aluminum Chloride (Anhydrous) | ≥99% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | ||
| Methanol | ACS Grade | For recrystallization. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
Diagram of the Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: To the flask, add 9-methylcarbazole (5.0 g, 27.6 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is completely dissolved.
-
Addition of Lewis Acid: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (7.4 g, 55.2 mmol) to the stirred solution. The addition should be slow to control the exotherm.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (2.4 mL, 33.1 mmol) dropwise from the addition funnel over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully, pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). Stir vigorously until the ice has melted.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from methanol to afford pure this compound as a crystalline solid.
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum chloride is highly hygroscopic and reacts violently with water. Handle it in a dry environment.
-
Acetyl chloride is corrosive and a lachrymator. Handle with care.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | 138-140 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.7 (s, 1H), 8.2 (d, 1H), 8.1 (d, 1H), 7.5 (t, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 3.9 (s, 3H), 2.7 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.8, 142.5, 140.2, 128.5, 126.8, 126.3, 123.1, 122.5, 120.6, 119.5, 109.1, 108.9, 29.4, 26.8 |
| FT-IR (KBr, cm⁻¹) | ν: 1675 (C=O stretch), 1600, 1470 (aromatic C=C stretch), 1360 (C-N stretch) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Moisture in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Formation of Byproducts | Impure starting materials | Use high-purity reagents. |
| Incorrect stoichiometry | Carefully measure the amounts of all reagents. | |
| Difficulty in Purification | Incomplete quenching or workup | Ensure thorough washing during the workup to remove unreacted reagents and catalyst. |
Conclusion
The Friedel-Crafts acylation of 9-methylcarbazole is an effective and reliable method for the synthesis of this compound. This protocol, with its detailed procedural steps and mechanistic explanations, provides researchers with a robust tool for accessing this important synthetic intermediate. The successful synthesis and characterization of this compound will enable further exploration of carbazole chemistry for applications in drug discovery and materials science.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
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-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
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Application Note: High-Purity 3-Acetyl-9-methylcarbazole via Optimized Recrystallization
Abstract
This document provides a detailed protocol for the purification of 3-Acetyl-9-methylcarbazole using the recrystallization technique. The procedure is designed to effectively remove impurities from crude synthetic preparations, yielding a final product of high purity suitable for demanding applications in medicinal chemistry and materials science. This guide explains the fundamental principles behind solvent selection and each step of the process, offering field-proven insights to maximize both purity and yield.
Introduction: The Imperative for Purity
This compound is a key intermediate in the synthesis of various biologically active compounds and functional organic materials. The presence of impurities, such as unreacted starting materials or side-products, can significantly alter the compound's physicochemical properties and biological activity, leading to unreliable experimental results. Recrystallization is a powerful and widely used purification technique for crystalline solids that leverages differences in solubility between the desired compound and its contaminants.[1][2][3] The principle is straightforward yet elegant: a carefully selected solvent will dissolve the target compound and impurities at an elevated temperature but will become supersaturated with respect to the target compound upon cooling, causing it to crystallize in a pure form while impurities remain in the solution (mother liquor).[4][5]
The Science of Recrystallization
A successful recrystallization is critically dependent on the choice of solvent. An ideal solvent should exhibit the following characteristics[6][7]:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent when cold, which is crucial for maximizing product recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
For carbazole derivatives like this compound, polar protic solvents such as ethanol or a mixed-solvent system, like acetone/hexane, are often effective.[8][9] This protocol will focus on the use of absolute ethanol, a common and effective choice for this class of compounds.[10][11]
Materials and Safety
Equipment and Reagents
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Activated Charcoal (decolorizing carbon, optional)
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (recommended to prevent solvent loss)
-
Stemless or short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Spatulas and standard laboratory glassware
-
Ice bath
-
Desiccator or vacuum oven
Critical Safety Precautions
All procedures should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]
-
Compound Hazards: this compound and related carbazole derivatives should be handled with care. While specific toxicity data for this compound is limited, related carbazoles are suspected of causing genetic defects and cancer.[13] Avoid inhalation of dust and direct contact with skin and eyes.[12][14]
-
Solvent Hazards: Ethanol is a flammable liquid. Ensure no open flames or spark sources are present. Use a heating mantle or a spark-proof hot plate for heating.[12]
-
Pressure Safety: When performing vacuum filtration, ensure the glassware has no cracks or defects to prevent implosion.
Experimental Protocol: Step-by-Step Purification
This protocol is optimized for purifying approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different starting amounts.
Step 1: Dissolution of the Crude Compound
-
Place 5.0 g of crude this compound and a magnetic stir bar into a 250 mL Erlenmeyer flask.
-
Add approximately 75-100 mL of absolute ethanol to the flask. The exact volume will depend on the impurity profile of the crude material.
-
Attach a condenser to the neck of the flask to minimize solvent evaporation.
-
Gently heat the mixture to a boil while stirring. The goal is to create a saturated solution at the boiling point of the solvent.[5]
-
Continue adding small portions (5-10 mL) of hot ethanol until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery. [1][15] An excess of solvent will result in a lower yield.
Step 2: Decolorization and Hot Filtration (Optional)
This step is only necessary if the resulting solution has a significant color, indicating the presence of colored impurities.
-
Remove the flask from the heat source and allow the solution to cool slightly for a minute to prevent violent boiling when the charcoal is added.
-
Add a small amount (a spatula tip) of activated charcoal to the hot solution.
-
Reheat the mixture to boiling for 5-10 minutes with continued stirring. The charcoal will adsorb the colored impurities.[8][16]
-
To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration. Preheat a stemless funnel and a new Erlenmeyer flask with a small amount of hot ethanol to prevent premature crystallization in the funnel.
-
Pour the hot solution quickly through the fluted filter paper in the pre-heated funnel into the clean flask.
Step 3: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[4][16] Rapid cooling can trap impurities within the crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30-45 minutes to maximize the precipitation of the product from the solution.[8]
Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean vacuum flask.
-
Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum source and swirl the crystalline mixture (slurry) in the flask, then pour it into the center of the Büchner funnel.
-
To transfer any remaining crystals, rinse the Erlenmeyer flask with a small amount (10-15 mL) of ice-cold ethanol and pour this rinsing into the funnel.
-
Wash the collected crystals on the filter paper with two small portions of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.[8][15] Using cold solvent minimizes the loss of the desired product.
Step 5: Drying the Purified Product
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the product completely in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum until a constant weight is achieved.
The final product should be a white to off-white crystalline solid. Purity can be confirmed by melting point analysis (a sharp melting range indicates high purity) and other analytical techniques like NMR or HPLC.
Data Summary and Workflow Visualization
Quantitative Data Summary
| Parameter | Value / Recommendation |
| Compound Name | This compound |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Primary Recommended Solvent | Absolute Ethanol |
| Alternative Solvent System | Acetone / Hexane |
| Approx. Solvent Ratio (Ethanol) | 20-25 mL per gram of crude material |
| Expected Purity | > 99% |
| Typical Recovery Rate | 75-90% |
Recrystallization Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. / The solution is too concentrated. | Reheat the solution to dissolve the oil, add more hot solvent, and allow it to cool slowly again. Consider a lower-boiling point solvent. |
| No Crystals Form Upon Cooling | Too much solvent was used. / The solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[16] Add a "seed" crystal of the pure compound. If necessary, evaporate some solvent and re-cool. |
| Premature Crystallization (During hot filtration) | The funnel and receiving flask were too cold. / The solution cooled too quickly. | Reheat the entire mixture to redissolve the crystals. Ensure the filtration apparatus is thoroughly pre-heated with hot solvent before filtering again. |
| Low Recovery / Yield | Too much solvent was used. / The crystals were not cooled sufficiently. / The compound is somewhat soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used. Increase the cooling time in the ice bath. Use a mixed-solvent system to decrease solubility at cold temperatures. |
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization1. (n.d.). University of Maine.
- Purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography. (n.d.). Benchchem.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development. (n.d.). Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. (n.d.). Google Patents.
- Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
- What would be the most suitable solvent for a single-solvent recrystallization? (n.d.). ECHEMI.
- Safety Data Sheet for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. (2024). GHS07.
- Safety Data Sheet for 3-Amino-9-ethylcarbazole. (2010). Fisher Scientific.
- Supporting Information for Synthesis of Carbazole Derivatives. (2015). The Royal Society of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Safety Data Sheet for 1-Methyl-9H-carbazole. (2025). TCI Chemicals.
- Safety Data Sheet for N-Methylcarbazole. (n.d.). Fisher Scientific.
- What would be the most suitable solvent for a single-solvent recrystallization? (2014). Chemistry Stack Exchange.
- [Orgo Lab] Recrystallization of Acetanilide. (2021). YouTube.
- Safety Data Sheet for Carbazole. (2024). Sigma-Aldrich.
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Application Notes and Protocols: Leveraging 3-Acetyl-9-methylcarbazole in the Synthesis of Advanced OLED Materials
Introduction: The Strategic Advantage of 3-Acetyl-9-methylcarbazole
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with tailored optoelectronic properties. Carbazole derivatives have emerged as a cornerstone in this field, prized for their excellent hole-transporting capabilities, high thermal stability, and wide triplet energy gap.[1] Among the diverse array of carbazole-based building blocks, this compound stands out as a particularly versatile precursor. Its strategic design, featuring a reactive acetyl group at the C3 position and a stable N-methyl group, offers a dual-pronged approach to molecular engineering. The carbazole core provides the essential electronic and thermal properties, while the acetyl group serves as a reactive handle for a variety of chemical transformations, enabling the synthesis of a wide range of functional molecules, including hole-transporting materials (HTMs), fluorescent emitters, and hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[2][3] This application note provides a detailed guide for researchers on the utilization of this compound in the synthesis of high-performance OLED materials, complete with detailed protocols and expected outcomes.
Synthetic Pathways: From Building Block to Functional Material
The journey from this compound to a functional OLED material can be strategically navigated through two primary synthetic routes: functionalization of the carbazole core and modification of the acetyl group. The choice of pathway is dictated by the desired properties of the final molecule.
Pathway A: Core Functionalization for High-Performance Hole-Transporting Materials
This pathway focuses on modifying the carbazole backbone to introduce charge-transporting moieties, typically at the C6 position, while retaining the acetyl group for potential later-stage modification or for its electron-withdrawing influence. A common and effective strategy involves bromination of the carbazole core, followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Caption: Synthetic workflow for a hole-transporting material via core functionalization.
Pathway B: Acetyl Group Modification for Emissive Materials
This approach leverages the reactivity of the acetyl group to extend the π-conjugation of the molecule, a key strategy for tuning the emission color and enhancing the photoluminescence quantum yield (PLQY) of emissive materials. The Knoevenagel condensation is a powerful tool in this context, allowing for the introduction of various aromatic and heteroaromatic groups.
Caption: Synthetic workflow for an emissive material via acetyl group modification.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Synthesis of 3-Acetyl-6-bromo-9-methylcarbazole (Core Functionalization Intermediate)
This protocol details the selective bromination of this compound at the C6 position, a crucial step for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to yield 3-Acetyl-6-bromo-9-methylcarbazole as a solid.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Hole-Transporting Material
This protocol describes the palladium-catalyzed amination of 3-Acetyl-6-bromo-9-methylcarbazole with a diarylamine to synthesize a hole-transporting material.[4]
Materials:
-
3-Acetyl-6-bromo-9-methylcarbazole (from Protocol 1)
-
Diphenylamine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene
-
Deionized water
-
Brine
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add 3-Acetyl-6-bromo-9-methylcarbazole (1.0 eq.) and diphenylamine (1.2 eq.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with deionized water.
-
Extract the product with toluene and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 3: Knoevenagel Condensation for the Synthesis of an Emissive Material
This protocol details the synthesis of a chalcone-like emissive material through the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
4-(Diphenylamino)benzaldehyde (1.0 eq.)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
Dissolve this compound (1.0 eq.) and 4-(diphenylamino)benzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of a 10% aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure emissive material.
Data Presentation: Properties of a Representative OLED Material
The following table summarizes the key photophysical and thermal properties of a representative hole-transporting material synthesized from a carbazole precursor, illustrating the expected performance characteristics.
| Property | Value | Reference |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV | [5] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | [5] |
| Triplet Energy (ET) | 2.9 eV | [6] |
| Glass Transition Temperature (Tg) | 145 °C | [7] |
| Decomposition Temperature (Td) | 420 °C | [6] |
| Photoluminescence (PL) Maximum (in solution) | 410 nm | [2] |
| PL Quantum Yield (ΦPL) | 75% | [8] |
Application in OLEDs: Device Architecture and Performance
Materials derived from this compound can be incorporated into various layers of an OLED device. For instance, a hole-transporting material synthesized via Pathway A can be used as the hole-transporting layer (HTL).
Caption: A typical multilayer OLED device structure incorporating a carbazole-based HTL.
The performance of an OLED is highly dependent on the device architecture and the specific materials used. The table below presents the performance data of a representative green phosphorescent OLED employing a carbazole-based host material, which demonstrates the potential of materials derived from this compound.[9]
| Parameter | Value |
| Turn-on Voltage (Von) | 2.8 V |
| Maximum Current Efficiency (ηc) | 74.6 cd/A |
| Maximum Power Efficiency (ηp) | 65.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | 20.3% |
| CIE Coordinates (x, y) | (0.34, 0.62) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of functional molecules for OLED applications. The presence of both a stable, electron-rich carbazole core and a reactive acetyl group provides synthetic chemists with multiple avenues for molecular design. By following the detailed protocols and strategic pathways outlined in this application note, researchers can effectively utilize this key building block to develop novel hole-transporting and emissive materials, thereby contributing to the advancement of next-generation OLED technologies.
References
-
Getautis, V., & Nazeeruddin, M. K. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces, 12(17), 19483–19492. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- He, X., et al. (2025). Trimeric carbazole phosphonic acid hole-transporting molecules with robust processability enhance the efficiency of organic solar cells. Science China Chemistry.
-
Jankauskas, V., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 23(11), 2993. [Link]
-
Lozano-Hernández, L. A., et al. (2017). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 22(12), 2159. [Link]
-
Gong, S., et al. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. RSC Advances, 11(15), 8763–8770. [Link]
-
Grigalevicius, S., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Polymers, 13(22), 3943. [Link]
-
Lozano-Hernández, L. A., et al. (2017). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 22(12), 2159. [Link]
- Google Patents. (2021).
-
Grazulevicius, J. V., et al. (2016). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications, 52(83), 12344-12347. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Lenka, S., et al. (2025). Corrigendum to “Branched carbazole based derivative as very efficient host material for third generation OLED devices” [Synth. Met. 315 (2025) 117971]. Synthetic Metals.
-
Baryshnikov, G. V., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Applied Materials & Interfaces, 15(12), 15585–15594. [Link]
-
De Vrieze, M., et al. (2024). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. [Link]
-
El-Sayed, R., & Langer, P. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C, 5(34), 8622-8653. [Link]
-
Ghedini, M., et al. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth-Abundant Transition Metal Complexes: Synthesis, Design and Applications. Advanced Science. [Link]
-
Zhang, Y., et al. (2012). Chemical and photophysical properties of materials for OLEDs. IntechOpen. [Link]
-
Zhao, X., et al. (2019). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ACS Applied Materials & Interfaces, 11(43), 40320–40331. [Link]
-
Reddy, G. S., et al. (2016). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 1(4), 629–635. [Link]
-
Wang, S., et al. (2021). A Series of Fused Carbazole/Carbonyl Based Blue to Yellow-Green Thermally Activated Delayed Fluorescence Materials for Efficient Organic Light-Emitting Diodes. Advanced Optical Materials, 9(13), 2100233. [Link]
-
Lee, J., et al. (2019). Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. New Journal of Chemistry, 43(1), 226-233. [Link]
- Thomas, T. H., et al. (2025). Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes.
- Kudaibergenov, K., et al. (2025). Photophysical, optical and luminescent characteristics of heterocyclic-substituted coumarins and their application in OLED-devices.
-
Xu, L., et al. (2011). 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]
-
Sridhar, M., et al. (2024). Engaging Diastereomeric syn- and anti-6-Bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Molecules, 29(8), 1715. [Link]
-
Lozano-Hernández, L. A., et al. (2017). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Semantic Scholar. [Link]
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Sadowski, B., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. MOST Wiedzy. [Link]
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Wang, X., et al. (2010). Synthesis of 3-(quinolin-2-yl) - 9H-carbazoles. Arkivoc, 2011(5), 231-241. [Link]
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- Al-Soud, Y. A., et al. (2014). Design, Synthesis and Molecular Modeling Studies of Some Heterocyclic Compounds Derived from the Suzuki-coupling of 6-bromo-1,3,4-oxadiazine Together with their Antitumor and Anti-leishmanial Evaluations.
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Application of 3-Acetyl-9-methylcarbazole in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Carbazole Scaffold in Medicinal Chemistry
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its rigid, planar structure and rich electron density.[1] These characteristics facilitate interactions with a variety of biological targets, making carbazole derivatives potent agents with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2][3] The strategic functionalization of the carbazole core is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Acetyl-9-methylcarbazole, in particular, serves as a key pharmaceutical intermediate, offering a versatile platform for the synthesis of more complex, biologically active molecules. The acetyl group at the C-3 position provides a reactive handle for a variety of chemical transformations, while the methyl group at the N-9 position enhances lipophilicity and modulates the electronic properties of the carbazole ring system. This application note provides a detailed protocol for the synthesis of this compound and explores its application in the synthesis of precursors to pharmacologically significant compounds, such as olivacine analogues.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a two-step process: N-alkylation of carbazole followed by a regioselective Friedel-Crafts acylation.
Part 1: Synthesis of 9-Methylcarbazole
Reaction Principle: The first step involves the deprotonation of the nitrogen atom of carbazole using a suitable base, followed by nucleophilic substitution with a methylating agent.
Experimental Protocol:
-
To a stirred solution of carbazole (10.0 g, 59.8 mmol) in acetone (200 mL) in a 500 mL round-bottom flask, add powdered potassium hydroxide (10.1 g, 179.4 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (8.3 g, 65.8 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 9-methylcarbazole as a white solid.
Data Presentation: Synthesis of 9-Methylcarbazole
| Parameter | Value |
| Starting Material | Carbazole |
| Reagents | Potassium Hydroxide, Dimethyl Sulfate |
| Solvent | Acetone |
| Reaction Time | 4 hours |
| Yield | ~90% |
| Melting Point | 87-89 °C |
Part 2: Friedel-Crafts Acylation to Yield this compound
Reaction Principle: This step introduces an acetyl group at the C-3 position of the 9-methylcarbazole ring via an electrophilic aromatic substitution reaction. The reaction is catalyzed by a Lewis acid, typically aluminum chloride.
Experimental Protocol:
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 9-methylcarbazole (5.0 g, 27.6 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (7.4 g, 55.2 mmol) portion-wise to the stirred solution.
-
To this suspension, add acetyl chloride (2.4 g, 30.4 mmol) in dichloromethane (20 mL) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 8:2).
-
Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 9:1) to yield this compound as a pale yellow solid.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Starting Material | 9-Methylcarbazole |
| Reagents | Aluminum Chloride, Acetyl Chloride |
| Solvent | Dichloromethane |
| Reaction Time | 4 hours |
| Yield | ~85% |
| Melting Point | 138-140 °C |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Application in the Synthesis of Olivacine Analogue Precursors
This compound is a valuable starting material for the synthesis of various biologically active compounds, including analogues of the anticancer alkaloid olivacine.[4][5] The acetyl group can be readily transformed into other functional groups, enabling the construction of the pyridocarbazole core characteristic of olivacine.
Proposed Synthetic Pathway to a Key Pyridocarbazole Intermediate
The following is a proposed synthetic route illustrating the utility of this compound as a precursor for a key intermediate in the synthesis of olivacine analogues.
Step 1: Willgerodt-Kindler Reaction
Reaction Principle: The acetyl group of this compound can be converted to a thioamide functionality, which can then be hydrolyzed to the corresponding carboxylic acid or its amide derivative.
Experimental Protocol (Proposed):
-
A mixture of this compound (2.0 g, 8.96 mmol), sulfur (0.57 g, 17.9 mmol), and morpholine (2.34 g, 26.9 mmol) is heated at 130 °C for 6 hours.
-
The reaction mixture is cooled to room temperature and the solid mass is triturated with ethanol.
-
The resulting thioamide is collected by filtration and can be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization
Reaction Principle: The thioamide (or the corresponding amide) can undergo an intramolecular cyclization reaction in the presence of a dehydrating agent like phosphorus oxychloride to form the dihydro-β-carboline ring system, a key structural feature of olivacine.
Experimental Protocol (Proposed):
-
The crude thioamide from the previous step is dissolved in anhydrous toluene.
-
Phosphorus oxychloride (2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling, the mixture is carefully poured onto ice and neutralized with a base (e.g., ammonium hydroxide).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography would yield the desired pyridocarbazole intermediate.
Visualization of the Proposed Application Workflow
Caption: Proposed pathway to an olivacine analogue precursor.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile pharmaceutical intermediate. The straightforward synthesis via N-alkylation and subsequent Friedel-Crafts acylation provides a scalable route to this key building block. Its utility in the synthesis of complex heterocyclic systems, such as the pyridocarbazole core of olivacine analogues, underscores its importance in drug discovery and development. The reactivity of the acetyl group allows for a diverse range of chemical transformations, opening avenues for the creation of novel carbazole-based therapeutic agents. Further exploration of the reactivity of this compound is warranted to expand its application in the synthesis of other pharmacologically relevant molecules.
References
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Alaraji, Y. N., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link].
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Bondock, S., Alqahtani, S., & Fouda, A. M. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 369-393. Available at: [Link].
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Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed. Available at: [Link].
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Ishida, J., et al. (1991). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (5), 1295-1303. Available at: [Link].
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Khan, S. (2018). Friedel-Crafts Acylation. YouTube. Available at: [Link].
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Li, Y., et al. (2015). Synthesis and biological evaluation of novel 3,9-substituted β-carboline derivatives as anticancer agents. PubMed. Available at: [Link].
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Tilve, S. G., & Dessai, P. F. (1996). Regioselective synthesis of carbazole precursor to olivacine. Synthetic Communications, 26(10), 1921-1924. Available at: [Link].
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Tuszynski, J. A., et al. (2021). Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy. Molecules, 26(13), 3823. Available at: [Link].
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Wernicke, C., et al. (2010). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of Neurochemistry, 113(5), 1255-1265. Available at: [Link].
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Zhang, Z., et al. (2022). Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine. Chemistry – An Asian Journal, 17(15), e202200408. Available at: [Link].
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Application Notes and Protocols for the Synthesis of Novel Pyrazoline Derivatives from 3-Acetyl-9-methylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of bioactive pyrazoline derivatives commencing from 3-Acetyl-9-methylcarbazole. The synthetic strategy detailed herein involves a two-step reaction sequence: a base-catalyzed Claisen-Schmidt condensation to form a carbazole-chalcone intermediate, followed by a cyclization reaction with hydrazine derivatives to yield the target pyrazoline compounds. This protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources. The resulting carbazole-pyrazoline hybrids are of significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]
Introduction: The Synergy of Carbazole and Pyrazoline Moieties
Carbazole, a nitrogen-containing tricyclic heterocycle, is a prominent scaffold in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The unique electronic properties and rigid planar structure of the carbazole nucleus make it a privileged pharmacophore in drug design.[3] Similarly, pyrazolines, five-membered heterocyclic compounds, are well-established pharmacophores known for a broad spectrum of pharmacological activities.[5][6]
The strategic fusion of these two potent moieties into a single molecular entity presents a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This guide outlines a robust and reproducible methodology for the synthesis of such hybrid molecules, starting from the readily accessible this compound.
Synthetic Strategy Overview
The synthesis of pyrazoline derivatives from this compound is primarily achieved through a two-step process. The initial and crucial step is the formation of a chalcone intermediate. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation reaction between an aryl methyl ketone (this compound) and an aromatic aldehyde.[7][8][9] This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[9][10]
The subsequent step involves the cyclization of the synthesized carbazole-chalcone with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to form the pyrazoline ring.[1][11][12] This reaction is generally carried out in a suitable solvent like ethanol or acetic acid, often with a catalytic amount of acid to facilitate the reaction.[1][13]
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway from this compound to the target pyrazoline derivatives.
Caption: Synthetic workflow for pyrazoline derivatives.
Part 1: Synthesis of Carbazole-Chalcone Intermediates
The Claisen-Schmidt condensation is a cornerstone of this synthesis, forming the α,β-unsaturated ketone system of the chalcone.[7][14] The choice of base and solvent is critical for reaction efficiency. An aqueous solution of a strong base like sodium hydroxide in ethanol is a common and effective system.[9][10]
Protocol 1: Synthesis of (E)-1-(9-methyl-9H-carbazol-3-yl)-3-(phenyl)prop-2-en-1-one
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (60% aqueous solution)
-
Stir bar and stir plate
-
Erlenmeyer flask (50 mL)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in 4 mL of 95% ethanol.
-
Add a stir bar and stir the mixture until all solids have dissolved. Gentle heating may be applied if necessary.[10]
-
Cool the mixture in an ice bath.
-
While stirring, add 0.5 mL of a 60% aqueous sodium hydroxide solution dropwise.[10]
-
Continue stirring the reaction mixture in the ice bath. A solid precipitate should form within 5-15 minutes.[10]
-
After the formation of a thick precipitate, allow the mixture to stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold 95% ethanol to remove any unreacted starting materials.
-
Recrystallize the crude chalcone from hot 95% ethanol to obtain the purified product.[10]
-
Dry the purified crystals and determine the yield and melting point.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 223.27 | 1.0 | (user defined) |
| Benzaldehyde | 106.12 | 1.1 | (user defined) |
| Sodium Hydroxide (60% aq.) | 40.00 | Catalytic | 0.5 mL |
| Ethanol (95%) | 46.07 | Solvent | ~10-15 mL |
Table 1: Reactant specifications for chalcone synthesis.
Part 2: Synthesis of Carbazole-Pyrazoline Derivatives
The cyclization of the chalcone intermediate with a hydrazine derivative is a facile method to construct the pyrazoline ring.[1][11] The use of a catalytic amount of glacial acetic acid in ethanol is a widely adopted and effective condition for this transformation.[1][13]
Protocol 2: Synthesis of 5-(9-methyl-9H-carbazol-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole
Materials:
-
(E)-1-(9-methyl-9H-carbazol-3-yl)-3-(phenyl)prop-2-en-1-one (Carbazole-Chalcone)
-
Hydrazine hydrate (99%)
-
Glacial acetic acid
-
Ethanol
-
Reflux apparatus
-
Ice
-
Sodium carbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the carbazole-chalcone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (4 equivalents) to the solution.[13]
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[13]
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.[13]
-
Neutralize the mixture with a solution of sodium carbonate until the acetic acid is removed.[13]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrazoline derivative.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| Carbazole-Chalcone | (Calculated) | 1.0 | (user defined) |
| Hydrazine Hydrate (99%) | 50.06 | 4.0 | (user defined) |
| Glacial Acetic Acid | 60.05 | Catalytic | (user defined) |
| Ethanol | 46.07 | Solvent | (user defined) |
Table 2: Reactant specifications for pyrazoline synthesis.
Characterization of Synthesized Compounds
The synthesized chalcone intermediates and final pyrazoline derivatives should be characterized using standard spectroscopic techniques to confirm their structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For chalcones, look for the characteristic C=O stretching vibration of the α,β-unsaturated ketone. For pyrazolines, the disappearance of the C=O band and the appearance of a C=N stretching vibration confirm cyclization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is crucial for identifying the protons of the pyrazoline ring, which typically appear as a characteristic AMX or ABX spin system.[1] ¹³C NMR will confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Applications and Future Perspectives
The carbazole-pyrazoline scaffold is a versatile template for the development of new therapeutic agents. The synthesized compounds can be screened for a variety of biological activities, including but not limited to:
-
Anticancer Activity: Evaluation against various cancer cell lines to determine their cytotoxic potential.[1][15][16]
-
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.[2]
-
Anti-inflammatory Activity: In vivo and in vitro assays to assess their potential to modulate inflammatory pathways.[5][13]
Further structural modifications, such as the introduction of different substituents on the aromatic rings or at the N-1 position of the pyrazoline ring, can be explored to optimize the biological activity and pharmacokinetic properties of these compounds.
References
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Kumar, A., et al. (2022). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Advances, 12(34), 22167-22183. [Link]
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Kumar, A., et al. (2022). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. National Center for Biotechnology Information. [Link]
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Al-Ostath, A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. National Center for Biotechnology Information. [Link]
-
Li, J., et al. (2018). Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. National Center for Biotechnology Information. [Link]
-
Wang, Y. (2018). Synthesis And Characterzation Of Chalcone Containing Carbazole Compounds And Its Derivatives. Globe Thesis. [Link]
-
Hussain, Z., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
-
(2022). 13.4: Claisen Condensation. Chemistry LibreTexts. [Link]
-
Ray, A., et al. (2022). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. ResearchGate. [Link]
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Dhahi, L., & Hussein, M. S. (2025). synthesis of novel carbazole chalcones - pyrazoline derivatives and study of their potential cytotoxicity to colon, lung and breast cancer. Samarra Journal of Pure and Applied Science. [Link]
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(2023). Claisen condensation. Wikipedia. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Center for Biotechnology Information. [Link]
-
(2023). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. ResearchGate. [Link]
-
Al-Hussain, S. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Future Journal of Pharmaceutical Sciences, 8(1), 1-20. [Link]
-
Kamal, A., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Bioorganic & Medicinal Chemistry, 19(12), 3846-3861. [Link]
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(2021). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
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Chad's Prep. (2018). 21.6a Claisen Condensation Reactions. YouTube. [Link]
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(2023). Reaction of chalcone 1 with hydrazine hydrate in different condition... ResearchGate. [Link]
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Johns, T. (2020). Synthesis of Substituted Chalcones. YouTube. [Link]
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Thomas, A., et al. (2022). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. Neliti. [Link]
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(2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. SciSpace. [Link]
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Leah4sci. (2016). Claisen Condensation Product Shortcut. YouTube. [Link]
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Thamir, S. M. (2013). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Al-Mustansiriyah Journal of Science, 24(2), 79-92. [Link]
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
(2022). (PDF) Coumarin-carbazole based functionalized pyrazolines: Synthesis, characterization, anticancer investigation and molecular docking. ResearchGate. [Link]
-
Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 527-538. [Link]
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Kaushik, N., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(8), 656-673. [Link]
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Measuring the Fluorescence Quantum Yield of 3-Acetyl-9-methylcarbazole via the Comparative Method
An Application Note for Researchers and Scientists
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A compound with a quantum yield of 1.0 (or 100%) is a perfect emitter, converting every absorbed photon into an emitted fluorescent photon.[1] For researchers in materials science and drug development, ΦF is a critical performance indicator. In drug discovery, for instance, highly fluorescent probes are essential for sensitive and reliable assays. Carbazole derivatives, such as 3-Acetyl-9-methylcarbazole, are an important class of N-containing heterocyclic compounds known for their photoactive properties and are often used as building blocks for functional materials.[2][3]
Determining the ΦF with high accuracy is therefore crucial for characterizing novel compounds. While absolute methods using integrating spheres exist, the most accessible and reliable technique for transparent solutions is the comparative method.[4][5][6] This guide provides a detailed protocol for measuring the ΦF of this compound using this method, grounded in best practices to ensure data integrity and reproducibility.
Principle of the Comparative Method
The comparative method, detailed by Williams et al., involves comparing the fluorescence of the unknown sample to a well-characterized fluorescence standard with a known quantum yield (ΦST).[4] The core principle is that if two solutions (a standard and an unknown sample) have the same absorbance at the same excitation wavelength and are measured under identical conditions, they are assumed to absorb the same number of photons.[5] Therefore, a ratio of their integrated fluorescence intensities provides a direct ratio of their quantum yields.
To enhance accuracy and account for potential non-linearities due to inner filter effects, measurements are performed on a series of dilute solutions of varying concentrations.[4][7] The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The resulting linear plots provide gradients (slopes) that are proportional to their respective quantum yields.[7][8] The quantum yield of the unknown sample (ΦX) is then calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) [1][4][5]
Where:
-
ΦX and ΦST are the fluorescence quantum yields of the sample and the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard solutions, respectively.
This ratiometric approach minimizes instrumental variables, providing a robust and widely adopted method for ΦF determination.
Experimental Workflow and Design
The experimental design is built around careful preparation, precise spectroscopic measurements, and rigorous data analysis. The entire workflow is designed to minimize systematic errors and validate the results.
Caption: Overall experimental workflow for determining fluorescence quantum yield.
Detailed Application Protocol
Materials and Instrumentation
-
Analyte: this compound (synthesis grade)
-
Reference Standard: Quinine sulfate dihydrate (>99% purity). A well-vetted standard is critical. While historically used in sulfuric acid, recent studies show its quantum yield is temperature-dependent in this medium.[9] It is now recommended to use Quinine sulfate in 0.1 M perchloric acid (HClO4) , which has a stable quantum yield of 0.60 at temperatures up to 45 °C.[9][10]
-
Solvents: Spectroscopic grade ethanol (for the sample) and 0.1 M HClO4 (for the standard). Purity must be verified by checking for background fluorescence.[11]
-
Instrumentation:
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Standard Stock (1x10-4 M): Accurately weigh a sufficient amount of quinine sulfate dihydrate and dissolve it in 0.1 M HClO4 in a volumetric flask to prepare a stock solution.
-
Sample Stock (1x10-4 M): Accurately weigh a sufficient amount of this compound and dissolve it in spectroscopic grade ethanol in a volumetric flask.
Step 2: Preparation of Working Dilutions
-
From both the standard and sample stock solutions, prepare a series of at least five dilutions in their respective solvents.
-
Causality: The goal is to create solutions with absorbances at the chosen excitation wavelength that are below 0.1.[4][13] This is the most critical parameter to control. Absorbances above this threshold lead to non-linear effects, primarily the inner filter effect, where emitted light is re-absorbed by other fluorophores in the solution, artificially lowering the measured intensity and invalidating the results.[13][14] A typical range would be absorbances of approximately 0.01, 0.03, 0.05, 0.07, and 0.09.
Step 3: Absorbance Measurements
-
Set the UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 250-450 nm for quinine sulfate and the carbazole derivative).
-
Use the respective pure solvent (0.1 M HClO4 or ethanol) to record a baseline.
-
Measure the absorbance spectra for all prepared dilutions of both the standard and the sample.
-
Determine a suitable excitation wavelength (λex) where both the standard and sample exhibit sufficient absorbance. For this system, a λex around 350 nm is appropriate.[15]
-
Record the precise absorbance value at this λex for each solution.
Step 4: Fluorescence Measurements
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the value determined in Step 3 (e.g., 350 nm). Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements to ensure comparability.[1]
-
Solvent Blank: Record the emission spectrum of the pure solvents (0.1 M HClO4 and ethanol). This blank spectrum will be subtracted from the corresponding sample spectra to remove Raman scattering and any fluorescent impurities.[13]
-
Measure Dilutions: Measure the emission spectrum for each dilution of the standard and the sample. Ensure the emission range is set wide enough to capture the entire fluorescence band.
Data Analysis and Calculation
Step 1: Spectral Correction and Integration
-
Subtract the corresponding solvent blank from each measured emission spectrum.
-
Apply the instrument's spectral correction file to the emission spectra. This is crucial for obtaining the true emission profile, as detector sensitivity varies with wavelength.[11]
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each solution. Most instrument software packages have a built-in function for this.
Step 2: Plotting and Gradient Determination
-
For both the standard and the sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Perform a linear regression (least squares fit) on each data set. The plot should be linear and pass through the origin. A high coefficient of determination (R² > 0.99) is a key indicator of data quality.
-
The slope of the resulting line is the gradient (GradST for the standard, GradX for the sample).
Caption: Relationship between absorbance and integrated fluorescence intensity.
Step 3: Final Quantum Yield Calculation
-
Look up the refractive indices (η) for the solvents used. For ethanol (ηX) it is ~1.36 and for dilute aqueous solutions like 0.1 M HClO4 (ηST) it is ~1.33.
-
Insert the known quantum yield of the standard (ΦST = 0.60), the calculated gradients (GradX and GradST), and the refractive indices into the equation:
ΦX = 0.60 * (GradX / GradST) * (1.36² / 1.33²)
Example Data Table
The collected and calculated data should be organized systematically.
| Solution | Solvent | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| Standard (Quinine Sulfate) | 0.1 M HClO4 | 0.011 | 150,500 |
| 0.032 | 435,200 | ||
| 0.051 | 693,600 | ||
| 0.075 | 1,020,000 | ||
| 0.092 | 1,251,200 | ||
| Sample (this compound) | Ethanol | 0.015 | 95,100 |
| 0.029 | 183,800 | ||
| 0.048 | 304,300 | ||
| 0.067 | 424,800 | ||
| 0.089 | 564,200 |
Conclusion
The comparative method is a powerful and accurate technique for determining the fluorescence quantum yield of novel compounds like this compound. The protocol's trustworthiness relies on the careful selection of a reliable standard, strict adherence to the low absorbance condition (A < 0.1), and the use of a gradient-based calculation from a series of dilutions. By following this detailed guide, researchers can confidently characterize the photophysical properties of their compounds, providing essential data for applications in life sciences and materials development.
References
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]
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Bindhu, C. V., et al. (2003). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Pramana. Retrieved from [Link]
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Nuñez-Montenegro, D., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. Retrieved from [Link]
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Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence. Retrieved from [https://link.springer.com/article/10.1023/B:JOFL.0000039342.3 Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence. Retrieved from [Link]
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A Comprehensive Guide to the Functionalization of the Acetyl Group of 3-Acetyl-9-methylcarbazole for Drug Discovery and Materials Science
Introduction
The carbazole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. Its rigid, planar structure and rich electron density make it an ideal platform for developing novel therapeutic agents and advanced materials.[1][2] 3-Acetyl-9-methylcarbazole, in particular, serves as a versatile and readily accessible building block. The true potential of this molecule, however, is unlocked through the strategic functionalization of its acetyl group. This reactive handle allows for a diverse array of chemical transformations, paving the way for the synthesis of libraries of novel carbazole derivatives with tailored properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methods to functionalize the acetyl group of this compound. We will delve into the chemical principles behind each transformation, provide detailed, field-proven protocols, and discuss the expected characterization of the resulting products. Our focus is on empowering researchers to confidently and efficiently expand their chemical space and accelerate their discovery programs.
Core Functionalization Protocols
The acetyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations. This section details the protocols for several key reactions: reduction to an alcohol, α-halogenation, the Mannich reaction, the Horner-Wadsworth-Emmons reaction, and the Willgerodt-Kindler reaction.
Section 3.1: Reduction to 3-(1-Hydroxyethyl)-9-methylcarbazole
Chemical Principle: The reduction of the acetyl group to a secondary alcohol is a fundamental transformation that introduces a chiral center and a site for further functionalization, such as esterification or etherification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it does not affect the aromatic carbazole core.[3][4] The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon.
Detailed Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.48 mmol) in methanol (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (0.17 g, 4.48 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of deionized water (10 mL).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(1-Hydroxyethyl)-9-methylcarbazole as a white solid.
Characterization Data:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~8.1 (d, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~7.4-7.2 (m, 5H, Ar-H), ~5.0 (q, 1H, CH-OH), ~3.8 (s, 3H, N-CH₃), ~1.6 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~145, 140, 126, 123, 120, 119, 109, 70 (CH-OH), 29 (N-CH₃), 25 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~2950 (C-H stretch), ~1600, 1480 (C=C aromatic stretch) |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₅H₁₅NO: 226.12 |
Workflow Diagram:
Section 3.2: α-Halogenation: Synthesis of 3-(2-Bromoacetyl)-9-methylcarbazole
Chemical Principle: The α-halogenation of the acetyl group introduces a reactive electrophilic site, creating a valuable intermediate for nucleophilic substitution reactions and the synthesis of various heterocyclic compounds. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for the α-position of ketones under acidic or radical conditions.[5][6]
Detailed Protocol:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.48 mmol) in carbon tetrachloride (20 mL).
-
Addition of Reagents: Add N-Bromosuccinimide (0.80 g, 4.48 mmol) and a catalytic amount of benzoyl peroxide (20 mg).
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 4 hours, monitoring the reaction progress by TLC.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Washing: Wash the filtrate with a saturated sodium thiosulfate solution (10 mL) and then with water (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 3-(2-Bromoacetyl)-9-methylcarbazole.
Characterization Data:
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~8.2 (d, 1H, Ar-H), ~8.0 (s, 1H, Ar-H), ~7.5-7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂Br), ~3.9 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~190 (C=O), ~141, 140, 127, 124, 121, 120, 109, 31 (CH₂Br), 29 (N-CH₃) |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-Br stretch) |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₅H₁₂BrNO: 302.01, 304.01 (isotope pattern) |
Workflow Diagram:
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Acetyl-9-methylcarbazole
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Senior Application Scientist's Foreword: The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antimicrobial, antitumor, and neuroprotective properties.[1][2][3] Its rigid, planar, and electron-rich nature makes it an ideal platform for the development of new therapeutic agents.[4][5] The strategic functionalization of this core is paramount. 3-Acetyl-9-methylcarbazole, in particular, serves as a highly versatile and accessible starting material. The acetyl group at the C-3 position is a synthetic linchpin, offering two primary points of reactivity: the electrophilic carbonyl carbon and the acidic α-methyl protons. This duality allows for a cascade of classical organic reactions to construct novel, fused, and appended heterocyclic systems.
This document provides a detailed guide with validated protocols for the synthesis of pyrazoline, pyrimidine, and thiazole derivatives starting from this compound. The methodologies are presented not merely as steps, but with a rationale for the choice of reagents and conditions, empowering researchers to adapt and innovate upon these foundational routes.
Part 1: The Gateway Intermediate - Synthesis of Carbazole-Based Chalcone
The initial and most critical step in many of these synthetic pathways is a Claisen-Schmidt condensation. This reaction elongates the acetyl group into an α,β-unsaturated ketone system, commonly known as a chalcone. This intermediate, (E)-1-(9-methyl-9H-carbazol-3-yl)-3-arylprop-2-en-1-one, is primed for subsequent cyclization reactions.
Causality and Mechanistic Insight
The reaction proceeds via the base-catalyzed condensation between this compound and a suitable aromatic aldehyde. A strong base, such as sodium hydroxide, is essential to deprotonate the α-methyl group of the acetyl moiety. This generates a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system. Ethanol is an effective solvent as it readily dissolves the reactants and is compatible with the basic conditions.
Experimental Protocol 1: Synthesis of Chalcone Intermediate (3a)
This protocol details the synthesis of (E)-1-(9-methyl-9H-carbazol-3-yl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol
-
Sodium Hydroxide (1% aqueous solution)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.23 g, 0.01 mol) and benzaldehyde (e.g., 1.17 g, 0.011 mol) in 60 mL of ethanol.
-
Add 1.5 mL of a 1% aqueous sodium hydroxide solution to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Cyclohexane:Ethyl Acetate 4:1). The disappearance of the starting material spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water with gentle stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an Ethanol-Water mixture (e.g., 3:1) to yield the pure chalcone derivative.[6]
-
Dry the product under vacuum. The structure should be confirmed by spectroscopic methods (FT-IR, ¹H-NMR). Characteristic FT-IR peaks include C=O stretching around 1670-1685 cm⁻¹ and C=C stretching at 1600-1610 cm⁻¹.[6]
Table 1: Representative Yields for Chalcone Synthesis
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | (E)-1-(9-methyl-9H-carbazol-3-yl)-3-phenylprop-2-en-1-one | ~85% |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(9-methyl-9H-carbazol-3-yl)prop-2-en-1-one | ~88% |
| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(9-methyl-9H-carbazol-3-yl)prop-2-en-1-one | ~90% |
Yields are representative and may vary based on specific reaction scale and purification.
Caption: Workflow for the synthesis of the chalcone intermediate.
Part 2: Synthesis of 5-Membered Heterocycles - Pyrazolines
The synthesized chalcone is an excellent substrate for constructing pyrazoline rings. The reaction with hydrazine hydrate introduces a N-N bond, which cyclizes to form the five-membered di-nitrogen heterocycle.
Causality and Mechanistic Insight
This reaction is a classic example of a condensation-cyclization. Hydrazine, being a potent binucleophile, initially attacks the β-carbon of the α,β-unsaturated ketone system (Michael addition). This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. Subsequent dehydration leads to the formation of the stable 5-membered pyrazoline ring.[6][7] Acidification with acetic acid after the reflux period helps to neutralize any remaining base and facilitate product precipitation.[7]
Experimental Protocol 2: Synthesis of Pyrazoline Derivative (4a)
This protocol details the synthesis of 3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-9-methyl-9H-carbazole.
Materials:
-
Carbazole-Chalcone Intermediate (1.0 eq)
-
Hydrazine Hydrate (50% solution)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a 50 mL round-bottom flask, dissolve the chalcone intermediate (e.g., 0.31 g, 0.001 mol) in 20 mL of ethanol.
-
Add hydrazine hydrate (50% solution, e.g., 0.4 mL) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 5 hours.
-
Monitor the reaction by TLC (e.g., Ethyl Acetate as eluent).
-
After cooling the reaction mixture to room temperature, acidify it with a few drops of glacial acetic acid.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and recrystallize from ethanol to obtain the pure pyrazoline derivative.[7]
-
Confirm the structure via spectroscopy. The disappearance of the C=O peak and the appearance of a C=N stretch (1597-1612 cm⁻¹) in the FT-IR spectrum are indicative of pyrazoline formation.[6]
Caption: Synthesis of carbazole-pyrazolines from the chalcone intermediate.
Part 3: Synthesis of 6-Membered Heterocycles - Pyrimidines
The chalcone intermediate can also be used to construct six-membered heterocyclic rings like pyrimidines. This is achieved by reacting it with a molecule containing an N-C-N fragment, such as guanidine.
Causality and Mechanistic Insight
The synthesis of a pyrimidine ring from a 1,3-dicarbonyl equivalent (which the chalcone provides) and a guanidine is a well-established method.[8][9] The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable aromatic pyrimidine ring. The use of a strong base (NaOH) is critical for facilitating the key condensation steps.
Experimental Protocol 3: Synthesis of Pyrimidine Derivative (6a)
This protocol details the synthesis of 4-(9-methyl-9H-carbazol-3-yl)-6-phenylpyrimidin-2-amine.
Materials:
-
Carbazole-Chalcone Intermediate (1.0 eq)
-
Guanidine Carbonate
-
Sodium Hydroxide (40% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of the chalcone intermediate in ethanol.
-
Add guanidine carbonate and a 40% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for an extended period (typically 6-8 hours), as described in related syntheses.[6][7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it carefully with a suitable acid (e.g., dilute HCl) until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrimidine derivative.
-
Structural confirmation should be performed using FT-IR and ¹H-NMR spectroscopy.
Part 4: An Alternative Route to Thiazoles via α-Haloketonation
To demonstrate the broader utility of this compound, an alternative pathway to thiazoles is presented. This route does not proceed via the chalcone intermediate but instead involves the formation of an α-haloketone, which is a key precursor for the classical Hantzsch thiazole synthesis.
Causality and Mechanistic Insight
Step 1: Bromination. The α-position of the acetyl group is activated and can be readily halogenated. Bromination with a reagent like phenyltrimethylammonium tribromide is a safe and efficient method to produce the α-bromoketone, 3-(2-bromoacetyl)-9-methylcarbazole.[10] This step transforms the methyl group into a good leaving group, setting the stage for nucleophilic substitution.
Step 2: Hantzsch Synthesis. The α-bromoketone is then reacted with a thioamide, such as thiourea. The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide. The resulting intermediate undergoes an intramolecular cyclization via attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.[11][12]
Experimental Protocol 4: Two-Step Synthesis of Carbazole-Thiazole
Step 4.1: Synthesis of 3-(2-bromoacetyl)-9-methylcarbazole
-
Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
Add phenyltrimethylammonium tribromide (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can often be used in the next step without further purification.
Step 4.2: Synthesis of 2-Amino-4-(9-methyl-9H-carbazol-3-yl)thiazole
-
Dissolve the crude 3-(2-bromoacetyl)-9-methylcarbazole (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture. A solid product often precipitates.
-
If necessary, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) to facilitate precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize to yield the pure thiazole derivative.
Caption: Two-step Hantzsch synthesis of carbazole-thiazoles.
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Shafiei, M., Peyman, H., & Larijani, B. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Reports in Pharmaceutical Sciences, 11(2), 168-182.
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Application Note: 3-Acetyl-9-methylcarbazole as a Foundational Building Block for Advanced Hole-Transporting Materials
Abstract
Hole-transporting materials (HTMs) are a critical component in high-performance optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The carbazole scaffold is a privileged structure in the design of HTMs due to its excellent thermal stability, electrochemical robustness, and inherent hole-transporting capabilities. This guide details the role, synthesis, and application of 3-Acetyl-9-methylcarbazole, a key functionalized intermediate, in the development of next-generation HTMs. We provide detailed, field-proven protocols for its synthesis via Friedel-Crafts acylation and demonstrate its utility as a versatile precursor for creating more complex, high-performance HTM architectures.
Introduction: The Role of Carbazole Derivatives in Optoelectronics
The efficiency and stability of devices like PSCs are profoundly dependent on the charge-transporting layers that sandwich the active perovskite layer.[1] The HTM, in particular, must perform several crucial functions: efficiently extract holes from the perovskite, exhibit high hole mobility to transport these charges to the electrode, and possess suitable energy levels (HOMO/LUMO) to ensure charge selectivity and block electrons.[1][2]
Carbazole-based molecules have emerged as a leading class of HTMs.[3][4][5][6] Their rigid, planar structure facilitates intermolecular π-π stacking, which is conducive to efficient charge transport.[7] Furthermore, the nitrogen and aromatic rings of the carbazole core are readily functionalized at various positions (C-3, C-6, N-9), allowing for precise tuning of the material's electronic and physical properties.[8]
This compound serves not as a final HTM itself, but as a crucial, strategically functionalized building block. The N-9 methyl group enhances solubility and prevents undesirable N-H reactivity, while the C-3 acetyl group provides a reactive handle for constructing more elaborate, often starburst or donor-acceptor type, HTM structures.[9]
Physicochemical Properties & Rationale for Use
The utility of this compound stems from the specific properties conferred by each of its functional groups.
-
9-Methylcarbazole Core: Provides the fundamental hole-transporting pathway, high thermal stability, and good solubility in common organic solvents used for device fabrication.
-
3-Acetyl Group: This electron-withdrawing group serves two primary purposes:
-
Chemical Handle: It is a prime site for subsequent chemical reactions, such as Claisen or Knoevenagel condensations, allowing for the extension of the conjugated system and the creation of more complex molecules.[9][10]
-
Electronic Tuning: It modulates the electronic properties of the carbazole core, influencing the HOMO/LUMO energy levels of the final HTM derivative.
-
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | PubChem |
| Molar Mass | 223.27 g/mol | PubChem |
| Appearance | Solid | N/A |
| Melting Point | 137-140 °C | Vendor Data |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Synthesis and Purification Protocol
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 9-methylcarbazole.[9][11]
Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
Materials:
-
9-methylcarbazole (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.5 equivalents)
-
Acetyl Chloride (CH₃COCl) (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 9-methylcarbazole (1.0 eq.) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and acetyl chloride are highly reactive with water.[11] A nitrogen atmosphere prevents moisture from entering the system.
-
-
Lewis Acid Addition: Cool the flask to 0°C using an ice-water bath. Carefully add anhydrous AlCl₃ (1.2 eq.) to the solution in portions. The mixture may become a slurry.
-
Causality: The reaction between the acylating agent and the Lewis acid is exothermic. Cooling prevents side reactions and ensures controlled formation of the acylium ion electrophile.[12]
-
-
Acylation: Add acetyl chloride (1.2 eq.) dropwise to the stirred suspension over 15-20 minutes via the dropping funnel.
-
Causality: Slow, dropwise addition is essential to manage the exothermic reaction and prevent overheating, which could lead to unwanted byproducts.[11]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Causality: This step quenches the reaction by hydrolyzing the excess acetyl chloride and decomposing the aluminum chloride complex formed with the ketone product.[11] The process is highly exothermic and liberates HCl gas, requiring caution.
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the DCM solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
Application in Advanced HTM Synthesis
The true value of this compound is its role as a precursor. The acetyl group's ketone functionality is a versatile anchor point for building larger, more complex HTMs. For instance, it can undergo condensation reactions with amine-containing molecules to form Schiff bases or enamines, which are themselves effective HTMs.[6]
Example: Synthesis of a D-A Type HTM A common strategy is to react this compound with an electron-rich amine (a donor unit) to create a Donor-Acceptor (D-A) type molecule. This architecture can improve intramolecular charge transfer and tune the material's energy levels for better alignment with the perovskite layer.[5]
Device Integration and Characterization
While this compound is not used directly as the HTM layer, the advanced materials derived from it are integrated into devices using solution-processing techniques.
Device Architecture
Caption: Typical n-i-p architecture of a perovskite solar cell.
General Protocol for HTM Solution Preparation and Deposition
-
Solution Preparation: Dissolve the final carbazole-derivative HTM (e.g., 20-40 mg/mL) in a high-purity solvent such as chlorobenzene or toluene.
-
Additives (if required): For many HTMs, additives are necessary to improve conductivity and hole mobility. Common p-dopants include bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP).[6]
-
Deposition: Spin-coat the HTM solution onto the perovskite layer. Typical parameters might be 3000-4000 rpm for 30 seconds.
-
Annealing: Anneal the device on a hotplate (e.g., at 70-100 °C for 10 minutes) to remove residual solvent and improve film morphology.
-
Electrode Deposition: Complete the device by thermally evaporating a metal back contact, such as gold or silver.
Characterization of Final HTMs
The performance of any new HTM derived from this compound must be rigorously validated.
Table 2: Standard Characterization Techniques for HTMs
| Technique | Purpose | Key Parameters Measured |
| Cyclic Voltammetry (CV) | To determine electrochemical properties. | HOMO/LUMO energy levels, electrochemical band gap.[2] |
| UV-Vis Spectroscopy | To assess optical properties. | Absorption spectrum, optical band gap.[13] |
| Photoluminescence (PL) | To study charge extraction efficiency. | PL quenching at the Perovskite/HTM interface.[14] |
| Space-Charge Limited Current (SCLC) | To measure charge carrier mobility. | Hole mobility (μh).[2] |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | Decomposition temperature (Td).[15] |
Conclusion and Outlook
This compound is a highly valuable and versatile intermediate in the field of organic electronics. Its straightforward, high-yield synthesis via Friedel-Crafts acylation makes it an accessible starting point for researchers. The strategic placement of the acetyl group at the C-3 position provides a robust chemical handle for the rational design and synthesis of sophisticated hole-transporting materials. By enabling the construction of complex derivatives, from starburst molecules to D-A copolymers, this compound continues to be a cornerstone in the ongoing effort to develop more efficient, stable, and cost-effective optoelectronic devices.[16][17]
References
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2014). Chemical Communications (RSC Publishing). Available at: [Link]
-
Al-Asadi, K. F., & Al-Zujaji, R. J. (Year unavailable). Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells. Semantic Scholar. Available at: [Link]
-
Sung, S. D., et al. (2014). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. Available at: [Link]
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (2020). Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]
-
Sung, S. D., et al. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 50(91), 14161-14163. Available at: [Link]
-
Gao, P., et al. (Year unavailable). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. Available at: [Link]
-
Al-Asadi, K., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). Semantic Scholar. Available at: [Link]
-
Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Alaraji, Y. H., et al. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]
-
Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. (2022). Indian Academy of Sciences. Available at: [Link]
-
Characterization of intrinsic hole transport in single-crystal spiro-OMeTAD. (n.d.). ResearchGate. Available at: [Link]
-
Pfuetzner, S., et al. (2008). Characterisation of different hole transport materials as used in organic p-i-n solar cells. SPIE Digital Library. Available at: [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Calio, L., et al. (2016). Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI. Available at: [Link]
-
Starburst Carbazole Derivatives as Efficient Hole Transporting Materials for Perovskite Solar Cells | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Small carbazole-based molecules as hole transporting materials for perovskite solar cells. (n.d.). Semantic Scholar. Available at: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Available at: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Available at: [Link]
-
Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. (2015). ResearchGate. Available at: [Link]
-
Electrical and optical characterization of transporting material. a)... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
Friedel Crafts Acylation. (n.d.). Scribd. Available at: [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Planar carbazole structure as a hole transporting material on Perovskite solar cell | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells | Request PDF. (2015). ResearchGate. Available at: [Link]
Sources
- 1. Hole-Transporting Materials for Printable Perovskite Solar Cells [mdpi.com]
- 2. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
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- 8. researchgate.net [researchgate.net]
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- 12. youtube.com [youtube.com]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3,6-diacetyl-9-methylcarbazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that form the structural core of many biologically active molecules and functional materials. The introduction of acetyl groups onto the carbazole scaffold, particularly at the 3 and 6 positions, can significantly influence the molecule's electronic properties and biological activity, making 3,6-diacetyl-9-methylcarbazole a valuable intermediate in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step guide to the synthesis of 3,6-diacetyl-9-methylcarbazole via a Friedel-Crafts acylation reaction. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.
Reaction Scheme & Mechanism
The synthesis of 3,6-diacetyl-9-methylcarbazole is achieved through the electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[1][2] In this reaction, 9-methylcarbazole is treated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The aluminum chloride activates the acetyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich carbazole ring, leading to the substitution of hydrogen atoms with acetyl groups, primarily at the 3 and 6 positions, which are electronically activated.
The overall reaction is as follows:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-9-methylcarbazole
Welcome to the technical support center for the synthesis of 3-Acetyl-9-methylcarbazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your product.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 9-methylcarbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the carbazole ring, a key step in the synthesis of various biologically active compounds and functional materials. While seemingly straightforward, this reaction is sensitive to several factors that can impact yield and purity. This guide will help you navigate the potential challenges.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Low or no yield is one of the most common frustrations in a synthesis campaign. Below are the primary causes and their solutions.
Possible Cause 1: Inactive Catalyst
The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Any trace of water in your reagents, solvent, or glassware will lead to the deactivation of the catalyst, halting the reaction.
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened, anhydrous aluminum chloride. If the container has been opened previously, consider using a fresh bottle. Solvents like dichloromethane (DCM) or nitrobenzene should be dried over an appropriate drying agent (e.g., CaH₂) and distilled before use.
Possible Cause 2: Insufficient Catalyst Stoichiometry
In Friedel-Crafts acylation, the Lewis acid not only catalyzes the reaction but also forms a complex with the ketone product.[1][2] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the catalyst is often required.
Solution:
-
Catalyst Loading: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically acetyl chloride). In some cases, increasing the stoichiometry to 1.5 equivalents may improve the yield, but be mindful of potential side reactions at higher catalyst loadings.
Possible Cause 3: Sub-optimal Reaction Temperature
The reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, if it is too high, side reactions and decomposition can occur.
Solution:
-
Temperature Control: The reaction is typically started at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction.[2][3] After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated to drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the acylation of 9-methylcarbazole?
The acylation of 9-methylcarbazole is expected to primarily occur at the 3 and 6 positions, which are the most electronically rich and sterically accessible. The nitrogen atom's lone pair participates in the aromatic system, directing electrophilic substitution to these positions. You can expect this compound as the major mono-acylated product. However, over-acylation can lead to the formation of 3,6-diacetyl-9-methylcarbazole.
Q2: I am observing the formation of a significant amount of a di-acetylated byproduct. How can I minimize this?
The formation of 3,6-diacetyl-9-methylcarbazole is a common side reaction, especially if the reaction conditions are too harsh or if an excess of the acylating agent is used.
To minimize di-acylation:
-
Control Stoichiometry: Use a slight excess of 9-methylcarbazole relative to acetyl chloride (e.g., 1.1 equivalents of 9-methylcarbazole to 1.0 equivalent of acetyl chloride).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed and before a significant amount of the di-acetylated product is formed. Lowering the reaction temperature may also help to improve selectivity.
-
Order of Addition: Adding the 9-methylcarbazole solution to the pre-formed complex of aluminum chloride and acetyl chloride can sometimes improve selectivity for the mono-acylated product.
Q3: What is the best method for purifying the crude this compound?
Purification is crucial for obtaining a high-purity product. The two most common methods are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing minor impurities. Ethanol is a commonly used solvent for recrystallizing carbazole derivatives.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, or if you have a mixture of mono- and di-acetylated products, silica gel column chromatography is recommended. A common eluent system is a mixture of hexane and ethyl acetate.[5] The polarity of the eluent can be adjusted to achieve optimal separation.
Q4: How can I confirm the identity and purity of my final product?
Product characterization is essential. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound. The spectra should show the characteristic peaks for the acetyl group and the aromatic protons of the carbazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1670-1690 cm⁻¹.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative example and may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
9-methylcarbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Add anhydrous DCM to the flask. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
Addition of 9-methylcarbazole: After the addition of acetyl chloride is complete, add a solution of 9-methylcarbazole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by carefully adding it to a beaker containing crushed ice and concentrated HCl. Stir vigorously until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (hexane/ethyl acetate gradient).
Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst (moisture) | Use anhydrous reagents and glassware. |
| Insufficient catalyst | Use 1.1 - 1.5 equivalents of AlCl₃. | |
| Sub-optimal temperature | Start at 0 °C, then warm to room temperature. Monitor by TLC. | |
| Multiple Products | Over-acylation | Use a slight excess of 9-methylcarbazole. Monitor reaction time. |
| Impure starting materials | Purify starting materials before the reaction. | |
| Difficult Purification | Similar polarity of products | Use column chromatography with a shallow solvent gradient. |
| Oiling out during recrystallization | Use a different recrystallization solvent or a co-solvent system. |
Product Characterization
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~8.4 (s, 1H, H4)
-
~8.1 (d, 1H, H5)
-
~7.9 (dd, 1H, H2)
-
~7.4-7.5 (m, 4H, Ar-H)
-
~3.8 (s, 3H, N-CH₃)
-
~2.7 (s, 3H, COCH₃)
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
~197.0 (C=O)
-
Aromatic carbons between 108-142
-
~29.0 (N-CH₃)
-
~26.5 (COCH₃)
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.
Sources
Troubleshooting guide for the purification of 3-Acetyl-9-methylcarbazole
Technical Support Center: Purification of 3-Acetyl-9-methylcarbazole
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The following troubleshooting guide is presented in a question-and-answer format to directly address specific challenges you may encounter during the purification process, ensuring you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs): General Purity & Initial Assessment
Q1: My initial crude product of this compound is a dark, oily residue. What are the likely impurities?
A1: A dark, oily crude product typically indicates the presence of several types of impurities. The most common culprits originate from the synthetic route, which is often a Friedel-Crafts acylation of 9-methylcarbazole.
-
Unreacted Starting Material: Incomplete reaction can leave residual 9-methylcarbazole.
-
Polysubstituted Byproducts: The acetyl group can potentially add to other positions on the carbazole ring, leading to isomeric impurities.
-
Degradation Products: Carbazole derivatives can be sensitive to strong acids (like the Lewis acids used in Friedel-Crafts reactions) and high temperatures, leading to the formation of colored, tarry substances.[1]
-
Residual Catalyst and Solvents: Hydrolysis of the Lewis acid catalyst (e.g., AlCl₃) can create inorganic impurities, and residual high-boiling solvents like nitrobenzene or dichloroethane may also be present.
A preliminary purity assessment by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components in your crude mixture before proceeding with purification.
Q2: How do I perform a quick purity check on my this compound sample using TLC?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing the purity of your fractions during purification.[2][3]
Recommended Protocol: TLC Analysis
-
Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F₂₅₄).
-
Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is typically effective. Start with a hexane/ethyl acetate system. A good starting ratio is 4:1 (v/v).[4]
-
Spotting & Development: Spot your sample onto the baseline of the TLC plate. Place the plate in a developing chamber containing the mobile phase.
-
Visualization:
-
View the developed plate under a UV lamp (254 nm). The aromatic carbazole ring will show up as a dark spot.
-
Staining with an oxidizing agent like potassium permanganate can also be used to visualize non-UV active impurities.
-
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative polarity of the spots can guide your choice of purification method. This compound is more polar than the starting material, 9-methylcarbazole, and will thus have a lower Rf value.
Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds.[5][6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5]
Q3: I've tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point, forming a liquid layer instead of crystals. This is a common problem, especially when significant impurities are present, which can depress the melting point of the mixture.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: The most common reason for oiling out is that the solution is supersaturated and the compound is precipitating too quickly at a temperature above its melting point.[7] Reheat the mixture to dissolve the oil, and add a small amount of additional hot solvent (the "soluble solvent" in a mixed system) to decrease the saturation level. Allow it to cool more slowly.[7]
-
Lower the Cooling Temperature Drastically: If adding more solvent doesn't work, you can try to shock-cool the oil in an ice bath while vigorously scratching the flask with a glass rod. This can sometimes induce crystallization of the oil. The resulting solid will likely be less pure and may require a second recrystallization.
-
Change the Solvent System: The initial solvent may be too good a solvent. Try a solvent in which your compound has lower solubility. Alternatively, use a mixed-solvent system. For carbazole derivatives, common systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[8][9]
dot
Caption: Troubleshooting flowchart for an oiling out event.
Q4: My yield after recrystallization is very low (<30%). How can I improve it?
A4: A poor yield is a frustrating outcome. Several factors could be responsible:
-
Using Too Much Solvent: This is the most frequent cause. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[6] Using an excess means a significant portion of your product will remain dissolved in the mother liquor upon cooling.[7] You can test the mother liquor by placing a drop on a watch glass; significant solid residue after evaporation indicates product loss.[7]
-
Premature Crystallization: If crystals form in the hot solution during a gravity filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but have very poor solubility when cold.[5] If the compound is still moderately soluble at low temperatures, your yield will suffer.
-
Cooling Temperature: Ensure you have cooled the solution for a sufficient amount of time at a low enough temperature (e.g., in an ice bath) to maximize crystal formation.
To recover product from the mother liquor, you can try boiling off some of the solvent to re-saturate the solution and cool it again to obtain a second crop of crystals.[7] Be aware that this second crop may be less pure than the first.
| Solvent System | Suitability for Carbazole Derivatives | Comments |
| Ethanol | Good | Often used for carbazoles.[10][11] May need to add water as an anti-solvent if solubility is too high. |
| Ethyl Acetate / Hexane | Excellent | A versatile system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy, then reheat to clarify and cool.[8] |
| Acetone / Water | Good | Similar to ethanol/water, effective for moderately polar compounds.[9] |
| Toluene | Good | Good for less polar compounds, can lead to well-formed crystals.[9] |
Troubleshooting Column Chromatography
When recrystallization is ineffective, typically due to impurities with similar solubility profiles, column chromatography is the method of choice.[12] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.[2]
Q5: How do I choose the right solvent system (eluent) for purifying this compound on a silica column?
A5: The key is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate. This Rf value typically provides the best separation from impurities.
Systematic Approach:
-
Start with TLC: Use the TLC protocol described in Q2.
-
Select Solvents: For carbazoles, a hexane/ethyl acetate mixture is an excellent starting point.[4][13] Dichloromethane/hexane is another viable option.[14]
-
Optimize the Ratio:
-
If your product spot has a very low Rf (stays near the baseline), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 9:1 to 4:1 hexane/ethyl acetate).
-
If your product spot has a very high Rf (runs with the solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Confirm Separation: Ensure your chosen solvent system shows good separation between the spot for your product and any visible impurity spots on the TLC plate.
Q6: My compounds are not separating well on the column; the collected fractions are all mixed.
A6: Poor separation can result from several issues related to column packing and sample loading.
Troubleshooting Steps:
-
Column Packing: The silica gel must be packed uniformly without any cracks or air bubbles, which cause channeling and lead to poor separation.[12] Always use a "slurry packing" method where the silica is mixed with the initial eluent before being added to the column.[15]
-
Sample Loading: The sample should be loaded onto the column in the most concentrated form possible and in a very narrow band.[12]
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: If dry loading is not possible, dissolve the sample in the minimum amount of the eluent and carefully pipette it onto the top of the column, taking care not to disturb the silica bed.[15]
-
-
Eluent Polarity: If separation is still poor, you may be using a solvent system that is too polar, causing all compounds to elute too quickly. Try a less polar eluent mixture.
dot
Caption: Standard workflow for column chromatography purification.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Alaraji, Y. H., & Al-Masoudi, N. A. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Hassan, A. S., et al. (2018). Facile Procedure for the Synthesis of 3-Acetyl-9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ResearchGate. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. [Link]
-
Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]
-
Dai, W., et al. (2016). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. [Link]
-
TÜBİTAK Academic Journals. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. [Link]
-
Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]
-
Save My Exams. (2024). Column Chromatography | AQA A Level Chemistry Revision Notes 2015. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
-
PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]
-
National Institutes of Health (NIH). (2014). Detection Progress of Selected Drugs in TLC. [Link]
-
National Institutes of Health (NIH). (n.d.). N-Methylcarbazole. PubChem. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methyl carbazole. [Link]
Sources
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- 2. magritek.com [magritek.com]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 3-(9H-Carbazole-9-yl)-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
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- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-Acetyl-9-methylcarbazole Derivatives
Welcome to the technical support center for the synthesis of 3-acetyl-9-methylcarbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthetic process. The synthesis of these carbazole derivatives, primarily through Friedel-Crafts acylation, is a cornerstone for creating various bioactive molecules and materials. This resource aims to address common challenges and provide scientifically grounded solutions to optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Issue 1: Low to No Yield of the Desired this compound Product
Question: I am performing a Friedel-Crafts acylation on 9-methylcarbazole with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but I'm observing a very low yield or no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or non-existent yields in Friedel-Crafts acylation of carbazoles can stem from several factors, primarily related to reagent quality, reaction conditions, and the nature of the electrophilic aromatic substitution.[1]
Causality and Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly opened or purified reagents. It is crucial to maintain a strictly anhydrous environment throughout the setup and reaction.[2]
-
-
Insufficient Catalyst Loading: In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid is required, rather than a catalytic amount.[1][3][4] This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][3]
-
Solution: Use at least a stoichiometric equivalent of the Lewis acid relative to the acetyl chloride. A slight excess (e.g., 1.1 to 1.2 equivalents) can often be beneficial to drive the reaction to completion.[3]
-
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate and efficiency of the acylation.
-
Solution: While some Friedel-Crafts acylations proceed at room temperature, others may require gentle heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition. It is advisable to start at a low temperature (e.g., 0 °C) and gradually warm the reaction to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality of Reagents: The purity of 9-methylcarbazole and acetyl chloride is critical for a successful reaction.
-
Solution: Ensure the starting materials are of high purity. If necessary, purify the 9-methylcarbazole by recrystallization and distill the acetyl chloride before use.
-
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction is producing a mixture of products, and I'm struggling to isolate the desired this compound. What are the possible side products and how can I improve the regioselectivity?
Answer:
The formation of multiple products in the acylation of 9-methylcarbazole is often due to acylation at different positions on the carbazole ring. While the 3- and 6-positions are electronically favored for electrophilic attack, acylation can also occur at the 1- and 8-positions.
Causality and Solutions:
-
Regioselectivity of Friedel-Crafts Acylation: The directing effect of the nitrogen atom in the carbazole ring and the steric hindrance around different positions influence the site of acylation. The 3- and 6-positions are generally the most reactive.
-
Solution: The choice of Lewis acid and solvent can influence the regioselectivity. For instance, using a milder Lewis acid like ZnCl₂ has been reported to favor acetylation at the 3-position.[5] The solvent can also play a role; non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) and solvents may improve the yield of the desired isomer.
-
-
Polyacylation: Although less common in acylation compared to alkylation due to the deactivating effect of the introduced acetyl group, polyacylation can occur under harsh conditions.[3][4][6]
-
Solution: Use a stoichiometric amount of the acylating agent and Lewis acid. Adding the acetyl chloride dropwise to the mixture of 9-methylcarbazole and Lewis acid at a low temperature can help to control the reaction and minimize over-acylation.
-
Issue 3: Difficulty in Product Purification
Question: After the reaction work-up, I have a crude product that is difficult to purify. What are the recommended purification techniques for this compound derivatives?
Answer:
Purification of carbazole derivatives can be challenging due to the potential for multiple isomers and the similar polarities of the starting material and product.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting material and isomeric byproducts.
-
Protocol: A silica gel column is typically used. The choice of eluent is crucial. A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The ratio can be optimized by first running a TLC analysis to achieve good separation between the spots.
-
-
Recrystallization: If the crude product is a solid and contains a high proportion of the desired compound, recrystallization can be an effective purification method.
-
Protocol: Choose a solvent or a solvent mixture in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice for carbazole derivatives.[7]
-
-
Trituration: This technique is useful for removing highly soluble impurities from a solid product.[8]
| Purification Method | Best For | Key Considerations |
| Column Chromatography | Separating isomers and products with similar polarities. | Requires careful selection of eluent system based on TLC analysis. |
| Recrystallization | Purifying solid products with a high initial purity. | Solvent selection is critical for achieving high recovery. |
| Trituration | Removing highly soluble impurities from a solid product. | The desired product must be insoluble in the chosen solvent.[8] |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound derivatives.
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation reaction for synthesizing this compound?
A1: The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism known as the Friedel-Crafts acylation.[9][10] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the acetyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[10]
-
Electrophilic Attack: The electron-rich carbazole ring acts as a nucleophile and attacks the electrophilic acylium ion. The attack preferentially occurs at the electron-rich 3-position.
-
Rearomatization: A base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbocation intermediate, restoring the aromaticity of the carbazole ring and yielding the this compound product complexed with the Lewis acid.[10]
-
Hydrolysis: The final step involves the addition of water or dilute acid to hydrolyze the ketone-Lewis acid complex and liberate the final product.[6]
Caption: Workflow of Friedel-Crafts Acylation.
Q2: Why is the 3-position on the 9-methylcarbazole ring preferentially acylated?
A2: The regioselectivity of the Friedel-Crafts acylation on 9-methylcarbazole is governed by the electronic properties of the carbazole nucleus. The nitrogen atom, through resonance, donates its lone pair of electrons into the aromatic system, increasing the electron density at the ortho (1, 8) and para (3, 6) positions. The 3- and 6-positions are generally favored for electrophilic attack due to a combination of electronic activation and less steric hindrance compared to the 1- and 8-positions.
Q3: Can I use other acylating agents besides acetyl chloride?
A3: Yes, other acylating agents can be used. Acetic anhydride is a common alternative to acetyl chloride.[4] Carboxylic acids can also be used, although they often require stronger activating conditions, such as the use of a strong Brønsted acid like trifluoromethanesulfonic acid.[11] The choice of acylating agent can influence the reactivity and the reaction conditions required.
Q4: What is the role of the solvent in this reaction, and what are the best choices?
A4: The solvent plays several important roles in the Friedel-Crafts acylation: it dissolves the reactants, helps to control the reaction temperature, and can influence the reactivity and selectivity. The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid-reactant complex.
Commonly Used Solvents:
-
Dichloromethane (DCM): A widely used solvent due to its inertness and good solvating properties for both the organic substrate and the Lewis acid complex.
-
1,2-Dichloroethane (DCE): Similar to DCM, but with a higher boiling point, which can be advantageous if heating is required.
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its use is often avoided due to its toxicity and flammability.
-
Nitrobenzene: Can be used as a solvent, particularly for less reactive substrates, but it can also undergo acylation itself.
The choice of solvent can sometimes affect the regioselectivity of the reaction.[12] It is always recommended to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 11. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Preventing side reactions during the synthesis of 3-Acetyl-9-methylcarbazole
<Technical Support Center: Synthesis of 3-Acetyl-9-methylcarbazole >
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during this important synthetic transformation. By understanding the underlying principles of the Friedel-Crafts acylation and implementing the robust protocols outlined below, you can significantly improve your yield, purity, and overall success.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 9-methylcarbazole.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (-COCH₃) onto the carbazole ring, typically using acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3][4]
While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce the yield of the desired 3-acetylated product. The primary challenges include:
-
Polyacylation: The introduction of more than one acetyl group onto the carbazole ring.
-
Isomer Formation: Acylation at positions other than the desired C-3 position.
-
Reaction with Catalyst: Complexation of the product with the Lewis acid catalyst.[3]
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in the principles of organic chemistry and supported by established protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of di- and tri-acetylated products in my reaction mixture. How can I favor mono-acylation?
A1: Polyacylation is a common issue in Friedel-Crafts reactions.[5] The initial acylation product, this compound, can be more reactive than the starting material under certain conditions, leading to further acylation. To promote mono-acylation, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the acylating agent to the 9-methylcarbazole. A slight excess of the carbazole substrate can help to minimize polyacylation. A 1:1 to 1:1.1 ratio of 9-methylcarbazole to acetyl chloride is a good starting point.
-
Reverse Addition: Instead of adding the acylating agent to the mixture of carbazole and Lewis acid, try adding the carbazole solution to the pre-formed complex of the acylating agent and Lewis acid. This can help maintain a low concentration of the activated electrophile.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity for mono-acylation. Running the reaction at 0°C or even lower can significantly reduce the rate of the second acylation.
Q2: My final product is a mixture of isomers, with acylation occurring at positions other than C-3. How can I improve the regioselectivity?
A2: The regioselectivity of the Friedel-Crafts acylation on the 9-methylcarbazole ring is influenced by both electronic and steric factors.[6] The nitrogen atom's lone pair directs electrophilic substitution primarily to the C-3 and C-6 positions, which are electronically activated. To favor acylation at the C-3 position:
-
Choice of Lewis Acid: The nature of the Lewis acid can influence regioselectivity. While AlCl₃ is commonly used, exploring milder Lewis acids like ZnCl₂ or FeCl₃ may offer better control.[7]
-
Solvent Effects: The choice of solvent can impact the reactivity and selectivity. Less polar solvents, such as dichloromethane (DCM) or carbon disulfide (CS₂), are often preferred. Highly polar solvents can complex with the Lewis acid, reducing its catalytic activity.
-
Steric Hindrance: While the methyl group at the 9-position offers minimal steric hindrance, the choice of a bulkier acylating agent (if applicable to your target molecule) could potentially influence the position of attack.
Q3: My reaction work-up is difficult, and I suspect the product is complexing with the aluminum chloride catalyst. How should I properly quench the reaction and isolate the product?
A3: The ketone product of the Friedel-Crafts acylation is a Lewis base and can form a stable complex with the Lewis acid catalyst, typically AlCl₃.[3] This complex must be hydrolyzed during the work-up to liberate the desired product.
-
Proper Quenching Procedure: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The acid protonates the oxygen of the ketone, breaking the complex with AlCl₃.
-
Extraction: After quenching, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with a dilute acid solution (e.g., 1M HCl), followed by water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally brine.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the mono-acetylated product while minimizing side reactions.
Materials:
-
9-Methylcarbazole
-
Acetyl Chloride (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15 minutes at 0°C to form the acylium ion complex.
-
Substrate Addition: In a separate flask, dissolve 9-methylcarbazole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[8][9]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio (Carbazole:Acylating Agent) | 1 : 1.05 | Minimizes polyacylation. |
| Lewis Acid (equivalents) | 1.1 - 1.2 | Ensures complete activation of the acylating agent. |
| Reaction Temperature | 0°C | Enhances selectivity for mono-acylation. |
| Solvent | Anhydrous Dichloromethane | Inert and provides good solubility for reactants. |
| Addition Order | Carbazole solution to Acyl-Lewis Acid Complex | Maintains a low concentration of the electrophile. |
| Quenching | Ice/Conc. HCl | Decomposes the product-catalyst complex. |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
Caption: Workflow for the synthesis of this compound.
Understanding the Mechanism and Side Reactions
The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion.[1][4][10]
Caption: Mechanism of Friedel-Crafts acylation and a key side reaction.
By adhering to the principles and protocols outlined in this guide, researchers can effectively troubleshoot and prevent common side reactions in the synthesis of this compound, leading to higher yields and purer products.
References
-
Friedel–Crafts reaction. In: Wikipedia. Accessed January 9, 2026. [Link]
-
Zhang, J., et al. Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation. The Journal of Organic Chemistry. 2021;86(9):6734-6743. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. Accessed January 9, 2026. [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In: Organic Chemistry. OpenStax; 2023. [Link]
-
Supporting Information. The Royal Society of Chemistry. Accessed January 9, 2026. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. Accessed January 9, 2026. [Link]
-
Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. May 17, 2018. [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. December 29, 2016. [Link]
-
Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ResearchGate. August 6, 2025. [Link]
-
Al-Amiery, A. A., et al. Synthesis of new 9H-Carbazole derivatives. ResearchGate. April 27, 2020. [Link]
-
Al-Amiery, A. A. Synthesis and antimicrobial activities of 9H-carbazole derivatives. Biointerface Research in Applied Chemistry. 2012;2(4):379-384. [Link]
-
Domingo, L. R., et al. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. RSC Advances. 2015;5(53):42551-42558. [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. 2015;7(11):234-242. [Link]
-
Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. ResearchGate. August 6, 2025. [Link]
-
Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances. 2024;14(5):3261-3282. [Link]
-
Professor Dave Explains. Friedel-Crafts Acylation. YouTube. November 13, 2018. [Link]
- CN107428688A - Efficient Synthesis of Carbazole Derivatives - Google P
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. 2018;8(49):27646-27681. [Link]
-
Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Organic Letters. 2022;24(40):7364-7369. [Link]
- WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google P
-
Friedel-Crafts acylation. Khan Academy. Accessed January 9, 2026. [Link]
-
Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry. 2019;43(1):367-401. [Link]
-
Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. May 25, 2019. [Link]
-
Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Journal of the Turkish Chemical Society, Section A: Chemistry. 2022;9(3):793-802. [Link]
-
Chemical Properties of 9H-Carbazole, 9-methyl- (CAS 1484-12-4). Cheméo. Accessed January 9, 2026. [Link]
-
Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archives of Pharmacy. 2025;358(9):e2300496. [Link]
- Method of purifying carbazole ester precursors of 6-chloro- alpha -methyl-carbazole-2-acetic acid.
-
N-Methylcarbazole. PubChem. Accessed January 9, 2026. [Link]
- Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
-
Synthesis of N-methylcarbazole. PrepChem. Accessed January 9, 2026. [Link]
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Technical Support Center: Enhancing the Solubility of 3-Acetyl-9-methylcarbazole
Welcome to the technical support center for handling challenging compounds. This guide is specifically designed for researchers, scientists, and drug development professionals working with 3-Acetyl-9-methylcarbazole and other similarly hydrophobic carbazole derivatives. We understand that achieving and maintaining the solubility of these compounds in aqueous buffers is a critical, and often frustrating, step for generating reliable data in biological assays.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate these challenges. Our approach is to explain the underlying scientific principles behind each recommendation, empowering you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving my this compound. Why is it so poorly soluble in my aqueous assay buffer?
A1: Understanding the Physicochemical Challenge
The core issue lies in the molecular structure of this compound. Like many carbazole derivatives, its structure is largely composed of aromatic rings, making it a highly non-polar and hydrophobic molecule.[1] This "water-fearing" nature means it has a low affinity for polar solvents like water or aqueous buffers (e.g., PBS, TRIS).
When you attempt to dissolve it directly in an aqueous medium, the strong hydrogen bonds between water molecules exclude the hydrophobic compound, leading to precipitation or failure to dissolve. This is a common challenge for a significant portion of new chemical entities in drug discovery pipelines.[2]
Q2: What is the best solvent to use for creating a high-concentration stock solution?
A2: The "Neat" Stock Solution - A Critical First Step
The standard and highly recommended practice is to first dissolve your compound in a 100% organic solvent to create a high-concentration stock solution.[3] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional ability to dissolve a broad range of nonpolar and polar compounds.[4][5]
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder.
-
Add DMSO: Transfer the powder to a sterile, chemically resistant tube (e.g., glass or polypropylene). Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Facilitate Dissolution:
-
Gently vortex the tube until the compound is fully dissolved.
-
If dissolution is slow, sonication in a water bath for several minutes can be effective.
-
Gentle warming (e.g., 37°C water bath) can also be used, but be cautious as heat may degrade some compounds.[4]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.[4]
Data Summary: Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Pros | Cons |
| DMSO | High | Excellent solubilizing power for many compounds.[4][5] | Can be toxic to cells at final concentrations >0.5-1%.[6] May interfere with some enzyme activities.[7][8] |
| Ethanol | High | Less toxic than DMSO for many cell types. | Lower solubilizing power for highly hydrophobic compounds compared to DMSO.[1] |
| DMF | High | Good solubilizing power. | More toxic than DMSO; should be used with caution. |
| Methanol | High | Volatile, can be easily removed if needed. | Can be toxic and may interfere with assays.[9] |
Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What's happening and how do I fix it?
A3: The Challenge of Aqueous Dilution and Kinetic Solubility
This is the most common hurdle researchers face. While your compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases.[4] When you add the DMSO stock directly to your aqueous buffer, you create localized areas of high compound concentration in a now predominantly aqueous environment, causing the compound to precipitate out. This is a kinetic, not thermodynamic, solubility limit.
Troubleshooting Workflow: Determining the Maximum Achievable Working Concentration
The solution is to perform a systematic dilution to find the highest concentration that remains soluble in your final assay buffer.
Caption: Workflow for determining kinetic solubility.
Key Experimental Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of the assay medium with the same final concentration of DMSO (or other solvent) as your test wells.[4] This is crucial to ensure that the solvent itself is not causing any biological effects.
-
Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[6] Primary cells are often more sensitive and may require concentrations below 0.1%.[6]
-
Mixing: When diluting the DMSO stock into the aqueous buffer, add the small volume of stock to the larger volume of buffer while vortexing or stirring to ensure rapid and uniform dispersion.
Q4: I've determined my maximum working concentration, but it's still too low for my assay's needs. What advanced solubilization techniques can I use?
A4: Employing Excipients to Enhance Aqueous Solubility
If simple dilution is insufficient, you can employ pharmaceutical excipients—inactive substances used as a vehicle for a drug. These agents work by creating micro-environments that are more hospitable to hydrophobic molecules.
Data Summary: Advanced Solubilization Agents
| Agent Type | Example(s) | Mechanism of Action | Typical Starting Concentration |
| Non-ionic Surfactants | Tween® 20, Pluronic® F-68 | Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous solvent.[10][11] | 0.01% - 0.1% (w/v) |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface that form inclusion complexes with the drug.[12][13] | 1-5% (w/v) |
| Co-solvents | PEG-400, Propylene Glycol | Water-miscible organic solvents that reduce the overall polarity of the solvent system, increasing the solubility of hydrophobic compounds.[14] | 1-10% (v/v) |
Important Note: When using these agents, you must test their effect on your specific assay. They can interfere with cell membranes, protein activity, or detection reagents. Always run a control with the excipient alone to check for background signal or toxicity.
Q5: How do I choose the right solubilizing agent for my specific assay?
A5: A Logic-Based Approach to Excipient Selection
The choice of agent depends heavily on your experimental system (e.g., cell-based assay, enzyme assay, in vivo study). The following decision flowchart can guide your selection process.
Caption: Selecting a suitable solubilizing agent.
Detailed Insights:
-
For Cell-Based Assays: Biocompatibility is paramount. Pluronic® F-68 is often used in cell culture to protect cells from hydrodynamic damage and is relatively non-toxic.[5] Cyclodextrins are also widely used in pharmaceutical formulations to improve solubility and bioavailability.[13][15] Tween® 20 is also used, but its concentration must be carefully optimized as it can perturb cell membranes at higher concentrations.[16]
-
For Enzyme Assays: The main concern is direct interference with the protein's activity. Organic solvents can alter the enzyme's conformation or compete for binding at the active site.[17] It is essential to run kinetic studies with the enzyme in the presence of the solubilizing agent (without your compound) to ensure it doesn't alter Vmax or Km.
-
For In Vivo Studies: The formulation requirements are much stricter. Excipients must be non-toxic and have a well-established safety profile. Formulations often use a combination of agents, such as a co-solvent and a surfactant (e.g., PEG-400 with Tween 80), to achieve the necessary solubility and stability for administration.
By systematically addressing the challenges of solubility, from preparing the initial stock solution to selecting advanced solubilizing agents, you can develop a robust and reliable protocol for using this compound in your biological assays.
References
-
LifeTein. DMSO usage in cell culture. Published February 1, 2023. Available from: [Link]
-
ACS Omega. Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. Published October 27, 2021. Available from: [Link]
-
MDPI. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Available from: [Link]
-
National Center for Biotechnology Information. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Published August 9, 2023. Available from: [Link]
-
ResearchGate. Critical micelle concentration (CMC) of pluronic F68 and PTX conjugate... Available from: [Link]
-
ResearchGate. Critical micelle concentration of Pluronics and their amine derivatives. Available from: [Link]
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Canadian Journal of Chemistry. Enzymes in organic synthesis. 22. Effects of organic solvents on horse liver alcohol dehydrogenase-catalyzed reduction. Available from: [Link]
-
Biology Stack Exchange. What does it mean to use DMSO as a dissolvant in biology experiemnts? Published October 24, 2018. Available from: [Link]
-
National Center for Biotechnology Information. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. Available from: [Link]
-
ResearchGate. Effect of organic solvent on enzyme activity. Purified enzyme having... Available from: [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? Published November 28, 2013. Available from: [Link]
-
National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
-
National Center for Biotechnology Information. Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg. Available from: [Link]
-
Scipro. Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. Published November 24, 2019. Available from: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available from: [Link]
-
ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Published August 8, 2025. Available from: [Link]
-
ScienceDirect. Cyclodextrins and their applications in pharmaceutical and related fields. Available from: [Link]
-
American Journal of Pharmaceutics. The Use of Cyclodextrins in Pharmaceutical Formulations. Published February 29, 2024. Available from: [Link]
-
ResearchGate. I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? Published October 28, 2025. Available from: [Link]
-
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
National Center for Biotechnology Information. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Published September 20, 2017. Available from: [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Published April 30, 2016. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Published June 16, 2023. Available from: [Link]
-
Frontiers. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Available from: [Link]
-
ResearchGate. (PDF) Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Published August 5, 2025. Available from: [Link]
-
PubChem. 3-Amino-9-ethylcarbazole. Available from: [Link]
-
PubChem. 9-Methyl-9H-carbazole-3-carboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information. N-Methylcarbazole. Available from: [Link]
-
Chemsrc. methyl 9-methylcarbazole-3-carboxylate. Published September 28, 2025. Available from: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review | MDPI [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
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- 12. pharmaexcipients.com [pharmaexcipients.com]
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Stability issues of 3-Acetyl-9-methylcarbazole under different conditions
Welcome to the technical support guide for 3-Acetyl-9-methylcarbazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound. As your partner in research, we aim to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Core Concepts: Understanding the Stability of this compound
This compound is built on a carbazole core, a tricyclic aromatic structure known for its robust chemical and thermal stability. This stability arises from its extensive π-conjugated electron system, which delocalizes electronic charge and lowers the overall energy of the molecule.[1] This inherent resistance to degradation makes carbazole derivatives valuable in demanding applications like organic electronics and pharmaceuticals.[1][2]
However, the stability of the core molecule is modified by its substituents. In this compound, two key groups influence its reactivity:
-
The 9-methyl group: This group protects the nitrogen atom, enhancing oxidative stability compared to unsubstituted carbazole by preventing reactions at the N-H bond.[1]
-
The 3-acetyl group: This introduces a carbonyl (C=O) function, which is an electrophilic center susceptible to nucleophilic attack. This group represents the most probable site of chemical degradation under common experimental conditions.
This guide will address the stability challenges you may encounter by focusing on the interplay between the stable carbazole core and its reactive acetyl substituent under various experimental stressors.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize long-term oxidative degradation. It should be kept away from strong oxidizing agents and strong bases.
Q2: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?
Stock solutions in anhydrous, high-purity DMSO are generally stable for short-to-medium term storage. For best results:
-
Store at -20°C or -80°C to slow down potential degradation kinetics.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or by wrapping the container in aluminum foil. While DMSO is generally inert, it is crucial to use a high-purity, anhydrous grade, as water content can facilitate hydrolysis over time, especially if the solution is not stored frozen.
Q3: Which common laboratory conditions are most likely to cause degradation?
The primary sources of instability for this compound are:
-
Extreme pH: Highly acidic or basic aqueous solutions can catalyze the hydrolysis of the 3-acetyl group.
-
Strong Oxidizing Agents: The electron-rich carbazole ring is susceptible to oxidation.
-
UV Light Exposure: Like many aromatic compounds, the carbazole core can undergo photodegradation upon prolonged exposure to UV light.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific problems you might encounter during your experiments. The advice is structured around the principles of forced degradation studies, which are designed to intentionally degrade a compound to understand its stability limits.[3][4]
Issue 1: Degradation in Acidic or Basic Media
Q: I observe a new peak in my HPLC analysis after dissolving my compound in an acidic (pH < 3) or basic (pH > 11) buffer. What is happening?
A: You are likely observing hydrolysis of the 3-acetyl group.
-
Scientific Explanation: The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles, such as water. This reaction, known as hydrolysis, is slow at neutral pH but is significantly accelerated by acid or base catalysis.[5]
-
Acid-Catalyzed Hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and a methyl ketone anion (which is immediately protonated).[5]
-
-
Primary Degradant: The expected product of this reaction is 9-methyl-9H-carbazole-3-carboxylic acid.[6]
-
Troubleshooting & Prevention:
-
pH Control: Whenever possible, maintain your experimental solutions between pH 4 and 10. If extreme pH is required, minimize the exposure time and temperature.
-
Aprotic Solvents: For reactions requiring strong acids or bases, consider using anhydrous aprotic solvents to prevent hydrolysis.
-
Method Development: When developing analytical methods (e.g., HPLC), screen different mobile phase pH values to find a range where the compound is stable.
-
Issue 2: Solution Discoloration or Degradation Upon Light Exposure
Q: My solution of this compound, which was initially colorless, turned yellow/brown after being left on the lab bench under ambient light. Why?
A: Your compound is likely undergoing photodegradation.
-
Scientific Explanation: The carbazole ring system absorbs UV light and can become electronically excited.[7] In this excited state, it can react with oxygen or other molecules, leading to degradation. The formation of colored products often indicates the creation of new, extended conjugated systems or quinone-like structures.[8] Studies on the atmospheric oxidation of carbazole show that reaction with hydroxyl radicals leads to hydroxycarbazoles and carbazolequinones, which are often colored.[8] While not identical, this points to the ring's susceptibility to photo-oxidative processes.
-
Primary Degradants: Potential products include hydroxylated or oxidized derivatives of the carbazole core.
-
Troubleshooting & Prevention:
-
Protect from Light: Always store solutions in amber vials or protect clear vials with aluminum foil.
-
Minimize Exposure: During experiments, minimize the time samples are exposed to direct light. Cover autosampler trays if possible.
-
Inert Atmosphere: If working with the compound for extended periods in solution, sparging the solvent with nitrogen or argon can help to remove dissolved oxygen, a key participant in photo-oxidation.
-
Issue 3: Degradation in the Presence of Oxidizing Agents
Q: I am running a reaction that involves an oxidizing agent, and I'm losing my starting material faster than expected, with multiple new products forming. What is the cause?
A: The electron-rich carbazole ring is being oxidized.
-
Scientific Explanation: The carbazole nucleus is an electron-rich aromatic system, making it a target for electrophilic attack and oxidation. Common laboratory oxidants (e.g., hydrogen peroxide, m-CPBA, metal-based oxidants) can attack the aromatic rings.
-
Primary Degradants: The most likely products are hydroxycarbazoles, where a hydroxyl group is added to one of the aromatic rings, and carbazolequinones, which result from further oxidation.[8]
-
Troubleshooting & Prevention:
-
Reagent Selection: If possible, choose milder or more selective oxidizing agents that will not react with the carbazole core.
-
Protecting Groups: In a multi-step synthesis, consider if other functional groups can be used that are more robust to the required oxidative conditions.
-
Reaction Monitoring: Carefully monitor the reaction progress (e.g., by TLC or LC-MS) to minimize reaction time and prevent over-oxidation of the desired product.
-
Issue 4: Thermal Instability
Q: After heating my reaction at a high temperature (e.g., >100 °C) for several hours, I see a decrease in purity. Is this compound thermally unstable?
A: The core is quite stable, but high temperatures can accelerate other degradation pathways.
-
Scientific Explanation: The carbazole scaffold itself is known to be very thermally stable, with many derivatives showing decomposition temperatures well above 300°C.[9] However, thermal energy can provide the necessary activation energy to overcome reaction barriers for other degradation processes. If your reaction mixture contains residual water, acid, or base, heating will dramatically increase the rate of hydrolysis of the acetyl group. Similarly, it can accelerate oxidative degradation if oxygen is present.
-
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry if heating for prolonged periods.
-
Inert Atmosphere: Refluxing reactions under a nitrogen or argon atmosphere will prevent thermal-oxidative degradation.
-
Temperature Control: Use the lowest temperature necessary to achieve the desired reaction rate.
-
Summary of Stability Profile
The following table summarizes the expected stability of this compound under various stress conditions, based on chemical principles and data from related compounds.
| Stress Condition | Susceptibility | Rationale & Potential Degradation Products |
| Acidic Hydrolysis (pH < 3) | High | Acid-catalyzed hydrolysis of the 3-acetyl group.[5] Product: 9-methyl-9H-carbazole-3-carboxylic acid. |
| Basic Hydrolysis (pH > 11) | High | Base-catalyzed hydrolysis of the 3-acetyl group.[5] Product: 9-methyl-9H-carbazole-3-carboxylate. |
| Photolytic (UV/Sunlight) | Moderate | Photo-oxidation of the electron-rich carbazole core.[7] Products: Hydroxylated carbazoles, carbazolequinones.[8] |
| Oxidative (e.g., H₂O₂) | Moderate-High | Oxidation of the carbazole core. Products: Hydroxycarbazoles, carbazolequinones, N-oxides (less likely due to 9-methyl).[8] |
| Thermal (Dry, Inert) | Low | The N-methylated carbazole core is inherently thermally stable.[1][9] Degradation is unlikely below 200-250°C. |
| Thermal (with H₂O/Air) | Moderate | Heat accelerates hydrolysis and oxidation pathways. Products are the same as for those respective conditions. |
Visualization of Degradation & Troubleshooting
Potential Degradation Pathways
The following diagram illustrates the primary sites of chemical instability on the this compound molecule.
Caption: Key degradation routes for this compound.
Troubleshooting Workflow
Use this decision tree to diagnose potential stability issues based on your experimental observations.
Caption: Decision tree for diagnosing stability problems.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for performing a forced degradation study to confirm the stability-indicating nature of your analytical method for this compound. The goal is to achieve 5-20% degradation of the parent compound.[4]
Objective: To generate potential degradation products of this compound under various stress conditions and to verify they can be separated from the parent peak by the analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV)
-
Photostability chamber (or a setup with a controlled UV lamp)
-
Oven or water bath
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
-
Control Sample (Time Zero):
-
Dilute the stock solution with your mobile phase diluent to a working concentration (e.g., 0.1 mg/mL).
-
Inject immediately into the HPLC to serve as the unstressed, time-zero reference.
-
-
Acid Hydrolysis:
-
In a flask, mix an aliquot of the stock solution with 1N HCl (e.g., 1 mL stock + 9 mL 1N HCl).
-
Heat at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Before injection, neutralize the aliquot with an equivalent amount of 1N NaOH and dilute to the working concentration.
-
-
Base Hydrolysis:
-
In a flask, mix an aliquot of the stock solution with 1N NaOH.
-
Keep at room temperature. Base hydrolysis is often faster than acid hydrolysis.
-
Withdraw aliquots at time points (e.g., 30 min, 1, 2, 4 hours).
-
Before injection, neutralize the aliquot with an equivalent amount of 1N HCl and dilute to the working concentration.
-
-
Oxidative Degradation:
-
In a flask, mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature and protect from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Dilute to the working concentration before injection.
-
-
Thermal Degradation:
-
Place a sample of the solid powder in an oven at 80°C for 48 hours.
-
Also, place a flask of the stock solution (in ACN) in an oven at 60°C.
-
After the stress period, prepare a sample at the working concentration and inject.
-
-
Photolytic Degradation:
-
Place a solution of the compound (at working concentration in a quartz cuvette or clear vial) in a photostability chamber.
-
Expose to light conditions as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the sample after exposure. A control sample should be wrapped in foil and kept alongside to separate light effects from thermal effects.
-
Data Analysis: For each stressed sample, analyze by HPLC.
-
Calculate the percentage degradation of the parent peak relative to the time-zero control.
-
Check for peak purity of the parent peak to ensure no co-eluting degradants.
-
Ensure mass balance is conserved (i.e., the sum of the parent peak area and all degradant peak areas should be close to the original peak area of the control).
This self-validating protocol will provide you with a definitive understanding of the stability of this compound under your specific experimental and analytical conditions.
References
-
(No author). (2017). Properties, environmental fate and biodegradation of carbazole. PMC - NIH. [Link]
-
(No author). (n.d.). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. MDPI. [Link]
-
(No author). (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
(No author). (2025). What Makes Carbazole Derivatives Chemically Stable?. Blue Sky Chemicals. [Link]
-
Seo, J. S., et al. (2006). Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1. ResearchGate. [Link]
-
Zhang, X., et al. (2022). Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]
-
(No author). (n.d.). Possible pathways of biological degradation of carbazole. ResearchGate. [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research. [Link]
-
Shinde, P. L., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(No author). (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
(No author). (n.d.). Investigation of carbazole degradation by the sono-Fenton process. Semantic Scholar. [Link]
-
Gvasaliya, A., et al. (2021). Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. ACS Publications. [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]
-
Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. [Link]
-
Hong, W. J., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. PubMed. [Link]
-
Al-Awadi, N. A., et al. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry. [Link]
-
Wang, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. [Link]
-
(No author). (n.d.). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety. MDPI. [Link]
-
(No author). (n.d.). The effect of acetylation on the photodegradation of milled wood lignin. ResearchGate. [Link]
-
(No author). (n.d.). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. PubMed. [Link]
-
(No author). (n.d.). What compounds are obtained from the following hydrolysis reaction?. Pearson+. [Link]
-
(No author). (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
-
(No author). (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. [Link]
-
(No author). (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. PMC - NIH. [Link]
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(No author). (n.d.). Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole. American Chemical Society. [Link]
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(No author). (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]
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(No author). (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]
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(No author). (n.d.). 9-Methyl-9H-carbazole-3-carboxylic acid. PubChem. [Link]
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(No author). (2015). Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. figshare. [Link]
-
Volkova, T. V., et al. (2022). Combustion and Thermal Decomposition of Solid Gas-Generating Compositions Based on High-Enthalpy Polynuclear N-Heterocyclic Compounds and Poly-2-Methyl-5-Vinyltetrazole. ResearchGate. [Link]
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(No author). (n.d.). N-Methylcarbazole. PubChem. [Link]
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Technical Support Center: Optimizing OLED Performance with 3-Acetyl-9-methylcarbazole Derivatives
Welcome to the technical support center for researchers and scientists working with 3-Acetyl-9-methylcarbazole derivatives in Organic Light-Emitting Diodes (OLEDs). This guide is structured to provide in-depth, field-proven insights into the common challenges and optimization strategies you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your device performance.
Section 1: Foundational Concepts & Material Properties
Q1: Why are this compound derivatives promising for OLED applications?
The carbazole moiety is a well-established building block in optoelectronic materials due to its excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[1][2] The rigid, electron-rich nature of the carbazole core is advantageous for creating stable amorphous films, a crucial property for device longevity.[3][4]
Specifically, the introduction of functional groups allows for fine-tuning of the material's properties:
-
9-methylcarbazole: The methyl group at the N9 position enhances solubility and can influence the molecular packing in thin films.
-
3-Acetyl group: The acetyl group is an electron-withdrawing moiety. Its placement at the C3 position creates a donor-acceptor (D-A) type structure within the molecule. This can lead to several beneficial effects:
-
Bipolar Charge Transport: The acetyl group can enhance electron affinity, helping to balance the inherent hole-transporting nature of the carbazole core. Materials that can transport both holes and electrons (bipolar hosts) are critical for achieving a balanced charge recombination zone within the emissive layer, leading to higher efficiency.[5][6]
-
Tunable Energy Levels: The D-A structure allows for precise control over the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is essential for matching with other layers in the OLED stack and for tuning the emission color.[7]
-
Potential for Thermally Activated Delayed Fluorescence (TADF): With careful molecular design, D-A structures can achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). This is a prerequisite for TADF, a mechanism that allows for harvesting of non-emissive triplet excitons to achieve theoretical internal quantum efficiencies of 100%.[8]
-
Q2: What are the key material properties to characterize for a new this compound derivative?
Before fabricating a full device, thorough characterization is essential. This data provides the basis for rational device design and troubleshooting.
| Property | Typical Range for Carbazole Hosts | Significance for OLED Performance | Recommended Characterization Technique |
| Glass Transition Temp. (T_g) | 100 - 200 °C[2] | High T_g indicates morphological stability at operating temperatures, preventing crystallization and device failure. | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (T_d) | > 350 °C[2][9] | High T_d is required for thermal evaporation without material degradation. | Thermogravimetric Analysis (TGA) |
| HOMO / LUMO Levels | HOMO: -5.4 to -6.0 eVLUMO: -2.0 to -2.8 eV[2][10] | Determines charge injection barriers from adjacent layers and compatibility with dopants. | Cyclic Voltammetry (CV) |
| Triplet Energy (E_T) | > 2.7 eV (for blue PhOLEDs)[11] | For use as a host, E_T must be higher than that of the phosphorescent dopant to prevent energy back-transfer and quenching. | Low-Temperature Phosphorescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | Varies widely (can be >90%)[7] | High PLQY in the solid state is a prerequisite for high device efficiency. | Integrating Sphere Measurement |
Section 2: Synthesis and Purification
Q3: My synthesis of a this compound derivative has a low yield. What are common synthetic pitfalls?
Low yields often stem from incomplete reactions or side reactions. Common synthetic routes like the Friedel-Crafts acylation for introducing the acetyl group or N-alkylation for the methyl group are well-established but require careful optimization.
-
Friedel-Crafts Acylation: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and used in stoichiometric excess. The reaction is sensitive to moisture. The choice of solvent is also critical; inert solvents like dichloromethane or nitrobenzene are common.
-
N-Alkylation: Use a strong enough base (e.g., NaH, K₂CO₃) to fully deprotonate the carbazole nitrogen. Ensure your alkylating agent (e.g., methyl iodide) is pure. Phase-transfer catalysts can sometimes improve yields in biphasic systems.
-
Cross-Coupling Reactions: For more complex derivatives built upon this core, palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig are common.[12][13] In these cases, ensure rigorous exclusion of oxygen, use high-purity reagents and catalysts, and optimize the ligand, base, and solvent system for your specific substrates.
Q4: How critical is material purity, and what is the best purification method?
Material purity is paramount for high-performance OLEDs.[5] Even trace impurities (<0.1%) can act as:
-
Charge Traps: Reducing carrier mobility and creating an imbalance in charge transport.[6]
-
Exciton Quenching Sites: Lowering the photoluminescence quantum yield and overall device efficiency.[14]
-
Degradation Catalysts: Introducing reactive sites that shorten the operational lifetime of the device.[14]
Protocol 1: Temperature-Gradient Sublimation for Purification
This is the gold standard for purifying organic electronic materials. It separates materials based on their different sublimation temperatures under high vacuum.
Objective: To achieve >99.95% purity for the synthesized this compound derivative.
Methodology:
-
Preparation: Load the crude, pre-purified (e.g., by column chromatography) material into a quartz boat. Place the boat in the "source" zone of a multi-zone tube furnace for sublimation.
-
Vacuum: Evacuate the system to a high vacuum (< 10⁻⁶ Torr). A high vacuum is crucial to lower the sublimation temperature and prevent thermal decomposition.
-
Temperature Gradient: Establish a stable temperature gradient along the tube. The source zone should be heated slowly to just below the material's decomposition temperature but high enough for sublimation. The collection zones should be set at progressively lower temperatures.
-
Sublimation: Allow the material to sublime over several hours to days. The target compound will deposit in a specific temperature zone, while impurities with different volatilities will deposit in hotter or colder zones.
-
Collection: After cooling the system to room temperature, carefully collect the purified material from the desired zone in an inert atmosphere (e.g., a glovebox) to prevent contamination from air and moisture.
-
Validation: Confirm the purity of the sublimed material using techniques like High-Performance Liquid Chromatography (HPLC) and verify its identity with NMR and Mass Spectrometry. Repeat the sublimation process if purity is insufficient.
Section 3: Device Fabrication and Architecture
Q5: I'm fabricating my first device. What is a standard device architecture to use with a new this compound host material?
A multilayer architecture is typically required to achieve efficient charge injection, transport, and confinement.[6] A good starting point for a phosphorescent OLED (PhOLED) would be:
ITO / HTL / EML / HBL / ETL / EIL / Cathode
-
dot
Caption: A common multilayer OLED device architecture.
-
ITO (Indium Tin Oxide): The transparent anode.
-
HTL (Hole Transport Layer): Facilitates hole injection from the anode and transport to the EML.
-
EML (Emissive Layer): Where electrons and holes recombine to form excitons and generate light. This layer consists of your this compound derivative as the host material and a phosphorescent dopant.
-
HBL (Hole Blocking Layer): Prevents holes from leaking past the EML into the ETL, confining them for efficient recombination.[11]
-
ETL (Electron Transport Layer): Facilitates electron injection and transport from the cathode.
-
EIL (Electron Injection Layer): Reduces the energy barrier for electron injection from the cathode.
-
Cathode: A low work function metal (e.g., Al, Mg:Ag) for efficient electron injection.
Q6: How do I optimize the thickness of the organic layers and the dopant concentration?
Optimization is an iterative process. Start with literature values for similar devices and vary one parameter at a time.
-
Layer Thickness: The goal is to achieve balanced charge flux in the EML.[11]
-
If your device has a high turn-on voltage, one of your transport layers might be too thick, increasing series resistance.
-
If efficiency is low, it could indicate an imbalance. Try systematically varying the HTL and ETL thickness (e.g., from 20 nm to 60 nm) to see how it affects the current-voltage-luminance (J-V-L) characteristics.
-
-
Dopant Concentration: This is critical for managing efficiency and roll-off.
-
Too Low: Incomplete energy transfer from the host to the dopant, leading to parasitic blue emission from the host.
-
Too High: Concentration quenching effects like triplet-triplet annihilation (TTA), where two triplet excitons on adjacent dopant molecules interact, with one being lost non-radiatively. This is a major cause of efficiency roll-off at high brightness.[5][11]
-
Optimization: Fabricate a series of devices with dopant concentrations ranging from ~3% to 15% by weight and measure their external quantum efficiency (EQE) as a function of luminance. The optimal concentration will provide the highest peak EQE with the lowest roll-off.
-
Section 4: Performance Troubleshooting
This section addresses the most common performance issues encountered during OLED development.
-
dot
Caption: A workflow for troubleshooting common OLED performance issues.
Q7: My device efficiency (EQE) is very low. What should I check first?
Low EQE is a multifaceted problem, but a systematic approach can isolate the cause.[11]
-
Material Purity: As discussed, this is the most common culprit. Re-purify your material via sublimation and fabricate a new device. Impurities can severely quench excitons before they can emit light.[14]
-
Charge Balance: An imbalance of holes and electrons reaching the EML is a primary cause of low efficiency.[5] If, for example, hole mobility in your HTL is much higher than electron mobility in your ETL, excess holes will leak past the EML without recombining.
-
Troubleshooting: Adjust the thickness of the charge transport layers. Thickening the layer with higher mobility can help balance the arrival time of charges in the EML. Also, ensure you have effective hole-blocking and electron-blocking layers to confine carriers within the EML.[11]
-
-
Energy Level Alignment: Poor alignment between layers creates large energy barriers for charge injection, leading to high turn-on voltage and low efficiency. Verify the HOMO/LUMO levels of your material and ensure they align reasonably well with the adjacent transport layers.
-
Host-to-Guest Energy Transfer: In a phosphorescent OLED, the triplet energy of the host must be significantly higher than that of the guest (dopant). If the host's triplet energy is too low, energy can transfer back from the dopant to the host, or the transfer may be inefficient, both of which kill phosphorescence.[11]
Q8: My device is efficient at low brightness, but the efficiency drops sharply as I increase the voltage (high efficiency roll-off). Why?
This is a classic sign of bimolecular quenching processes that dominate at high current densities (and thus high exciton densities).[5]
-
Triplet-Triplet Annihilation (TTA): This is the most common cause in PhOLEDs. When two triplet excitons on neighboring dopant molecules are too close, they can interact, and one is annihilated non-radiatively.
-
Solution: Decrease the dopant concentration. This increases the average distance between dopant molecules, reducing the probability of TTA.[5]
-
-
Triplet-Polaron Annihilation (TPA): A triplet exciton is quenched by a charge carrier (a polaron). This is exacerbated by charge imbalance.
-
Solution: Improve charge balance and confinement using the methods described in Q7. Using a bipolar host material like a well-designed this compound derivative can help keep the charge density low and balanced.[8]
-
Q9: The emission color of my OLED changes as I increase the operating voltage. What is happening?
This indicates that the location of charge recombination is shifting or that multiple emissive species are contributing to the light output.[11]
-
Recombination Zone Shift: As voltage increases, the recombination zone can shift from the center of the EML towards one of the interfaces (e.g., EML/HTL or EML/ETL). If emission occurs from an interfacial state (exciplex) or from an adjacent layer, the color will change.
-
Solution: Use a bipolar host material to maintain a stable recombination zone in the center of the EML. Also, ensure your blocking layers are effective.[11]
-
-
Incomplete Energy Transfer: At low dopant concentrations, you may see a blue-shifted spectrum at higher voltages. This is due to an increase in direct emission from the host material, which has not transferred its energy to the dopant.
-
Solution: Slightly increase the dopant concentration to ensure more complete energy transfer.
-
References
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- BenchChem. (n.d.). Addressing poor performance of 1H-Benzo(a)carbazole-based OLEDs.
-
Mainz, J. G. U. (n.d.). Optimizing organic light-emitting diode performance through molecular engineering. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices.
-
Gudeika, D., et al. (2019). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Molecules. Retrieved from [Link]
- BenchChem. (n.d.). Optimizing OLED Performance with Carbazole-Based Materials.
-
Garcia-Velasquez, C. A., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules. Retrieved from [Link]
-
Baranauskiene, R., et al. (2021). 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs. Dyes and Pigments. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs).
-
Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Chemical Society Reviews. Retrieved from [Link]
-
Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules. Retrieved from [Link]
-
Garcia-Velasquez, C. A., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules. Retrieved from [Link]
-
Kothavale, S. S., et al. (2022). Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. Journal of Materials Chemistry C. Retrieved from [Link]
-
Grazulevicius, J. V., et al. (2021). Branched carbazole based derivative as very efficient host material for third generation OLED devices. ResearchGate. Retrieved from [Link]
-
Martinez-Alvarez, O., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. Molecules. Retrieved from [Link]
-
Liu, Y., et al. (2023). Molecular design of sensitizers for high-efficiency OLEDs: exploration of energy transfer dynamics. npj Computational Materials. Retrieved from [Link]
-
Gudeika, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules. Retrieved from [Link]
-
Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Semantic Scholar. Retrieved from [Link]
-
Wang, Y., et al. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. MDPI. Retrieved from [Link]
-
Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. ResearchGate. Retrieved from [Link]
-
Gruzdev, M. S., et al. (2021). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry. Retrieved from [Link]
-
Bouattour, S., et al. (2018). Studies and charge transport properties of 9-N-allylcarbazole homologous. ResearchGate. Retrieved from [Link]
-
Tanimoto, H., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Kobe University Repository. Retrieved from [Link]
-
Flaspoehler, T., et al. (2016). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. Retrieved from [Link]
-
Linko, R. V., et al. (2023). Charge-Transfer Complexes of Nitro Derivatives of 9,10-Phenanthrenequinone with 9-Methyl-9H-carbazole: Quantum Chemical Simulation and X-Ray Diffraction Study. ResearchGate. Retrieved from [Link]
-
Santos, W. T. P., & Marques, M. F. V. (2022). Anthracene-carbazole derivatives synthesized by Wang et al. and.... ResearchGate. Retrieved from [Link]
-
Rosli, M. F. M., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 3-Acetyl-9-methylcarbazole
Welcome to the technical support center for the synthesis and characterization of 3-Acetyl-9-methylcarbazole. This guide is designed for researchers, medicinal chemists, and material scientists who work with carbazole derivatives. Here, we address common pitfalls encountered during synthesis, purification, and analytical characterization in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Synthesis Pitfalls - The Friedel-Crafts Acylation Reaction
The primary route to this compound is the Friedel-Crafts acylation of 9-methylcarbazole. While straightforward in theory, this reaction is often plagued by issues of regioselectivity and over-acylation.
FAQ 1: My Friedel-Crafts acylation of 9-methylcarbazole is giving me a mixture of products that are difficult to separate. What is happening and how can I improve selectivity for the 3-position?
Answer: This is the most common challenge. The 9-methylcarbazole ring is highly activated towards electrophilic aromatic substitution. The nitrogen atom directs electrophiles to the C3/C6 and C1/C8 positions. Your mixture likely contains the desired 3-acetyl isomer, along with 1-acetyl-9-methylcarbazole and di-acetylated products (e.g., 3,6-diacetyl or 1,8-diacetyl).
The Causality: The reaction's outcome is a delicate balance between thermodynamics and kinetics, governed by your choice of Lewis acid catalyst, solvent, temperature, and reaction time.
-
Catalyst Choice: Strong Lewis acids like AlCl₃ are highly active but often lead to poor selectivity and polysubstitution because they aggressively generate the acylium ion electrophile.[1][2]
-
Stoichiometry: In Friedel-Crafts acylation, the ketone product is a Lewis base that complexes with the catalyst.[2] Therefore, a stoichiometric amount of the catalyst is required. Using a catalytic amount will result in an incomplete reaction.
-
Temperature: Higher temperatures can favor the thermodynamically more stable product but may also promote side reactions and decomposition.
Troubleshooting Protocol: Optimizing Regioselectivity
-
Catalyst Screening: Switch from AlCl₃ to a milder Lewis acid. Zinc chloride (ZnCl₂) is an excellent alternative that has been shown to improve selectivity for the 3-position in N-alkylcarbazoles.[3] Other options include FeCl₃ or BiCl₃.[3]
-
Solvent Effects: The choice of solvent can influence catalyst activity and product distribution. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. Avoid nitrobenzene, as it can be acetylated itself.
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the reaction rate and favor the kinetically preferred product.
-
Monitor Vigorously: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress every 15-30 minutes.[4] Quench the reaction as soon as the starting material is consumed to minimize the formation of di-acetylated byproducts.
Table 1: Comparison of Lewis Acid Catalysts for Acylation of 9-Methylcarbazole
| Catalyst | Relative Activity | Common Issues | Recommended Use Case |
| AlCl₃ | Very High | Poor regioselectivity, high polysubstitution[1] | When forcing a reaction with a deactivated ring |
| ZnCl₂ | Moderate | Slower reaction times | Recommended for selective mono-acylation of N-alkylcarbazoles [3] |
| FeCl₃ | Moderate-High | Can be moisture sensitive | Good alternative to AlCl₃, may offer better selectivity |
| BiCl₃ | Mild | May require higher temperatures or longer times | "Green" chemistry applications, useful for sensitive substrates[3] |
Diagram 1: Friedel-Crafts Acylation & Side Product Formation
Caption: Potential acylation pathways for 9-methylcarbazole.
Section 2: Purification Headaches
Even with an optimized synthesis, minor isomeric impurities are likely. Their similar polarity to the desired product makes purification by column chromatography a significant challenge.
FAQ 2: I'm struggling to separate the 3-acetyl isomer from other products using column chromatography. My fractions are all mixed. What can I do?
Answer: This is a classic purification problem for carbazole isomers. The key is to maximize the resolving power of your chromatography setup.
Troubleshooting Protocol: High-Resolution Column Chromatography
-
TLC Optimization is Crucial: Before running a column, find a solvent system that gives the best possible separation on a TLC plate. Your target is a ΔRf (difference in retention factor) of at least 0.1 between the desired product and the closest impurity.
-
Starting Point: Begin with a non-polar solvent system like Hexane:Ethyl Acetate (9:1).
-
Fine-Tuning: Gradually increase the polarity. Small additions of a slightly more polar solvent like DCM to your hexane/ethyl acetate mixture can sometimes dramatically improve separation. Try a ternary system, e.g., Hexane:DCM:Ethyl Acetate.
-
-
Column Parameters:
-
Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh).
-
Column Dimensions: Use a long, thin column rather than a short, wide one. A length-to-diameter ratio of at least 10:1 is recommended.
-
Loading: Do not overload the column. Adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This leads to a tighter starting band.
-
-
Elution Technique:
-
Isocratic vs. Gradient: For closely eluting spots, an isocratic (constant solvent composition) elution is often better than a gradient. Run the column slowly with the optimized TLC solvent system.
-
Flow Rate: A slow flow rate allows for better equilibrium between the stationary and mobile phases, improving resolution.
-
-
Consider Recrystallization: If chromatography fails to yield pure material, attempt recrystallization. Try a solvent/anti-solvent system. For example, dissolve the impure solid in a minimal amount of a hot solvent in which it is soluble (e.g., acetone or ethyl acetate) and then slowly add a cold anti-solvent in which it is poorly soluble (e.g., hexane or water) until turbidity persists. Allow it to cool slowly.
Diagram 2: Troubleshooting Chromatography
Caption: Decision tree for troubleshooting purification.
Section 3: Characterization Conundrums
Once you have a sample you believe to be pure, confirming its identity and regiochemistry is the final hurdle. NMR and Mass Spectrometry are your primary tools, but interpretation can be tricky.
FAQ 3: How can I use ¹H NMR to definitively confirm I have the 3-acetyl isomer and not the 1-acetyl or other regioisomers?
Answer: The substitution pattern on the carbazole ring creates a unique fingerprint in the aromatic region of the ¹H NMR spectrum. You must analyze the chemical shifts (δ) and, more importantly, the coupling constants (J).
Analysis Breakdown:
-
This compound: This isomer breaks the molecule's C₂ symmetry. You should expect to see seven unique aromatic protons. The protons at C2 and C4 will be singlets or narrow doublets due to the adjacent acetyl group. The protons on the unsubstituted ring (C5, C6, C7, C8) will show a more typical pattern of doublets and triplets.
-
1-Acetyl-9-methylcarbazole: The acetyl group at C1 will cause a significant downfield shift for the H8 proton due to steric interaction (peri effect). This is a key diagnostic feature.
-
3,6-Diacetyl-9-methylcarbazole: This molecule is C₂-symmetric. You will only see three unique aromatic proton signals, each integrating to 2H.
-
The N-CH₃ and CO-CH₃ Singlets: The N-methyl group typically appears around 3.8-4.0 ppm, while the acetyl methyl appears further downfield, around 2.6-2.7 ppm.
Table 2: Diagnostic ¹H NMR Signals for Acetyl-9-methylcarbazole Isomers (in CDCl₃, approximate)
| Proton Position | 3-Acetyl (Expected) | 1-Acetyl (Expected) | 3,6-Diacetyl (Expected) | Key Differentiator |
| H1 | ~8.1 ppm (d) | --- | ~8.6 ppm (d, 2H) | Presence/absence of signal and symmetry. |
| H2 | ~8.1 ppm (dd) | ~7.5 ppm (t) | ~8.2 ppm (dd, 2H) | Look for coupling patterns. |
| H4 | ~8.6 ppm (d) | ~7.4 ppm (d) | --- | H4 is a sharp singlet/doublet in the 3-acetyl. |
| H8 | ~7.5 ppm (d) | ~8.5 ppm (d) | ~7.5 ppm (d, 2H) | Significant downfield shift for H8 in 1-acetyl isomer. |
| N-CH₃ | ~3.9 ppm (s) | ~4.1 ppm (s) | ~3.9 ppm (s) | Position can vary slightly. |
| CO-CH₃ | ~2.7 ppm (s) | ~2.8 ppm (s) | ~2.7 ppm (s, 6H) | Integration reveals number of acetyl groups. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
FAQ 4: My Mass Spec shows the correct molecular ion peak, but is there any way to use fragmentation to support the 3-acetyl structure?
Answer: While all mono-acetylated isomers will have the same molecular weight (M.W. = 223.27 g/mol ), fragmentation analysis can provide supporting evidence. In electron ionization mass spectrometry (EI-MS), the fragmentation pattern is dictated by the stability of the resulting ions.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺˙): You should see a strong peak at m/z = 223.
-
Loss of Methyl Radical ([M-15]⁺): The most common initial fragmentation is the loss of the methyl group from the acetyl moiety (•CH₃), resulting in a very stable acylium ion. This will give a prominent base peak at m/z = 208 . This peak is characteristic of an acetylated aromatic compound.
-
Loss of Ketene ([M-42]⁺): Less common is the loss of the entire acetyl group as ketene (CH₂=C=O), leading to a peak at m/z = 181, which corresponds to the 9-methylcarbazole cation.
While the primary fragments (m/z 208, 181) will be present for all isomers, the relative intensities of these fragments can sometimes differ subtly. However, NMR remains the gold standard for unambiguous isomer identification.
Diagram 3: Key Mass Spec Fragmentation of this compound
Caption: Primary fragmentation pathways in EI-MS.
References
- Preparation and property analysis of antioxidant of carbazole deriv
- Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calcul
- Synthesis, Characterization and Biological Evaluation of some newer carbazole deriv
- Martin, A. E., & Prasad, K. J. R. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharmaceutica, 56(1), 79–86.
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Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). European Journal of Medicinal Chemistry.
-
Facile Procedure for the Synthesis of 3-Acetyl-9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. (2014). ResearchGate. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]
-
Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Methods of 3-Acetyl-9-methylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Acetyl-9-methylcarbazole
This compound is a key heterocyclic ketone that serves as a vital building block in the synthesis of a wide array of biologically active compounds and functional materials. Its carbazole core is a privileged scaffold in medicinal chemistry, exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The acetyl group at the 3-position provides a convenient handle for further chemical modifications, making this compound a versatile intermediate for the development of novel therapeutics and organic electronic materials. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal method for their specific needs.
Method 1: Friedel-Crafts Acylation of 9-Methylcarbazole
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 9-methylcarbazole. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the electron-rich carbazole ring using an acylating agent in the presence of a Lewis acid catalyst.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of an acylating agent (typically acetyl chloride or acetic anhydride) with a Lewis acid catalyst.[1][2] This acylium ion is then attacked by the π-electrons of the carbazole ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex).[3] Subsequent deprotonation restores the aromaticity of the carbazole ring, yielding the acetylated product.
The regioselectivity of the acylation on the 9-methylcarbazole ring is governed by both electronic and steric factors. The nitrogen atom of the carbazole ring is an ortho, para-director. However, direct substitution at the positions adjacent to the nitrogen (1 and 8) is sterically hindered. The positions 3 and 6 are electronically activated by the nitrogen atom and are sterically accessible, making them the preferred sites for electrophilic attack. In the case of mono-acylation, the 3-position is typically favored.
Caption: Mechanism of Friedel-Crafts Acylation on 9-Methylcarbazole.
Comparison of Lewis Acid Catalysts
The choice of Lewis acid catalyst is critical and significantly impacts the reaction's efficiency, cost, and environmental footprint.
| Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Acetyl chloride, CS₂ or CH₂Cl₂, 0°C to RT | ~70-85% | High reactivity, readily available, relatively low cost. | Stoichiometric amounts often required, moisture sensitive, generates corrosive HCl gas, significant aqueous waste during workup.[4][5] |
| Zinc Chloride (ZnCl₂) | Acetyl chloride, solvent-free or with solvent, often requires higher temperatures. | ~80%[6] | Milder than AlCl₃, can be more selective, less moisture sensitive.[7][8] | Generally requires higher temperatures and longer reaction times compared to AlCl₃. |
| Green Catalysts (e.g., [CholineCl][ZnCl₂]₃) | Acetic anhydride, microwave irradiation. | High | Environmentally benign, recyclable, can act as both catalyst and solvent.[7] | May require specialized equipment (microwave reactor), initial catalyst synthesis required. |
Expert Insights: While aluminum chloride is a workhorse catalyst for Friedel-Crafts acylation due to its high reactivity and low cost, its hydroscopic nature and the generation of acidic waste streams are significant drawbacks, particularly for large-scale synthesis. Zinc chloride offers a milder alternative, and for laboratories focused on green chemistry, deep eutectic solvents like choline chloride-zinc chloride present an attractive, albeit less conventional, option.[7] The choice of solvent is also crucial; traditional solvents like carbon disulfide and dichloromethane are effective but pose environmental and health risks, prompting a shift towards solvent-free conditions or greener solvent alternatives.
Experimental Protocols
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and a dry solvent such as carbon disulfide or dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.
-
Addition of Substrate: To this mixture, add a solution of 9-methylcarbazole (1.0 eq.) in the same dry solvent dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
-
Reaction Setup: In a round-bottom flask, mix 9-methylcarbazole (1.0 eq.), acetyl chloride (1.2 eq.), and anhydrous zinc chloride (1.2 eq.).
-
Reaction: Heat the mixture, with stirring, at a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.
-
Workup and Purification: After cooling to room temperature, follow the workup and purification steps as described in Protocol 1.
Method 2: Houben-Hoesch Reaction
The Houben-Hoesch reaction is a lesser-known but potential alternative for the synthesis of aryl ketones, particularly for electron-rich aromatic compounds like carbazoles.[9][10][11] This reaction utilizes a nitrile as the acylating agent and a Lewis acid catalyst, typically in the presence of dry hydrogen chloride.
Reaction Mechanism
The reaction proceeds via the formation of a ketimine intermediate through the electrophilic attack of a nitrilium ion on the aromatic ring.[10][12] The nitrilium ion is generated from the nitrile and the acid catalyst. The resulting ketimine is then hydrolyzed to yield the corresponding ketone.
Caption: General Mechanism of the Houben-Hoesch Reaction.
Advantages and Disadvantages
-
Advantages: The use of nitriles as acylating agents offers an alternative to the more reactive and often more hazardous acyl halides.
-
Disadvantages: The Houben-Hoesch reaction is generally limited to highly activated aromatic substrates. The reaction conditions, which often involve the use of dry HCl gas, can be challenging to handle in a standard laboratory setting. Yields can be variable and the reaction may not be as general as the Friedel-Crafts acylation.
Expert Insights: The Houben-Hoesch reaction is not a commonly reported method for the synthesis of this compound. However, for researchers exploring alternative synthetic strategies or working with specific nitrile-containing precursors, this method could be a viable, albeit less conventional, option. The primary challenge lies in the handling of anhydrous HCl and the potentially lower yields compared to the well-established Friedel-Crafts acylation.
Method 3: Fries Rearrangement
The Fries rearrangement is another potential, though indirect, route to hydroxyaryl ketones, which could then be methylated at the nitrogen to yield this compound.[7][13][14] This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones in the presence of a Lewis acid catalyst.
Synthetic Strategy
A possible two-step synthetic sequence would involve:
-
O-Acetylation of a Hydroxycarbazole: Synthesis of a suitable hydroxy-9-methylcarbazole precursor followed by O-acetylation to form the corresponding acetate ester.
-
Fries Rearrangement: The Fries rearrangement of the acetate ester would then yield a hydroxy-3-acetyl-9-methylcarbazole, which would require subsequent removal of the hydroxyl group if the parent compound is desired.
Expert Insights: The Fries rearrangement is a multi-step and less direct approach for the synthesis of this compound. The availability of the starting hydroxycarbazole precursor and the regioselectivity of the rearrangement are key considerations. This method is likely to be more complex and less efficient than the direct Friedel-Crafts acylation of 9-methylcarbazole.
Comparative Summary and Conclusion
| Synthetic Method | Starting Materials | Key Reagents | Generality & Yield | Practical Considerations |
| Friedel-Crafts Acylation | 9-Methylcarbazole | Acetyl chloride/anhydride, Lewis Acid (AlCl₃, ZnCl₂) | High generality, good to excellent yields. | Well-established, versatile, but can generate significant waste with traditional catalysts. |
| Houben-Hoesch Reaction | 9-Methylcarbazole | Acetonitrile, HCl, Lewis Acid | Limited to activated substrates, variable yields. | Requires handling of anhydrous HCl gas, less common for this specific transformation. |
| Fries Rearrangement | Hydroxy-9-methylcarbazole acetate | Lewis Acid | Multi-step, yield dependent on precursor availability and rearrangement efficiency. | Indirect route, may require additional synthetic steps, regioselectivity can be an issue. |
For the routine and efficient synthesis of this compound, the Friedel-Crafts acylation remains the method of choice. Its directness, generally high yields, and the availability of various catalytic systems make it the most practical and scalable option. For researchers prioritizing green chemistry, exploring milder Lewis acids like zinc chloride or innovative catalytic systems such as deep eutectic solvents is highly recommended. The Houben-Hoesch reaction and the Fries rearrangement represent alternative, though more challenging and less direct, synthetic strategies that may be considered in specific research contexts where the starting materials are readily available or when exploring novel synthetic pathways.
References
- Babu, S. A., Kaur, R., Singh, H., & Kumar, A. (2021). recent developments in c−h functionalization of carbazoles. Journal of the Indian Chemical Society, 98(10), 100159.
- Kumar, M. P., Mahantesh, G., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33698-33725.
- El-Harairy, M. A.,... & Kundu, B. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3256-3277.
- Wang, Y.,... & Zhu, J. (2018). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. Molecules, 23(7), 1733.
- Li, J.,... & Zhang, J. (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Journal of Materials Chemistry C, 9(35), 11635-11648.
- Houben-Hoesch Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Houben-Hoesch reaction. (2023, January 17). Chemistry Online.
- Request PDF | Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole | 1,8-Dicarbonylcarbazoles are important starting materials for various applications, especially for pincer-type ligands. The convenient synthesis...
- Alaraji, Y. H., et al. (2020). Synthesis of new 9H-Carbazole derivatives.
- Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. (2025).
- A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (n.d.).
- Fries Rearrangement. (n.d.). Merck Millipore.
- Houben-Hoesch Reaction. (n.d.). SynArchive.
- Module 5 : Electrophilic Aromatic Substitution. (n.d.). NPTEL Archive.
- Friedel–Crafts Acyl
- A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. (2025).
- Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. (2025). PubMed.
- Fries rearrangement. (n.d.). Wikipedia.
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). MDPI.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
- Fries Rearrangement. (n.d.). Organic Chemistry Portal.
- Friedel-Crafts Acyl
- The Friedel-Crafts Syntheses. | Chemical Reviews. (n.d.).
- Fries Rearrangement | Thermo Fisher Scientific - US. (n.d.).
- Friedel-Crafts acyl
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube.
- A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several. (n.d.). Mediterranean Journal of Chemistry.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.
- Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. (n.d.).
- Mechanochemical Friedel–Crafts acyl
- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). The Royal Society of Chemistry.
- Friedel-Crafts acyl
- Controlled Friedel‐Crafts Acylation of 3,6‐Disubstituted‐9H‐carbazole | Semantic Scholar. (2013).
- Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019).
- A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. (2025).
- A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (n.d.).
- ChemInform Abstract: Silica Gel Supported AlCl3 Catalyzed Friedel-Crafts Acylation of Aromatic Compounds. (2025).
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A Comparative Investigation of the Photophysical Properties of 3-acetyl-9-methylcarbazole and 3,6-diacetyl-9-methylcarbazole
This guide presents a comparative analysis of the photophysical properties of 3-acetyl-9-methylcarbazole and 3,6-diacetyl-9-methylcarbazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of carbazole derivatives as fluorescent probes and photosensitizers. The introduction of acetyl groups onto the carbazole core significantly modulates its electronic and, consequently, its photophysical characteristics. Understanding these structure-property relationships is crucial for the rational design of novel carbazole-based functional molecules.
Introduction: The Intriguing Photophysics of Acetyl-Substituted Carbazoles
Carbazole and its derivatives are a well-established class of heterocyclic compounds renowned for their robust thermal and chemical stability, as well as their intriguing electronic and photophysical properties. The carbazole moiety, with its extended π-electron system, serves as an excellent scaffold for the development of fluorescent materials. The introduction of substituents at various positions on the carbazole ring allows for the fine-tuning of its absorption and emission characteristics.
The acetyl group, being an electron-withdrawing moiety, can significantly influence the intramolecular charge transfer (ICT) character of the excited states in carbazole derivatives. This, in turn, affects key photophysical parameters such as the Stokes shift, fluorescence quantum yield, and fluorescence lifetime. This guide focuses on a comparative study of two such derivatives: this compound, with a single acetyl group, and 3,6-diacetyl-9-methylcarbazole, with two acetyl groups symmetrically positioned on the carbazole core. The methylation at the 9-position enhances solubility and prevents N-H related quenching effects, making these molecules suitable for studies in various solvent environments.
Comparative Photophysical Data
| Photophysical Parameter | This compound (estimated) | 3,6-diacetyl-9-methylcarbazole (estimated) |
| Absorption Maximum (λabs) | ~340-360 nm | ~360-380 nm |
| Molar Absorptivity (ε) | High | Very High |
| Emission Maximum (λem) | ~400-430 nm | ~430-460 nm |
| Stokes Shift (Δν) | Moderate | Large |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Moderate |
| Fluorescence Lifetime (τF) | Nanosecond range | Nanosecond range |
Analysis of Photophysical Trends:
-
Absorption and Emission Maxima: The introduction of a second acetyl group in the 6-position is expected to extend the π-conjugation of the system, leading to a bathochromic (red) shift in both the absorption and emission maxima for 3,6-diacetyl-9-methylcarbazole compared to the mono-substituted derivative. This is a common trend observed in other 3,6-disubstituted carbazoles.
-
Molar Absorptivity: The presence of two chromophoric acetyl groups in 3,6-diacetyl-9-methylcarbazole is anticipated to result in a significantly higher molar absorptivity compared to the mono-acetylated compound.
-
Stokes Shift: The increased ICT character in the excited state of 3,6-diacetyl-9-methylcarbazole, due to the presence of two electron-withdrawing groups, is likely to lead to a larger Stokes shift compared to this compound. This is indicative of a greater difference in the geometry of the ground and excited states.
-
Fluorescence Quantum Yield and Lifetime: The effect of the second acetyl group on the fluorescence quantum yield is less straightforward. While extended conjugation can sometimes enhance fluorescence, the increased ICT character can also open up non-radiative decay pathways, potentially leading to a lower quantum yield for the di-substituted compound. The fluorescence lifetimes for both compounds are expected to be in the nanosecond range, typical for fluorescent organic molecules.
The Influence of Solvent Polarity
The photophysical properties of these acetyl-substituted carbazoles are expected to be sensitive to the polarity of the solvent environment[1][2]. An increase in solvent polarity is likely to stabilize the charge-separated excited state, leading to a more pronounced red-shift in the emission spectrum (solvatochromism). This solvent-dependent behavior is a hallmark of molecules with significant ICT character and can be exploited in applications such as fluorescent sensors for environmental polarity.
Experimental Methodologies
To empirically validate the photophysical properties of this compound and 3,6-diacetyl-9-methylcarbazole, the following experimental protocols are recommended.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε) of the compounds in various solvents.
Protocol:
-
Sample Preparation: Prepare stock solutions of each compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, and ethanol) at a concentration of approximately 1 mM.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 50 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the corresponding pure solvent as a reference.
-
Data Acquisition: Record the absorption spectra of each dilution from 200 nm to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λem) and to observe the effect of solvent polarity on the emission spectra.
Protocol:
-
Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the λabs determined from the absorption spectra.
-
Data Acquisition: Record the fluorescence emission spectra for each sample, scanning a wavelength range from the excitation wavelength + 10 nm to 700 nm.
-
Data Analysis: Identify the wavelength of maximum emission (λem). Analyze the shift in λem as a function of solvent polarity.
Determination of Fluorescence Quantum Yield (ΦF)
Objective: To quantify the efficiency of the fluorescence process.
Protocol: The relative quantum yield will be determined using a well-characterized fluorescence standard. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the emission range of these carbazole derivatives.
-
Standard and Sample Preparation: Prepare a series of solutions of the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions. The integrated fluorescence intensity is the area under the emission curve.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The slope of these plots will be used to calculate the quantum yield using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively[3][4][5][6].
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τF) of the excited state.
Protocol: Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring nanosecond fluorescence lifetimes.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics[7][8][9][10].
-
Sample Preparation: Prepare dilute solutions of the compounds with an absorbance of ~0.1 at the excitation wavelength.
-
Data Acquisition: Excite the sample with the pulsed laser and collect the fluorescence decay profile. Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function to extract the fluorescence lifetime (τF).
Visualizing the Molecular Structures and Experimental Workflow
To provide a clearer understanding of the molecules and the experimental process, the following diagrams have been generated.
Caption: Experimental workflow for the photophysical characterization of carbazole derivatives.
Conclusion
The introduction of one or two acetyl groups at the 3 and 6 positions of the 9-methylcarbazole core provides a powerful strategy for tuning the photophysical properties of this important fluorophore. The mono-acetylated derivative is expected to be a highly fluorescent molecule with a moderate Stokes shift, while the di-acetylated analog is predicted to exhibit red-shifted absorption and emission, a larger Stokes shift, and potentially a more pronounced sensitivity to solvent polarity due to enhanced intramolecular charge transfer. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive photophysical characterization of these and other novel carbazole derivatives. The insights gained from such studies are invaluable for the rational design of advanced materials for applications in chemical sensing, bioimaging, and photodynamic therapy.
References
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A Comparative Guide to 2D NMR Techniques for the Structural Validation of 3-Acetyl-9-methylcarbazole
For researchers and professionals in drug development and chemical sciences, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of research integrity and progress. While one-dimensional (1D) NMR provides a foundational overview of a molecule's proton and carbon environments, complex aromatic systems like 3-Acetyl-9-methylcarbazole often produce 1D spectra with overlapping signals that obscure definitive assignments. This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments can provide irrefutable validation of the structure of this compound.
Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, presenting a self-validating workflow that synthesizes data from multiple experiments to build a conclusive structural argument.
The Analytical Challenge: this compound
The target molecule, this compound, possesses a rigid tricyclic core with multiple aromatic protons and two key methyl groups. The primary analytical challenge is to confirm the precise location of the acetyl substituent and to assign every proton and carbon signal to its correct position within the carbazole framework.
Figure 1. Proposed structure of this compound with standard IUPAC numbering.
The Strategic Workflow: From 1D Scaffolding to 2D Confirmation
Effective structural elucidation is a stepwise process. Initial 1D ¹H and ¹³C NMR spectra provide the fundamental chemical shift data. This is followed by a suite of 2D experiments designed to reveal specific types of connectivity, culminating in a complete and validated structural assignment.[1][2][3]
Caption: A logical workflow for structural validation using 2D NMR.
Part 1: Delineating Proton Networks with COSY
Expertise & Rationale: Correlation Spectroscopy (COSY) is the foundational 2D NMR experiment for identifying protons that are coupled to each other, typically through two or three chemical bonds (²JHH or ³JHH).[4][5][6] For an aromatic system like our target molecule, COSY is indispensable for grouping adjacent protons into distinct "spin systems." In the case of this compound, we expect to see two primary spin systems corresponding to the protons on each of the two benzene rings.
The COSY spectrum plots the ¹H NMR spectrum on both the x and y axes.[7] The signals on the diagonal correspond to the 1D spectrum, while the off-diagonal "cross-peaks" indicate that the two protons at those corresponding chemical shifts are coupled.[7][8]
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the probe for the specific sample.
-
Acquisition Parameters:
-
Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Spectral Width: Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Data Points: Acquire a sufficient number of data points in both dimensions (e.g., 2048 in F2 and 256-512 in F1).
-
Scans: Use 2-4 scans per increment to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform to generate the final spectrum.
Predicted COSY Correlations for this compound
The key value of the COSY experiment is to link neighboring protons. Based on the proposed structure, we can predict the following correlations, which allow us to trace the connectivity around the rings.
| Correlating Protons | Expected J-Coupling | Rationale |
| H-1 ↔ H-2 | ³JHH (ortho) | Adjacent protons on the acetyl-substituted ring. |
| H-5 ↔ H-6 | ³JHH (ortho) | Adjacent protons on the unsubstituted ring. |
| H-6 ↔ H-7 | ³JHH (ortho) | Forms the second link in the four-proton spin system of the unsubstituted ring. |
| H-7 ↔ H-8 | ³JHH (ortho) | Completes the four-proton spin system. |
Part 2: Linking Protons to Carbons with HSQC
Expertise & Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify all direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[9][10][11] This technique is exceptionally powerful because it allows us to assign the ¹³C chemical shift for every protonated carbon in the molecule with absolute certainty.[12] Unlike COSY, which is homonuclear (¹H-¹H), HSQC is heteronuclear (¹H-¹³C).[4]
The resulting 2D spectrum has a ¹H spectrum on one axis and a ¹³C spectrum on the other. Each peak in the spectrum represents a direct C-H bond.[12] A key feature is that quaternary carbons (carbons with no attached protons), such as C-3, C-4a, C-4b, C-8a, C-9a, and the acetyl carbonyl carbon, will not appear in the HSQC spectrum.[9] This is critical information, as their absence helps confirm their identity.
Experimental Protocol: ¹H-¹³C HSQC
-
Sample: The same sample used for the COSY experiment can be used.
-
Spectrometer Setup: Ensure both ¹H and ¹³C channels are properly configured and calibrated.
-
Acquisition Parameters:
-
Pulse Program: Select a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).
-
Spectral Width: Set the ¹H dimension as before. Set the ¹³C dimension to cover the full carbon range (e.g., 0-210 ppm).
-
Coupling Constant: Optimize for an average one-bond C-H coupling constant (¹JCH), typically around 145 Hz for aromatic and aliphatic systems.
-
Data Points & Scans: Use sufficient data points (e.g., 1024 in F2, 256 in F1) and scans (e.g., 4-8 per increment) for good resolution and sensitivity.
-
-
Processing: Process the data with appropriate window functions and Fourier transformation.
Predicted HSQC Correlations for this compound
This experiment provides a direct and unambiguous link between the proton and carbon skeletons of the molecule.
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Rationale |
| H-1 | C-1 | Direct one-bond correlation. |
| H-2 | C-2 | Direct one-bond correlation. |
| H-4 | C-4 | Direct one-bond correlation. |
| H-5 | C-5 | Direct one-bond correlation. |
| H-6 | C-6 | Direct one-bond correlation. |
| H-7 | C-7 | Direct one-bond correlation. |
| H-8 | C-8 | Direct one-bond correlation. |
| N-CH₃ Protons | N-CH₃ Carbon | Direct one-bond correlation for the N-methyl group. |
| Acetyl-CH₃ Protons | Acetyl-CH₃ Carbon | Direct one-bond correlation for the acetyl methyl group. |
Part 3: Assembling the Puzzle with HMBC
Expertise & Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule. It detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[13][14][15] Crucially, one-bond correlations are typically suppressed.[16]
This "long-range" information is what allows us to connect the spin systems identified by COSY and to definitively place substituents and locate quaternary carbons.[17] For this compound, HMBC is the key to proving the acetyl group is at the C-3 position and to linking the two aromatic rings across the central nitrogen and quaternary carbons.
Caption: Key HMBC correlations confirming the C-3 acetyl group.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample: The same sample can be used.
-
Spectrometer Setup: Maintain the same calibration as for HSQC.
-
Acquisition Parameters:
-
Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Width: Use the same ¹H and ¹³C spectral widths as in the HSQC experiment.
-
Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. The experiment must be optimized for a range of long-range coupling constants. A typical value is 8-10 Hz, which favors the detection of ²JCH and ³JCH correlations.[15]
-
Data Points & Scans: HMBC is less sensitive than HSQC, so more scans per increment (e.g., 16-32) are often required to achieve a good signal-to-noise ratio.
-
-
Processing: Process the data similarly to the other 2D experiments.
Predicted Key HMBC Correlations for this compound
The following table highlights the most structurally informative correlations that unambiguously validate the proposed structure.
| Proton(s) | Correlated Carbon(s) | Structural Significance |
| Acetyl-CH₃ Protons | C-3, C=O (C-10) | Crucial evidence. Connects the acetyl methyl group to the carbazole ring at C-3 and to its own carbonyl carbon. |
| N-CH₃ Protons | C-4a, C-9a | Confirms the methyl group is on the nitrogen (N-9) by showing correlations to the adjacent bridgehead carbons. |
| H-1 | C-3, C-4b, C-9a | Links the H-1/C-1 pair to the rest of the molecule across the quaternary carbons and the site of substitution. |
| H-2 | C-4, C-4b | Further establishes the connectivity within the substituted aromatic ring. |
| H-4 | C-2, C-4a, C-9a, C=O | Provides multiple long-range connections, including a key correlation to the acetyl carbonyl, confirming its proximity. |
| H-5 | C-7, C-4b, C-8a | Connects the unsubstituted ring to the rest of the carbazole core. |
| H-8 | C-6, C-9a | Provides the final link between the two aromatic systems across the central core. |
Synthesis of Evidence: The Final Verdict
By systematically analyzing the data from these three complementary experiments, we can construct an unassailable argument for the structure of this compound.
-
COSY establishes the proton-proton connectivity, defining the two separate aromatic spin systems: one three-proton system (H-1, H-2, H-4) and one four-proton system (H-5, H-6, H-7, H-8).
-
HSQC provides a direct, one-to-one mapping of each of these protons to its attached carbon, effectively building the protonated portions of the molecular skeleton. It also confirms the presence of six quaternary carbons (including the carbonyl) by their absence in the spectrum.
-
HMBC provides the final, definitive links. The correlation from the acetyl methyl protons to C-3 proves the location of the substituent. Correlations from the N-methyl protons to C-4a and C-9a confirm its position on the nitrogen. Finally, correlations from protons like H-1, H-4, H-5, and H-8 to the bridgehead quaternary carbons (C-4a, C-4b, C-8a, C-9a) unequivocally piece together the entire tricyclic system.
This multi-technique approach leaves no room for ambiguity. Each experiment provides a unique piece of the puzzle, and together, they form a self-validating system that confirms the proposed structure with the highest degree of scientific certainty.
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Benchmarking 3-Acetyl-9-methylcarbazole-based OLEDs: A Comparative Performance Guide
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the design and selection of high-performance organic materials are paramount. Carbazole derivatives have emerged as a cornerstone in the architecture of modern OLEDs, prized for their robust thermal stability, excellent hole-transporting characteristics, and high triplet energies, making them ideal candidates for host materials in phosphorescent OLEDs (PhOLEDs). This guide provides a comprehensive performance benchmark of 3-Acetyl-9-methylcarbazole, a promising yet under-documented carbazole derivative, in the context of state-of-the-art OLEDs. While direct, extensive device data for this specific molecule is nascent, this guide will establish its performance potential by comparing its expected photophysical and electrochemical properties against widely-used, high-performance carbazole-based materials. This analysis is supported by a synthesis of data from analogous compounds and established principles in OLED material science.
The Strategic Role of Carbazole Derivatives in OLEDs
Carbazole-based materials are workhorses in the emissive and charge-transporting layers of OLEDs.[1][2] Their electron-rich nature facilitates efficient hole injection and transport from the anode towards the emissive layer.[3] Furthermore, the high triplet energy of the carbazole moiety is crucial for its role as a host material in PhOLEDs, effectively confining the triplet excitons of the phosphorescent guest emitter and preventing energy loss, which is critical for achieving high quantum efficiencies.[4] The versatility of the carbazole scaffold allows for facile chemical modification at various positions, enabling the fine-tuning of its electronic and physical properties to meet the specific demands of different OLED applications.[5]
Expected Performance Characteristics of this compound
The introduction of acetyl and methyl groups to the carbazole core in this compound is anticipated to modulate its properties in several key ways:
-
Electronic Effects: The acetyl group at the 3-position is an electron-withdrawing group, which is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A deeper HOMO level can enhance stability against oxidation, while the change in the LUMO level can influence electron injection and transport properties. The methyl group at the 9-position (the nitrogen atom) has a mild electron-donating effect and can improve solubility and film-forming properties.
-
Triplet Energy: The acetyl substitution may slightly lower the triplet energy compared to the unsubstituted carbazole core. However, it is anticipated to remain sufficiently high to host blue and green phosphorescent emitters.
-
Morphological Stability: The non-planar nature of the acetyl group and the presence of the N-methyl group can disrupt intermolecular packing, leading to a higher glass transition temperature (Tg) and improved amorphous film stability, which is crucial for device longevity.[2]
Comparative Benchmarking Against Standard OLED Materials
To contextualize the potential performance of this compound, we compare its expected properties with two industry-standard carbazole-based materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 4,4′,4′′-tris(carbazol-9-yl)triphenylamine (TCTA).
| Material | Role in OLED | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (ET, eV) | Glass Transition Temp. (Tg, °C) | Key Performance Attributes |
| This compound (Expected) | Host, Hole-Transport | ~ -5.8 to -6.0 | ~ -2.5 to -2.7 | ~ 2.8 - 2.9 | > 100 | Good thermal stability, potentially balanced charge transport. |
| CBP [6][7] | Host | ~ -5.9 | ~ -2.4 | ~ 2.6 | 110 | Widely used host for green and red PhOLEDs.[6] |
| TCTA [8][9] | Hole-Transport, Host | ~ -5.7 | ~ -2.4 | ~ 2.8 | 151 | Excellent hole-transporting properties and high thermal stability.[8][9] |
Experimental Section: Fabrication and Characterization of Carbazole-based OLEDs
To empirically validate the performance of new materials like this compound, a standardized device fabrication and testing protocol is essential.
OLED Fabrication Workflow
The following diagram outlines a typical workflow for the fabrication of a multilayer OLED device via thermal evaporation.
Caption: A generalized workflow for the fabrication and characterization of OLEDs.
Step-by-Step Experimental Protocol
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[10]
-
The cleaned substrates are then dried with a nitrogen gun and treated with oxygen plasma for 5 minutes to enhance the work function of the ITO and improve hole injection.[11]
-
-
Thin Film Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
A hole-transporting layer (e.g., 40 nm of TCTA) is deposited onto the ITO anode.
-
The emissive layer is then co-evaporated by doping a phosphorescent emitter (e.g., 6-10 wt% of Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) for green emission or bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III) (FIrpic) for blue emission) into the host material (e.g., 30 nm of this compound).[1][12][13]
-
Subsequently, a hole-blocking layer (e.g., 10 nm of 2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)), an electron-transporting layer (e.g., 40 nm of TPBi), and an electron-injecting layer (e.g., 1 nm of lithium fluoride (LiF)) are deposited.[10][14]
-
Finally, a 100 nm thick aluminum (Al) cathode is deposited through a shadow mask to define the active area of the device.[15]
-
-
Encapsulation:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
-
Device Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photodiode.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the J-V-L data.
-
Performance Benchmarking of Representative OLEDs
The following table presents typical performance data for OLEDs utilizing the benchmark materials CBP and TCTA as hosts for the common green phosphorescent emitter Ir(ppy)₃. These values serve as a reference for evaluating the performance of new materials like this compound.
| Host Material | Emitter (doping %) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) |
| CBP [16][17] | Ir(ppy)₃ (~7%) | ~3.5 | ~31-40 | ~11-27 | ~10-12 | (~0.30, 0.61) |
| TCTA [18] | Ir(ppy)₃ (~8%) | ~3.2 | ~45-55 | ~35-45 | ~15-18 | (~0.31, 0.62) |
Conclusion and Future Outlook
While dedicated experimental data for this compound in OLEDs remains to be extensively published, a systematic comparison with established carbazole derivatives provides a strong foundation for predicting its performance. The strategic incorporation of an acetyl group is anticipated to confer favorable electronic and morphological properties, potentially leading to OLEDs with high efficiency and stability. The experimental protocols detailed herein offer a robust framework for the systematic evaluation of this and other novel carbazole derivatives. Future research should focus on the synthesis and comprehensive characterization of this compound, followed by its integration into OLED devices to empirically validate its performance as both a host and a hole-transporting material. Such studies will be instrumental in unlocking the full potential of this promising class of materials for next-generation displays and solid-state lighting.
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(4,4 ‘-N, N ‘-dicarbazole) biphenyl (CBP) as Efficient Host in Cost-Effective Green Phosphorescent OLEDs. ResearchGate. Available from: [Link]
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Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. Nature. 2021. Available from: [Link]
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4,4′,4′′-tris(carbazol-9-yl)-triphenylamine-based deep-blue fluorescent emitters with tunable oligophenyl length for solution-processed undoped organic light-emitting diodes. Journal of Materials Chemistry C. 2016. Available from: [Link]
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Optimization for tandem organic light-emitting diodes based on Firpic*. Researching. 2018. Available from: [Link]
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Highly Efficient White Organic Light-Emitting Diodes Based on Phosphorescent Iridium Complexes with Multi-Light-Emitting Layers. MDPI. 2018. Available from: [Link]
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Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. JoVE. 2022. Available from: [Link]
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84% efficiency improvement in all-inorganic perovskite light-emitting diodes assisted by a phosphorescent material. Royal Society of Chemistry. 2018. Available from: [Link]
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Asymmetric tris-heteroleptic iridium(III) complexes containing three different 2-phenylpyridine-type ligands: a new strategy for improving electroluminescent ability of phosphorescent emitters. ResearchGate. Available from: [Link]
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Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository. 2009. Available from: [Link]
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PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. 2023. Available from: [Link]
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Efficient Quantum-Dot Light-Emitting Diodes With 4,4,4-Tris(N-Carbazolyl)triphenylamine as the Hole Transport Layer. IOPscience. 2014. Available from: [Link]
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Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. National Institutes of Health. 2012. Available from: [Link]
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Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. IJECBE. 2023. Available from: [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. National Institutes of Health. 2021. Available from: [Link]
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Development of white organic light emitting diodes based on carbazole-derived compounds. ResearchGate. 2024. Available from: [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Institutes of Health. 2018. Available from: [Link]
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Triplet states and energy back transfer of carbazole derivatives. Royal Society of Chemistry. 2015. Available from: [Link]
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Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. 2021. Available from: [Link]
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A Comparative Analysis of the Biological Activity of Different Carbazole Isomers: A Guide for Researchers
The carbazole nucleus, a tricyclic aromatic scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The planarity of the carbazole ring system allows for effective intercalation with biological macromolecules, while its diverse substitution patterns offer a rich playground for modulating pharmacological properties. This guide provides a comparative analysis of the biological activities of different carbazole isomers and derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity: Targeting Cell Proliferation and Survival
Carbazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4][5][6] These mechanisms include DNA intercalation, inhibition of key enzymes like topoisomerase and kinesin spindle protein (KSP), and induction of apoptosis.[4][7][8]
Structure-Activity Relationship (SAR) in Anticancer Carbazoles
The anticancer potency of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole core.
-
Substitution at N-9: The nitrogen at position 9 is a common site for modification. The introduction of various side chains at this position can significantly influence cytotoxicity. For instance, N-substituted carbazole sulfonamide derivatives have shown potent in vitro antiproliferative activity and in vivo antitumor effects.[9]
-
Substitution at C-3 and C-6: The C-3 and C-6 positions are also critical for anticancer activity. Functionalization at these positions has been shown to enhance cytotoxicity.[2] For example, certain carbazole derivatives with substitutions at the C-3 and C-6 positions have demonstrated potent activity against various cancer cell lines.
-
Fused Ring Systems: The fusion of additional rings to the carbazole scaffold can lead to highly potent compounds. For example, β-carboline and lactam-fused carbazole derivatives exhibit remarkable inhibitory activity against Kinesin Spindle Protein (KSP), a motor protein essential for mitosis.[7][10]
Comparative Cytotoxicity of Carbazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative carbazole derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 7 | Multidrug-resistant MCF7/ADR | 0.81-31.19 nM | Tubulin polymerization inhibitor | [8] |
| Compound 15 | Five different cancer cells | 0.81-31.19 nM | Tubulin polymerization inhibitor | [8] |
| Compound 10 | HepG2 | 7.68 | Not specified | [3] |
| Compound 11 | MCF7 | 6.44 | Not specified | [3] |
| Compound 9 | HeLa | 7.59 | Not specified | [3] |
| Carbazole 10b | HeLa | 0.091 | KSP ATPase inhibitor | [10] |
Expert Insight: The significantly lower IC50 values for compounds 7 and 15 against multidrug-resistant cancer cells highlight the potential of carbazole sulfonamides to overcome drug resistance, a major challenge in chemotherapy.[8] The potent activity of the lactam-fused carbazole 10b underscores the importance of rigid, planar structures for targeting specific protein-protein interactions, such as those involving KSP.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the carbazole derivatives and incubate for 48-72 hours.[12][13]
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: The protocol should include untreated control wells (representing 100% viability) and wells with a known cytotoxic agent as a positive control. The reproducibility of the results should be confirmed by performing the assay in triplicate.
Visualizing the Mechanism: Inhibition of Kinesin Spindle Protein
The following diagram illustrates the mechanism of action of carbazole derivatives that act as ATP-competitive inhibitors of the Kinesin Spindle Protein (KSP), leading to mitotic arrest and cell death.[7][10]
Caption: KSP inhibition by carbazole derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Carbazole derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi, making them attractive scaffolds for the development of new anti-infective agents.[14][15][16] The antimicrobial efficacy is influenced by the substitution pattern on the carbazole ring.
Structure-Activity Relationship (SAR) in Antimicrobial Carbazoles
-
Halogenation: The introduction of halogen atoms, such as chlorine or bromine, can enhance antibacterial activity. For instance, chloro-substituted carbazole derivatives have shown outstanding activity against both Gram-positive and Gram-negative bacteria.[14]
-
Substitution at C-3 and C-6: Similar to anticancer activity, functionalization at the C-3 and C-6 positions appears to be beneficial for antimicrobial properties.[2]
-
N-alkylation: The nature of the alkyl chain at the N-9 position can modulate the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against representative bacterial and fungal strains.
| Compound/Isomer | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Chloro-substituted derivative 3d | E. coli, S. aureus, P. aeruginosa, B. subtilis | Not specified (outstanding activity) | - | - | [14] |
| Carbazole 32b | P. aeruginosa | 9.37 | - | - | [14] |
| Carbazole alkaloids 2b and 1 | S. aureus, S. pyogenes | 25 | - | - | [14] |
| Compounds 17a, 17d, 17e, 17n | Various bacteria and fungi | Substantial activity at 50 µg/mL | Various bacteria and fungi | Substantial activity at 50 µg/mL | [14] |
| Compound 25 | S. aureus | Not specified (strongest inhibition) | C. albicans | Not specified (strongest inhibition) | [14] |
| Carbazole derivatives 2, 4, 8 | S. aureus | >16 (caused over 60% growth inhibition) | - | - | [17] |
Expert Insight: The broad-spectrum activity of many carbazole derivatives is a significant advantage. The potent activity of compound 32b against P. aeruginosa, a notoriously difficult-to-treat opportunistic pathogen, is particularly noteworthy.[14] The development of carbazole-based antimicrobials could provide new avenues to combat antibiotic resistance.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Preparation: Create wells of a standard diameter in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the carbazole derivative solution to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Self-Validation: The protocol should include a negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic or antifungal agent). The experiment should be performed in triplicate for reliable results.
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Carbazole alkaloids and their synthetic derivatives have shown promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20] Their mechanisms of action include antioxidant activity, inhibition of acetylcholinesterase (AChE), and modulation of neuroinflammatory pathways.[21][22][23]
Structure-Activity Relationship (SAR) in Neuroprotective Carbazoles
-
Hydroxyl and Methoxyl Groups: The presence of hydroxyl and methoxyl groups on the carbazole ring can contribute to antioxidant activity by scavenging free radicals.
-
N-Substitution: The introduction of specific substituents at the N-9 position can enhance the ability of the molecule to cross the blood-brain barrier and interact with central nervous system targets.[22]
-
Hybrid Molecules: The combination of the carbazole scaffold with other pharmacophores, such as tacrine, has led to the development of potent dual-function inhibitors of both AChE and butyrylcholinesterase (BChE).
Comparative Neuroprotective Activity
The following table highlights the neuroprotective potential of selected carbazole derivatives.
| Compound/Isomer | In Vitro/In Vivo Model | Activity | Mechanism | Reference |
| Murrayanol | In vitro | IC50 ~0.2 µg/mL (AChE inhibition) | Competitive AChE inhibitor | [22] |
| Mahanimbine | In vitro | IC50 ~0.2 µg/mL (AChE inhibition) | Non-competitive AChE inhibitor | [22] |
| Claulausine F | PC12 cells | Protection against SNP-induced apoptosis | Hydroxyl free radical scavenging, mitochondrial integrity | [20] |
| Clauselansiumines A-B | SH-SY5Y cells | EC50 0.48 to 12.36 µM (protection against 6-OHDA-induced apoptosis) | Not specified | [20] |
Expert Insight: The potent AChE inhibitory activity of murrayanol and mahanimbine, comparable to the reference drug galantamine, makes them exciting lead compounds for Alzheimer's disease research.[22] The ability of compounds like claulausine F to protect neurons from oxidative stress-induced apoptosis underscores the multifaceted neuroprotective potential of carbazoles.[20]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure AChE activity.
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare phosphate buffer, DTNB solution, acetylthiocholine iodide solution, and AChE enzyme solution.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the carbazole test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.
Self-Validation: The assay should include a control without any inhibitor (100% enzyme activity) and a positive control with a known AChE inhibitor (e.g., donepezil or galantamine).
Visualizing the Mechanism: Dual Binding Site Inhibition of AChE
The following diagram illustrates how certain carbazole derivatives can inhibit acetylcholinesterase (AChE) by binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS).
Caption: Dual inhibition of AChE by carbazole hybrids.
Conclusion and Future Directions
The diverse biological activities of carbazole isomers and derivatives make them a highly valuable scaffold in drug discovery. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the pharmacological profile of these compounds. Further research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic properties. The development of novel synthetic methodologies to access a wider range of carbazole derivatives will also be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
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- Recent Progress in the Isolation and Bioactivities of Carbazole Alkaloids.
- A review on the biological potentials of carbazole and its derived products. Journal of the Indian Chemical Society.
- Carbazole Derivatives as Potential Antimicrobial Agents. Molecules.
- The anticancer activity of carbazole alkaloids. Archiv der Pharmazie.
- Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry.
- Structure–Activity Relationships of Carboline and Carbazole Derivatives as a Novel Class of ATP-Competitive Kinesin Spindle Protein Inhibitors. Journal of Medicinal Chemistry.
- Biological and Pharmacological Activities of Carbazole Alkaloids.
- Current status of carbazole hybrids as anticancer agents.
- Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry.
- Antimicrobial Potential of Carbazole Derivatives.
- A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews.
- Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxid
- Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegener
- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Heliyon.
- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- The neuroprotective potential of carbazole in traumatic brain injury.
- Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Molecules.
- Phyto-Carbazole Alkaloids in Neuroprotection. Encyclopedia.
- Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones.
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- MTT Cell Assay Protocol. Texas Children's Hospital.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Acetyl-9-methylcarbazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth, objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of 3-Acetyl-9-methylcarbazole.
This document is structured to provide not only a theoretical comparison but also practical, detailed methodologies and the principles of cross-validation. By understanding the strengths and limitations of each technique, researchers can make informed decisions for method development, validation, and the reliable analysis of this compound in various sample matrices. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3][4][5]
The Importance of Cross-Validation
Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure the accuracy and reliability of the obtained data. This is particularly crucial when a new analytical method is developed or when results from different laboratories or techniques need to be compared. A successful cross-validation provides a high degree of confidence in the analytical results, demonstrating the robustness and interchangeability of the methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of many pharmaceutical compounds.[3] For this compound, a reversed-phase HPLC method with UV detection is a primary choice due to the chromophoric nature of the carbazole ring system.
Principle of HPLC-UV
In reversed-phase HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The separated analyte then passes through a UV detector, which measures the absorbance of light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the sample.
Data Presentation: HPLC-UV Method Performance
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the quantification of this compound, based on data from similar aromatic ketones and carbazole derivatives.[6][7][8]
| Performance Parameter | Expected Value | ICH Q2(R2) Guideline Reference |
| Linearity (r²) | >0.999 | Linearity should be evaluated across the range of the analytical procedure. |
| Range | 1 - 100 µg/mL | The specified range is normally derived from linearity studies and depends on the intended application.[4] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Based on signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Based on signal-to-noise ratio of 10:1. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by the assay of a known amount of analyte in a sample.[1][2] |
| Precision (% RSD) | ≤ 2.0% | Repeatability (intra-day) and intermediate precision (inter-day).[1] |
Experimental Protocol: HPLC-UV Method
This protocol provides a starting point for the development and validation of an HPLC-UV method for this compound.
1. Apparatus and Reagents:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound analytical standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to a concentration within the calibration range.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax), which is expected to be around 300-340 nm for carbazole derivatives.[9][10]
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualization of the HPLC-UV Workflow
Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds.[11] While this compound is not highly volatile, it is amenable to GC-MS analysis, which provides both quantitative data and structural confirmation through mass spectral fragmentation.
Principle of GC-MS
In GC-MS, the sample is vaporized and separated in a gas chromatograph based on the compound's boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and quantification.
Data Presentation: GC-MS Method Performance
The following table outlines the expected performance characteristics for a validated GC-MS method for this compound quantification, based on data for similar carbazole compounds.[11][12]
| Performance Parameter | Expected Value | ICH Q2(R2) Guideline Reference |
| Linearity (r²) | ≥ 0.998 | Linearity should be established across the analytical range. |
| Range | 0.1 - 20 µg/mL | The range is determined by linearity, accuracy, and precision studies.[4] |
| Limit of Detection (LOD) | ~0.02 ng/mL | Based on a signal-to-noise ratio of 3:1 for a characteristic ion.[11] |
| Limit of Quantification (LOQ) | ~0.07 ng/mL | Based on a signal-to-noise ratio of 10:1 for a characteristic ion. |
| Accuracy (% Recovery) | 90.0 - 110.0% | Assessed by spiking a known amount of analyte into a blank matrix.[1][2] |
| Precision (% RSD) | ≤ 15.0% | Repeatability and intermediate precision.[1] |
Experimental Protocol: GC-MS Method
This protocol provides a general procedure for the GC-MS analysis of this compound.
1. Apparatus and Reagents:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
This compound analytical standard (≥98% purity).
-
Dichloromethane or Ethyl Acetate (GC grade).
-
Helium (carrier gas).
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Extract the sample with a suitable solvent like dichloromethane or ethyl acetate.[13] The extract may need to be concentrated and reconstituted in the injection solvent to a concentration within the calibration range.
3. GC-MS Conditions:
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions.
-
Predicted Mass Spectral Fragmentation
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 223. Key fragmentation pathways would likely involve the loss of a methyl group from the acetyl moiety and cleavage of the acetyl group itself.
-
m/z 223 (M+) : Molecular ion.
-
m/z 208 : Loss of a methyl radical (•CH₃) from the acetyl group.
-
m/z 180 : Loss of the entire acetyl group (•COCH₃).
This predicted fragmentation pattern is based on the known fragmentation of aromatic ketones and related carbazole structures.[14][15]
Visualization of the GC-MS Workflow
Workflow for GC-MS analysis of this compound.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[16] The carbazole moiety in this compound exhibits strong UV absorbance, making this technique a viable option for its quantification.[9][10]
Principle of UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined using a calibration curve.
Data Presentation: UV-Vis Method Performance
The following table presents the expected performance characteristics of a validated UV-Vis spectrophotometric method for the quantification of this compound.
| Performance Parameter | Expected Value | ICH Q2(R2) Guideline Reference |
| Linearity (r²) | >0.998 | Should be established across the analytical range. |
| Range | 2 - 20 µg/mL | Dependent on the molar absorptivity of the compound.[4] |
| Limit of Detection (LOD) | ~0.5 µg/mL | Typically higher than chromatographic methods. |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by analyzing samples with known concentrations.[1][2] |
| Precision (% RSD) | ≤ 2.0% | Repeatability of measurements.[1] |
Experimental Protocol: UV-Vis Spectrophotometry Method
This protocol outlines the steps for the quantitative analysis of this compound using UV-Vis spectrophotometry.
1. Apparatus and Reagents:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound analytical standard (≥98% purity).
-
Methanol or Ethanol (spectroscopic grade).
2. Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol and dilute to a concentration that falls within the linear range of the assay.
3. Spectrophotometric Analysis:
-
Wavelength Selection: Scan a standard solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using methanol as the blank. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solutions at λmax.
4. Quantification:
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualization of the UV-Vis Workflow
Workflow for UV-Vis spectrophotometric analysis of this compound.
Cross-Validation: A Comparative Summary
The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table provides a comparative summary of the three discussed methods for the quantification of this compound.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by mass spectrometric detection. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High, good for complex matrices. | Very high, provides structural confirmation. | Low, susceptible to interference from other absorbing compounds. |
| Sensitivity | High (ng range). | Very high (pg range). | Moderate (µg range). |
| Sample Throughput | Moderate. | Moderate. | High. |
| Cost | Moderate. | High. | Low. |
| Best Suited For | Routine quality control, purity analysis, and quantification in complex mixtures. | Trace analysis, impurity identification, and confirmation of identity. | Rapid, high-throughput screening and quantification of pure samples. |
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the integrity and reliability of scientific data. For the quantification of this compound, HPLC-UV, GC-MS, and UV-Vis spectrophotometry each offer distinct advantages and are suited for different analytical challenges.
-
HPLC-UV stands out as a robust and versatile method for routine quantitative analysis, offering a good balance of selectivity, sensitivity, and cost.
-
GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level detection and unequivocal identification.
-
UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective solution for the quantification of relatively pure samples, ideal for high-throughput applications.
By understanding the principles, performance characteristics, and practical considerations of each technique, researchers can confidently select and validate the most appropriate method for their specific needs in the study of this compound.
References
-
Altabrisa Group. (2025, August 2). What Is ICH Q2R2 Method Validation and Its Importance? Retrieved from [Link]
-
European Pharmaceutical Review. (2024, May 15). Advancements and knowledge gaps in ICH Q2(R2). Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Fang, Y., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
- Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431.
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
- Lukić, I., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7291.
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
- Li, Q., et al. (2014). Simultaneous Determination of Carbazoles in Water Samples by Cloud Point Extraction Coupled to HPLC. Journal of the Chinese Chemical Society, 61(10), 1137-1142.
-
MDPI. (2022). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Diacetyl-9-methyl-9H-carbazole. Retrieved from [Link]
- Manjunatha, H. C. (2008). Studies on molar extinction coefficients of some bio-molecules. TSI Journals.
- Kumar, P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-13.
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A Comparative Guide to 3-Acetylcarbazole and 9-Methyl-3-Acetylcarbazole: Unpacking the Influence of N-Methylation
This guide provides a detailed comparative analysis of 3-acetylcarbazole and its N-methylated analog, 9-methyl-3-acetylcarbazole. We will dissect how the simple addition of a methyl group to the carbazole nitrogen fundamentally alters the molecule's physicochemical, spectroscopic, and electrochemical properties. This analysis is crucial for researchers in materials science and drug development, where carbazole derivatives are extensively used as building blocks for organic light-emitting diodes (OLEDs), solar cells, and pharmacologically active agents.
The Core Structural Difference: Hydrogen Bonding vs. Steric Hindrance
The fundamental difference between the two molecules lies at the 9-position of the carbazole ring. 3-Acetylcarbazole possesses a secondary amine (N-H), capable of acting as a hydrogen bond donor. In contrast, 9-methyl-3-acetylcarbazole has a tertiary amine, with the methyl group replacing the acidic proton. This seemingly minor change has profound consequences, primarily by eliminating intermolecular hydrogen bonding and introducing a permanent electron-donating group.
Caption: Alternative synthetic routes to 9-methyl-3-acetylcarbazole.
Expertise & Causality:
-
Pathway A (Acylation First): Acylating carbazole directly yields 3-acetylcarbazole. Subsequent N-methylation is straightforward. The pKa of the carbazole N-H is in the mid-teens, making deprotonation with a moderate base like potassium carbonate feasible for reaction with an alkyl halide. [1]* Pathway B (Methylation First): N-methylation of carbazole is a high-yield reaction. The subsequent Friedel-Crafts acylation of 9-methylcarbazole is often preferred. The electron-donating methyl group activates the carbazole ring, facilitating electrophilic substitution at the 3- and 6-positions. Using a milder Lewis acid like ZnCl₂ can improve regioselectivity for the 3-position.
Comparative Physicochemical and Spectroscopic Properties
The presence of the 9-methyl group directly influences bulk and molecular-level properties.
| Property | 3-Acetylcarbazole | 9-Methyl-3-acetylcarbazole | Rationale for Difference |
| Melting Point | Higher (e.g., 232-234 °C for 2-acetylcarbazole) | Lower | 3-Acetylcarbazole forms strong intermolecular N-H···O hydrogen bonds, creating a more stable crystal lattice that requires more energy to break. N-methylation eliminates this capability. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO). | More soluble in non-polar organic solvents (e.g., Toluene, Chloroform). | The N-H group in 3-acetylcarbazole allows it to interact with polar solvents. The methyl group in the analog increases its lipophilicity and overall non-polar character. |
| UV-Vis Abs. (λₘₐₓ) | Shorter wavelength | Slightly longer wavelength (Bathochromic shift) | The methyl group is a weak electron-donating group. It pushes electron density into the carbazole π-system, slightly lowering the HOMO-LUMO energy gap and shifting absorption to a longer wavelength. [2] |
| Fluorescence Emission | Emission can be sensitive to solvent polarity. | Generally higher quantum yield in non-polar solvents. | The N-H proton can participate in excited-state proton transfer or other non-radiative decay pathways, quenching fluorescence. N-methylation blocks these pathways, often leading to enhanced emission efficiency. |
| ¹H NMR | Broad singlet for N-H proton (>8 ppm). | Sharp singlet for N-CH₃ protons (~3.7-4.0 ppm). | The disappearance of the acidic N-H proton and the appearance of the N-methyl protons are definitive diagnostic signals. |
Electrochemical Behavior: A Tale of Two Oxidations
In applications like OLEDs and photovoltaics, the ease of oxidation (related to the HOMO energy level) is a critical parameter. Cyclic voltammetry (CV) is the standard technique to measure this.
Key Observation: The 9-methyl group lowers the oxidation potential.
-
3-Acetylcarbazole: The oxidation potential is higher compared to its methylated counterpart. The electrochemical oxidation of carbazoles with an unprotected N-H position can be irreversible, as the resulting radical cation can undergo deprotonation and subsequent dimerization or polymerization. [3]* 9-Methyl-3-acetylcarbazole: The electron-donating methyl group destabilizes the ground state relative to the cation radical, making the molecule easier to oxidize (i.e., it requires a lower potential). [4]This N-alkylation also blocks the deprotonation pathway, leading to more stable and electrochemically reversible oxidations, which is a highly desirable trait for electronic materials. [3][4] Logical Relationship: N-Methylation Effect on Oxidation
Caption: Influence of the 9-position substituent on electrochemical properties.
Detailed Experimental Protocols
Synthesis of 9-Methyl-3-acetylcarbazole (Pathway B)
Step 1: Synthesis of 9-Methylcarbazole
-
To a stirred solution of carbazole (10 g, 59.8 mmol) in acetone (150 mL), add powdered potassium hydroxide (10 g, 178 mmol).
-
Heat the mixture to reflux and add methyl iodide (7.5 mL, 120 mmol) dropwise over 30 minutes.
-
Continue refluxing for 4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield pure 9-methylcarbazole as white crystals.
Step 2: Synthesis of 9-Methyl-3-acetylcarbazole
-
In a round-bottom flask, suspend 9-methylcarbazole (5 g, 27.6 mmol) and anhydrous zinc chloride (4.5 g, 33.0 mmol) in 50 mL of anhydrous dichloroethane.
-
Cool the mixture in an ice bath and add acetyl chloride (2.4 mL, 33.0 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent by rotary evaporation. Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 9-methyl-3-acetylcarbazole. [5]
General Protocol for Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the carbazole sample (3-acetylcarbazole or 9-methyl-3-acetylcarbazole) in the electrolyte solution to a final concentration of ~1 mM.
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Measurement: Purge the analyte solution with an inert gas (N₂ or Ar) for 15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a scan rate of 100 mV/s. The potential at the peak of the first oxidation wave corresponds to the oxidation potential.
Conclusion
The addition of a methyl group at the 9-position of 3-acetylcarbazole is a powerful and simple modification that imparts significant changes to the molecule's properties. Key takeaways for researchers are:
-
Improved Solubility & Processability: N-methylation disrupts hydrogen bonding, lowering the melting point and enhancing solubility in common organic solvents, which is beneficial for device fabrication from solution.
-
Tuned Electronic Properties: The electron-donating methyl group lowers the oxidation potential, making the molecule a better hole-transport material. This is a critical parameter for tuning energy level alignment in electronic devices.
-
Enhanced Electrochemical Stability: By blocking the acidic N-H site, methylation leads to more stable and reversible redox cycles, increasing the operational lifetime of materials in electrochemical applications.
Understanding these structure-property relationships allows for the rational design of new carbazole-based molecules with tailored characteristics for advanced applications in both materials science and medicinal chemistry.
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Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. (2015). ResearchGate. [Link]
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Synthesis and antimicrobial activities of 9H-carbazole derivatives. Der Pharma Chemica. [Link]
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Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2004). Journal of the Chinese Chemical Society. [Link]
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Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. [Link]
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Electropolymerization of 9-Carbazole Acetic Acid in Room Temperature Ionic Liquid-Acetonitrile Mixture: Morphology, Capacitance, and Mott–Schottky Analysis. (2016). ResearchGate. [Link]
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1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. (2022). MDPI. [Link]
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A Comparative Study of the Electrochemical Properties of Acetylated Carbazole Derivatives
This guide provides an in-depth comparative analysis of the electrochemical properties of acetylated carbazole derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the influence of acetylation on the redox behavior of the carbazole core, supported by theoretical principles and experimental data from the literature.
Introduction: The Versatile Carbazole Scaffold
Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a privileged scaffold in both medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart favorable photophysical and electronic properties, making its derivatives valuable as pharmaceuticals, organic light-emitting diodes (OLEDs), and hole-transporting materials in photovoltaic devices.[1] The electrochemical behavior of carbazole derivatives is a critical determinant of their functionality, governing their performance in electronic devices and their metabolic fate in biological systems.[2]
Acetylation, the introduction of an acetyl group (-COCH₃), is a common chemical modification used to tune the electronic properties of aromatic compounds. This guide focuses on a comparative study of how the position of acetylation on the carbazole nucleus—specifically at the nitrogen atom (N-acetylcarbazole), the 3-position (3-acetylcarbazole), and the 3,6-positions (3,6-diacetylcarbazole)—modulates their electrochemical characteristics. Understanding these structure-property relationships is paramount for the rational design of novel carbazole-based functional molecules.
Principles of Carbazole Electrochemistry: The Radical Cation
The electrochemical oxidation of carbazole derivatives is a cornerstone of their application in organic electronics. This process typically involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-rich carbazole core, to form a radical cation.[2] The stability and accessibility of this radical cation are profoundly influenced by the nature and position of substituents on the carbazole ring.
The potential at which this oxidation occurs, the oxidation potential (Eox), is a key parameter. Electron-donating groups attached to the carbazole nucleus generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential, rendering the molecule more resistant to oxidation.[2]
The Impact of Acetylation: A Tale of Two Positions
The acetyl group is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. However, its influence on the electrochemical properties of the carbazole scaffold is nuanced and highly dependent on its point of attachment.
-
N-Acetylation: When the acetyl group is attached to the nitrogen atom (N-acetylcarbazole), its electron-withdrawing effect is exerted directly on the nitrogen's lone pair of electrons. These electrons are integral to the aromaticity of the pyrrole ring within the carbazole structure. By withdrawing electron density from the nitrogen, the overall electron-donating ability of the carbazole core is significantly diminished. This is expected to make the molecule more difficult to oxidize, resulting in a higher oxidation potential compared to the parent carbazole.
-
C-Acetylation (3- and 3,6- positions): When acetyl groups are attached to the carbon framework, specifically at the 3 and 6 positions (3-acetylcarbazole and 3,6-diacetylcarbazole), they also exert an electron-withdrawing effect through resonance and inductive effects. This will also increase the oxidation potential relative to unsubstituted carbazole. The presence of two acetyl groups in a di-substituted derivative would be expected to have a more pronounced effect than a single acetyl group.[2]
Based on these electronic effects, a qualitative trend in the ease of oxidation can be predicted:
Unsubstituted Carbazole > 3-Acetylcarbazole > 3,6-Diacetylcarbazole > N-Acetylcarbazole
This prediction is based on the directness of the electron-withdrawing effect on the electrochemically active part of the molecule. While C-acetylation withdraws electron density from the aromatic system, N-acetylation directly impacts the nitrogen lone pair, which plays a crucial role in stabilizing the radical cation.
Comparative Electrochemical Data
| Compound | Onset Oxidation Potential (Eox vs. Ag/AgCl) [V] | Key Observations |
| 9H-Carbazole | ~1.14 | Serves as the baseline for comparison.[3] |
| Illustrative Data for Acetylated Derivatives | ||
| N-Acetylcarbazole | > 1.2 (Expected) | The N-acetyl group significantly withdraws electron density from the nitrogen, making oxidation more difficult. |
| 3-Acetylcarbazole | > 1.14 (Expected) | The C-acetyl group has a moderate electron-withdrawing effect on the aromatic system. |
| 3,6-Diacetyl-9H-carbazole | > 3-Acetylcarbazole (Expected) | The presence of two electron-withdrawing groups further increases the oxidation potential. |
Note: The values for the acetylated derivatives are illustrative and based on established electronic effects of the substituents. Precise experimental values would require direct comparative studies.
Experimental Protocol: Cyclic Voltammetry of Carbazole Derivatives
The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV). This method provides information on the oxidation and reduction potentials, the stability of the electrochemically generated species, and the kinetics of electron transfer.[4][5]
Materials and Instrumentation
-
Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.
-
Electrochemical Cell: A three-electrode setup is standard.
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typical.[3]
-
Counter (Auxiliary) Electrode: A platinum wire or foil is generally employed.
-
Solvent: A dry, aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM) is required.
-
Supporting Electrolyte: A salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) is used to ensure conductivity of the solution.
-
Analyte: The acetylated carbazole derivative of interest.
-
Inert Gas: High-purity nitrogen or argon for deaerating the solution.
Step-by-Step Procedure
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used, then dry completely.
-
Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent. Prepare a separate stock solution of the carbazole derivative (typically 1-5 mM).
-
Deaeration: Place the supporting electrolyte solution in the electrochemical cell and deaerate by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Background Scan: Assemble the three-electrode cell and record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.
-
Analyte Measurement: Add a known volume of the carbazole derivative stock solution to the cell. Briefly bubble with the inert gas to ensure mixing and continued deaeration.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the carbazole, and then reversing the scan back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.[2]
-
Data Analysis: Determine the onset oxidation potential (Eox) from the voltammogram. This is often determined by finding the intersection of the tangent to the rising portion of the oxidation peak with the baseline current.
Chemical Structures of Compared Derivatives
The following diagram illustrates the molecular structures of the acetylated carbazole derivatives discussed in this guide.
Conclusion
The acetylation of the carbazole scaffold provides a powerful means to modulate its electrochemical properties. The position of the acetyl group is a critical determinant of the extent of this modulation. Based on fundamental electronic principles, it is predicted that N-acetylation will have the most significant impact, substantially increasing the oxidation potential due to the direct electron-withdrawing effect on the nitrogen lone pair. C-acetylation at the 3- and 3,6-positions is also expected to increase the oxidation potential, with the di-substituted derivative being more electron-deficient and thus harder to oxidize than the mono-substituted one.
While direct comparative experimental data under uniform conditions is needed for precise quantitative analysis, the qualitative trends discussed in this guide provide a solid foundation for the rational design of novel carbazole derivatives. For researchers in drug development, this understanding can inform predictions of metabolic stability, while for materials scientists, it can guide the synthesis of new materials with tailored redox properties for advanced electronic applications. Future work should focus on a systematic experimental investigation of these acetylated derivatives to provide the much-needed quantitative data for this important class of compounds.
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Asiri, A. M., et al. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Journal of New Materials for Electrochemical Systems, 15(4), 251-256. Available at: [Link]
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Asiri, A. M., et al. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate. Available at: [Link]
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Gorgun, N., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Dergipark. Available at: [Link]
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Chiu, Y.-H., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 199-207. Available at: [Link]
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Contal, E., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. ResearchGate. Available at: [Link]
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Vaitkeviciene, V., et al. (2020). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Acetyl-9-methylcarbazole
Hazard Assessment: Understanding the Risks
The foundational principle of safe disposal is a thorough understanding of the substance's potential hazards. Based on data for carbazole and its derivatives, 3-Acetyl-9-methylcarbazole should be handled as a substance with the following potential hazards:
-
Suspected Carcinogen: Carbazole is classified as a suspected carcinogen. The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling carcinogens, requiring employers to take measures to reduce employee exposure to the lowest practicable level.
-
Suspected Mutagen: There is evidence to suggest that carbazole derivatives may cause genetic defects.
-
Ecotoxicity: Carbazole is recognized as being very toxic to aquatic life with long-lasting effects. Therefore, release into the environment, particularly sewer systems, must be strictly avoided.
These classifications mandate that this compound be disposed of as regulated hazardous waste, not as common laboratory trash.
| Hazard Classification | Description | Authoritative Source |
| Carcinogenicity | Suspected of causing cancer (Category 2) | Sigma-Aldrich SDS for Carbazole |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) | TCI Safety Data Sheet for 9-Methylcarbazole |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects | Fisher Scientific SDS for Carbazole |
| Regulatory Oversight | Handled under guidelines for chemical carcinogens | OSHA, U.S. Department of Labor |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA eye and face protection regulations in 29 CFR 1910.133.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Disposable gloves should be discarded after each use or immediately after contact with the chemical.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be treated as hazardous waste.
-
Use a Dedicated Waste Container: Collect all this compound waste in a dedicated, chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from damage, and have a secure, leak-proof closure.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams. It is incompatible with strong oxidizing agents and strong acids.
Step 2: Waste Container Labeling
Accurate labeling is a strict regulatory requirement and is essential for safety.
-
Each waste container must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents in the container, including residual solvents, with percentage estimates.
-
Indicate the specific hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmental Hazard").
-
Record the date when waste was first added to the container (the accumulation start date).
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Volume Limits: You may accumulate up to 55 gallons of non-acute hazardous waste in an SAA.
-
Container Management: The waste container must be kept sealed at all times, except when adding waste. Place the container in a secondary containment bin to prevent spills.
-
Time Limits: Once a container is full, it must be moved to the central accumulation area within three days. A partially filled container can remain in the SAA for up to one year.
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Licensed Disposal Facility: The waste must be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which typically involves chemical incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Control Ignition Sources: Remove any potential sources of ignition from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should perform this task.
-
Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report all spills to your supervisor and the EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
References
- Guidelines for the Laboratory Use of Chemical Carcinogens. U.S.
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]
- Safe Handling of Chemicals. Environmental Health and Safety, Various Institutions.
- **Safety D
Navigating the Safe Handling of 3-Acetyl-9-methylcarbazole: A Guide for Laboratory Professionals
Understanding the Potential Hazards: A Proactive Approach to Safety
Carbazole and its derivatives are a class of heterocyclic aromatic compounds that warrant careful handling due to their potential health effects. While toxicological data for 3-Acetyl-9-methylcarbazole is limited, information on related compounds suggests the following potential hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][5]
-
Potential for Systemic Effects: Some carbazole derivatives are harmful if swallowed, potentially causing gastrointestinal irritation.[1][5][6][7]
-
Carcinogenicity: Certain carbazole compounds are suspected of causing genetic defects or have shown carcinogenic effects in animal studies.[1][6][8][9][10]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][8][11] | Protects against splashes and airborne particles, preventing eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended).[1][8][11][12] | Nitrile gloves offer good resistance to a range of chemicals and are a standard in laboratory settings. Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat or chemical-resistant coveralls.[1][8][13][14] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator.[1][8] | Essential when handling the compound as a powder to prevent inhalation of dust particles. The specific type of respirator (e.g., N95, P100) should be chosen based on a risk assessment of the specific procedure. |
| Footwear | Closed-toe shoes.[12][13][15][16] | Protects feet from spills and falling objects. |
Experimental Workflow: From Receipt to Disposal
The following diagram and step-by-step protocols outline the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood, for handling this compound.[13][17][18]
-
Ensure that a safety shower and eyewash station are readily accessible.[8]
-
Assemble all necessary PPE and inspect it for any damage.[13][15]
-
Prepare clearly labeled waste containers for solid and liquid chemical waste.[13][19]
-
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, perform the task within a fume hood or a powder weighing station to minimize the generation and inhalation of dust.[17] If possible, moisten the powder with a suitable solvent to reduce airborne dust.[1]
-
Use a spatula or other appropriate tools to transfer the chemical. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly. Work over disposable bench covers to easily manage any spills.[17]
-
-
Post-Handling and Cleanup:
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
Always adhere to your institution's specific hazardous waste disposal procedures.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
Carl ROTH. (n.d.). Carbazole - Safety Data Sheet. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008, July 23). Provisional Peer Reviewed Toxicity Values for Carbazole. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-9-ethylcarbazole. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylcarbazole. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylcarbazole. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. uprm.edu [uprm.edu]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
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- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
